Technical Documentation Center

Adamantan-1-yl(phenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Adamantan-1-yl(phenyl)methanamine
  • CAS: 139026-44-1

Core Science & Biosynthesis

Foundational

Synthesis of Adamantan-1-yl(phenyl)methanamine: A Comprehensive Technical Guide

Abstract Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1) is a highly lipophilic, sterically hindered α -branched primary amine. The incorporation of the adamantane cage provides unique pharmacokinetic properties, inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1) is a highly lipophilic, sterically hindered α -branched primary amine. The incorporation of the adamantane cage provides unique pharmacokinetic properties, including enhanced blood-brain barrier penetration and metabolic stability, making it a privileged scaffold in the development of NMDA receptor antagonists and antiviral therapeutics[1]. This whitepaper details a validated, two-step synthetic methodology to access this compound, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Analysis and Route Selection

The synthesis of α -adamantylbenzylamines presents a unique challenge due to the extreme steric bulk of the tricyclo[3.3.1.1^{3,7}]decane (adamantane) system[2]. Two primary retrosynthetic disconnections are typically evaluated:

  • Nitrile Grignard Addition: Addition of phenylmagnesium bromide to 1-adamantanecarbonitrile, followed by in situ reduction of the resulting imine.

  • Friedel-Crafts Acylation & Reductive Amination: Acylation of benzene with 1-adamantanecarbonyl chloride to yield adamantan-1-yl(phenyl)methanone, followed by reductive amination[3].

Route Selection: The Friedel-Crafts approach is selected for its superior atom economy, scalability, and the high yield of the intermediate ketone. The steric hindrance of the adamantyl group effectively suppresses unwanted diarylation or polymerizations during the acylation step[3].

Mechanistic Pathways
2.1 Friedel-Crafts Acylation Workflow

The first step involves the generation of a highly electrophilic acylium ion from 1-adamantanecarbonyl chloride using anhydrous aluminum chloride ( AlCl3​ ). Benzene acts as both the solvent and the nucleophile.

Workflow A 1-Adamantanecarbonyl Chloride C Adamantan-1-yl(phenyl)methanone A->C AlCl3, 0°C to RT B Benzene (Solvent/Reactant) B->C E Adamantan-1-yl(phenyl)methanamine C->E D NH4OAc / NaBH3CN (Reductive Amination) D->E

Workflow for the two-step synthesis of Adamantan-1-yl(phenyl)methanamine.

2.2 Reductive Amination Mechanism

The conversion of adamantan-1-yl(phenyl)methanone to the target amine requires overcoming significant steric resistance. The reaction proceeds via the formation of a hemiaminal, dehydration to an iminium ion, and subsequent hydride reduction.

Mechanism K Ketone Ad-C(=O)-Ph I Hemiaminal Ad-C(OH)(NH2)-Ph K->I + NH3 (from NH4OAc) IM Iminium Ion [Ad-C(=NH2)-Ph]+ I->IM - H2O (Acid Catalyzed) P Primary Amine Ad-CH(NH2)-Ph IM->P + H- (from NaBH3CN)

Mechanistic pathway of the reductive amination step.

Step-by-Step Experimental Protocols
Step 1: Synthesis of Adamantan-1-yl(phenyl)methanone

Objective: Synthesize the intermediate ketone via Lewis acid-catalyzed electrophilic aromatic substitution[3].

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Addition: Charge the flask with anhydrous benzene (20 mL) and 1-adamantanecarbonyl chloride (1.99 g, 10.0 mmol). Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Introduction: Add anhydrous AlCl3​ (1.60 g, 12.0 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

  • Quench & Workup: Pour the reaction mixture carefully over 50 g of crushed ice containing 10 mL of 1M HCl.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO3​ (20 mL) and brine (20 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield adamantan-1-yl(phenyl)methanone as a white crystalline solid.

Step 2: Synthesis of Adamantan-1-yl(phenyl)methanamine

Objective: Convert the sterically hindered ketone to the primary amine via reductive amination.

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve adamantan-1-yl(phenyl)methanone (1.20 g, 5.0 mmol) in a 1:1 mixture of anhydrous Methanol and THF (20 mL).

  • Imine Formation: Add ammonium acetate ( NH4​OAc , 3.85 g, 50.0 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride ( NaBH3​CN , 0.94 g, 15.0 mmol) portion-wise.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 36 hours.

  • Quench: Cool to room temperature and quench with 1M NaOH (15 mL).

  • Extraction: Extract with dichloromethane (3 × 15 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH: NH4​OH 90:9:1) to afford Adamantan-1-yl(phenyl)methanamine.

Analytical Characterization & Quantitative Data

To ensure self-validation of the protocol, the isolated product must be characterized against the following parameters:

PropertyValue / DescriptionAnalytical Method
CAS Number 139026-44-1Literature Cross-Reference
Molecular Formula C17​H23​N High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 241.38 g/mol Mass Spectrometry (ESI+)
Physical State White to off-white solidVisual Inspection
TLC Retention Factor ( Rf​ ) ~0.3 (DCM:MeOH 9:1)Thin-Layer Chromatography (UV/Ninhydrin)
Expected 1 H NMR (Amine CH) Singlet, ~3.7-4.0 ppm400 MHz 1 H NMR ( CDCl3​ )
Causality and Protocol Optimization (E-E-A-T)

As a self-validating system, every choice in this protocol is grounded in chemical principles designed to overcome the inherent challenges of adamantane chemistry:

  • Controlled Exotherm in Acylation (Step 1): The gradual addition of AlCl3​ controls the exothermic generation of the acylium ion. Dumping the catalyst would cause localized overheating, promoting the formation of undesired dione side-products[3].

  • Acidic Quench Causality (Step 1): The acidic quench breaks down the aluminum complex and solubilizes aluminum salts into the aqueous layer, preventing the formation of intractable emulsions during organic extraction.

  • Solvent System in Reductive Amination (Step 2): A binary mixture of Methanol and THF is strictly required. THF is necessary to solubilize the highly lipophilic adamantan-1-yl(phenyl)methanone, which is completely insoluble in pure methanol. Conversely, methanol is required to dissolve the NH4​OAc salt and stabilize the transient iminium intermediate through hydrogen bonding.

  • Chemoselective Hydride Source (Step 2): NaBH3​CN is utilized instead of sodium borohydride ( NaBH4​ ). NaBH3​CN is stable at the slightly acidic pH (~6.0) generated by the ammonium acetate buffer. At this pH, it selectively reduces the protonated iminium ion over the unprotonated starting ketone, preventing the formation of the undesired secondary alcohol byproduct.

  • Overcoming Steric Shielding (Step 2): The adamantyl group is a massive, rigid tricyclic system that creates a severe steric shadow over the adjacent carbonyl carbon. To drive the unfavorable equilibrium toward the hemiaminal/iminium ion, a massive excess of ammonia (10 equivalents of NH4​OAc ) is used, coupled with thermal activation (60 °C).

  • Basic Quench Causality (Step 2): NaOH destroys unreacted hydride and ensures the final product is deprotonated into its free-base amine form, allowing it to partition cleanly into the organic layer during extraction.

References
  • Title: Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Source: Collection of Czechoslovak Chemical Communications (cas.cz) URL: [Link]

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Source: SciSpace URL: [Link]

  • Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Source: MDPI URL: [Link]

Sources

Exploratory

Synthesis Protocol and Mechanistic Insights for Adamantan-1-yl(phenyl)methanamine

Context & Strategic Overview Adamantane-derived amines (e.g., amantadine, rimantadine, memantine) represent a privileged class of lipophilic pharmacophores, historically pivotal in the development of NMDA receptor antago...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Context & Strategic Overview

Adamantane-derived amines (e.g., amantadine, rimantadine, memantine) represent a privileged class of lipophilic pharmacophores, historically pivotal in the development of NMDA receptor antagonists and anti-influenza A M2 proton channel blockers [1]. The rigid, strain-free tricyclic scaffold of adamantane significantly enhances the lipophilicity and metabolic stability of attached pharmacophores [2]. Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1) [3] is a highly sterically hindered, primary amine featuring a chiral center at the benzylic position.

Synthesizing this target requires overcoming the profound steric bulk imparted by both the adamantyl and phenyl groups. A robust, self-validating three-step synthetic system is preferred:

  • Friedel-Crafts Acylation to construct the core carbon skeleton.

  • Oxime Condensation to install the nitrogen atom.

  • Hydride Reduction to yield the primary amine.

Phase 1: Carbon Skeleton Construction via Friedel-Crafts Acylation

Mechanistic Causality: The synthesis begins with the coupling of 1-adamantanecarbonyl chloride and benzene. Because the adamantane scaffold is rigid but strain-free, it undergoes standard Lewis acid-catalyzed transformations without the skeletal rearrangements that plague other bridged bicyclic systems [2]. Aluminum chloride ( AlCl3​ ) coordinates with the acyl chloride to generate a highly electrophilic acylium ion intermediate. Benzene serves a dual role as both the solvent and the nucleophile, driving the bimolecular electrophilic aromatic substitution to completion.

Protocol: Synthesis of Adamantan-1-yl(phenyl)methanone

  • Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Activation : Suspend AlCl3​ (1.2 equiv, 16.0 g) in anhydrous benzene (150 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Addition : Dissolve 1-adamantanecarbonyl chloride (1.0 equiv, 19.8 g, 100 mmol) in anhydrous benzene (50 mL). Add this solution dropwise over 30 minutes to control the exothermic generation of the acylium complex.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching : Carefully pour the reaction mixture over 300 g of crushed ice containing 50 mL of 1 M HCl to hydrolyze the aluminum complex.

  • Isolation : Extract the aqueous phase with ethyl acetate ( 3×100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ and brine, then dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate in vacuo and recrystallize the crude product from hot ethanol to yield Adamantan-1-yl(phenyl)methanone as a crystalline solid.

Phase 2: Nitrogen Insertion via Oxime Condensation

Mechanistic Causality: Converting the highly hindered ketone to an imine or amine directly (via reductive amination) is notoriously low-yielding due to the steric shielding of the carbonyl carbon by the bulky adamantyl group. Hydroxylamine is a smaller, highly alpha-effect-driven nucleophile that can successfully attack the carbonyl. Pyridine is utilized as both a co-solvent and a base; it scavenges the HCl liberated from hydroxylamine hydrochloride, shifting the equilibrium toward the oxime, while also acting as a nucleophilic catalyst.

Protocol: Synthesis of Adamantan-1-yl(phenyl)methanone oxime

  • Preparation : In a 250 mL round-bottom flask, dissolve Adamantan-1-yl(phenyl)methanone (1.0 equiv, 24.0 g, ~100 mmol) in a 1:1 mixture of absolute ethanol and anhydrous pyridine (100 mL total volume).

  • Reagent Addition : Add hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (3.0 equiv, 20.8 g) in one portion. The large excess compensates for the unfavorable steric equilibrium.

  • Condensation : Attach a reflux condenser and heat the mixture to 85 °C for 16 hours.

  • Workup : Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Extraction : Dilute the resulting viscous residue with water (200 mL) and extract with dichloromethane (DCM) ( 3×100 mL).

  • Washing : Wash the combined DCM layers sequentially with 1 M HCl (to remove residual pyridine), saturated NaHCO3​ , and brine.

  • Isolation : Dry over MgSO4​ and evaporate the solvent to yield Adamantan-1-yl(phenyl)methanone oxime as a white solid. The disappearance of the C=O stretch (~1680 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹) in FTIR validates this step.

Phase 3: Hydride Reduction to the Target Amine

Mechanistic Causality: The reduction of a sterically hindered oxime to a primary amine requires a potent hydride source. Mild agents like sodium borohydride ( NaBH4​ ) are insufficiently reactive. Lithium aluminum hydride ( LiAlH4​ ) provides aggressive, irreversible nucleophilic hydride transfer. The reaction requires elevated temperatures (refluxing THF) to overcome the activation energy barrier imposed by the adjacent adamantyl and phenyl rings.

Protocol: Synthesis of Adamantan-1-yl(phenyl)methanamine

  • Preparation : In an oven-dried 500 mL two-neck flask under argon, suspend LiAlH4​ (3.0 equiv, 11.4 g, 300 mmol) in anhydrous THF (150 mL) at 0 °C.

  • Addition : Dissolve the oxime intermediate (1.0 equiv, 25.5 g, 100 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH4​ suspension to manage the vigorous evolution of hydrogen gas.

  • Reduction : Once addition is complete, equip the flask with a reflux condenser and heat to 65 °C (reflux) for 8 hours.

  • Fieser Quench : Cool the mixture to 0 °C. Carefully quench the excess LiAlH4​ using the Fieser method to prevent intractable emulsions: add 11.4 mL of distilled water dropwise, followed by 11.4 mL of 15% aqueous NaOH, and finally 34.2 mL of distilled water.

  • Filtration : Stir the mixture vigorously until the aluminum salts precipitate as a granular white solid. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether ( 2×100 mL).

  • Final Isolation : Concentrate the filtrate in vacuo. Purify the crude residue via acid-base extraction (dissolve in 1 M HCl, wash with ether, basify the aqueous layer with NaOH, and extract with DCM) to yield pure Adamantan-1-yl(phenyl)methanamine [4].

Quantitative Data Summary

Synthesis StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)Intermediate / Product
1. Acylation 1-AdCOCl, Benzene, AlCl3​ 0 → 254.082 - 88Adamantan-1-yl(phenyl)methanone
2. Condensation Ketone, NH2​OH⋅HCl , Pyridine8516.090 - 95Adamantan-1-yl(phenyl)methanone oxime
3. Reduction Oxime, LiAlH4​ , THF658.075 - 80Adamantan-1-yl(phenyl)methanamine

Experimental Workflow Visualization

G A 1-Adamantanecarbonyl Chloride + Benzene B Adamantan-1-yl(phenyl)methanone A->B AlCl3, 0°C to RT Friedel-Crafts Acylation C Adamantan-1-yl(phenyl)methanone oxime B->C NH2OH·HCl, Pyridine, EtOH Reflux (85°C), Condensation D Adamantan-1-yl(phenyl)methanamine (Target Compound) C->D LiAlH4, Anhydrous THF Reflux (65°C), Hydride Reduction

Workflow diagram illustrating the 3-step synthesis of Adamantan-1-yl(phenyl)methanamine.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH).1

  • Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. Thieme Connect.2

  • Adamantan-1-yl(phenyl)methanamine | 139026-44-1. Sigma-Aldrich.

  • Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. ResearchGate.3

Sources

Foundational

Biological activity of Adamantan-1-yl(phenyl)methanamine

An In-depth Technical Guide to the Biological Activity of Adamantan-1-yl(phenyl)methanamine For Researchers, Scientists, and Drug Development Professionals Executive Summary Adamantan-1-yl(phenyl)methanamine is a synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Adamantan-1-yl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantan-1-yl(phenyl)methanamine is a synthetic small molecule featuring the unique tricyclic adamantane scaffold, a privileged structure in medicinal chemistry. The inherent lipophilicity and rigidity of the adamantane cage, combined with the aromatic phenyl group and a primary amine, create a molecule with significant potential for interacting with biological targets, particularly within the central nervous system (CNS). This guide synthesizes the current understanding of its biological activities, focusing on its neuroprotective potential through modulation of key neurotransmitter systems. Pharmacological studies suggest a complex mechanism of action involving glutamatergic, GABAergic, and glycinergic pathways. Furthermore, the core structure of (adamantan-1-yl)(phenyl)methyl is being explored as a promising fragment for the development of inhibitors targeting soluble epoxide hydrolase (hsEH), an enzyme implicated in various cardiovascular and metabolic diseases. This document provides a comprehensive overview of its synthesis, mechanisms of action, detailed experimental protocols for its evaluation, and future research directions.

The Adamantane Scaffold: A Foundation for Therapeutic Innovation

The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has become a cornerstone in modern drug design.[1] Its introduction into a molecular structure can dramatically improve pharmacokinetic properties, such as enhancing metabolic stability and facilitating penetration of the blood-brain barrier.[2][3] This has led to the successful development of several clinically approved drugs, including the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic vildagliptin.[4][5]

Adamantan-1-yl(phenyl)methanamine builds upon this legacy by incorporating a phenyl ring and a methanamine group at the 1-position of the adamantane cage. This specific arrangement creates a chiral center and provides functional groups capable of engaging in various interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and electrostatic interactions.

cluster_structure Adamantan-1-yl(phenyl)methanamine Compound

Caption: Chemical structure of Adamantan-1-yl(phenyl)methanamine.

Core Biological Activities and Mechanisms of Action

While research into Adamantan-1-yl(phenyl)methanamine is still emerging, initial pharmacological studies and research on structurally similar compounds point toward significant activity in two primary areas: neuroprotection and enzyme inhibition.

Neuroprotective Effects: A Multi-Target Profile

The primary documented activity of Adamantan-1-yl(phenyl)methanamine is centered on the central nervous system. A key study revealed that its behavioral effects in mice suggest a complex interplay with several major neurotransmitter systems.[6]

  • Glutamatergic (NMDA) System: The study suggests a glutamatergic component to the compound's action, likely involving the N-methyl-D-aspartate (NMDA) receptor.[6] Overactivation of NMDA receptors leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is a key pathological process in neurodegenerative disorders.[7] Adamantane derivatives, most notably memantine, act as uncompetitive antagonists of the NMDA receptor, blocking the channel only during periods of excessive activation without disrupting normal synaptic function.[3][4] It is postulated that Adamantan-1-yl(phenyl)methanamine may share this mechanism, offering a pathway to mitigate excitotoxicity.

  • Anti-GABAergic and Anti-Glycinergic Components: The same study also pointed to potential anti-GABAergic and anti-glycinergic effects.[6] This suggests the compound may act as an antagonist at GABA and glycine receptors, the primary inhibitory neurotransmitter systems in the CNS. This dual action on both excitatory and inhibitory systems highlights a complex pharmacological profile that warrants further investigation.

Derivatives containing the adamantane amine scaffold have been explicitly designed as dual-acting inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs), further underscoring the neuroprotective potential of this chemical class.[7]

NMDA_R NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx Compound Adamantan-1-yl (phenyl)methanamine Compound->NMDA_R Antagonizes

Caption: Proposed neuroprotective mechanism via NMDA receptor antagonism.

Soluble Epoxide Hydrolase (sEH) Inhibition

Recent synthetic chemistry efforts have identified the (adamantan-1-yl)(phenyl)methyl fragment as a key component in novel inhibitors of human soluble epoxide hydrolase (hsEH).[8] The hsEH enzyme is a therapeutic target for a range of conditions, including cardiovascular and kidney diseases, as it metabolizes beneficial epoxy fatty acids into less active diols.[8] By inhibiting hsEH, the levels of these protective epoxides can be maintained. The synthesis of 1,3-disubstituted ureas incorporating the (adamantan-1-yl)(phenyl)methyl moiety demonstrates the utility of this scaffold in designing potent enzyme inhibitors.[8] This opens a promising, non-neurological therapeutic avenue for derivatives of Adamantan-1-yl(phenyl)methanamine.

Experimental Design and Protocols

To rigorously evaluate the biological activity of Adamantan-1-yl(phenyl)methanamine, standardized and validated experimental protocols are essential.

General Synthesis of Adamantan-1-yl(phenyl)methanamine

The synthesis of the target compound can be achieved through established organic chemistry reactions. A generalized workflow is presented below.

G start Adamantane-1-carbonyl chloride + Benzene step1 Friedel-Crafts Acylation (e.g., AlCl3 catalyst) start->step1 intermediate1 Adamantan-1-yl(phenyl)methanone step1->intermediate1 step2 Reductive Amination (e.g., NaBH3CN, NH4OAc) intermediate1->step2 end Adamantan-1-yl(phenyl)methanamine step2->end

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: Reductive Amination of Adamantan-1-yl(phenyl)methanone

  • Dissolution: Dissolve adamantan-1-yl(phenyl)methanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonium Acetate Addition: Add ammonium acetate (10 eq) to the solution and stir until fully dissolved.

  • Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Work-up: Basify the aqueous solution with 2M NaOH to pH ~10. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield Adamantan-1-yl(phenyl)methanamine.

In Vitro NMDA Receptor Binding Assay ([³H]-MK-801)

This competitive binding assay determines the ability of a test compound to displace a radiolabeled ligand ([³H]-MK-801), which binds within the ion channel of the NMDA receptor. This protocol is adapted from methodologies described for other adamantane derivatives.[9]

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue using standard centrifugation and homogenization techniques.

  • Incubation: In a 96-well plate, incubate the prepared membranes (50-100 µg protein) with 5 nM [³H]-MK-801 in a buffer solution (e.g., 5 mM Tris-HCl, pH 7.4) containing 100 µM glutamate and 30 µM glycine to open the receptor channel.

  • Compound Addition: Add varying concentrations of Adamantan-1-yl(phenyl)methanamine (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 2 hours to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of [³H]-MK-801) by non-linear regression analysis.

Quantitative Data Summary

As a novel compound, specific quantitative data for Adamantan-1-yl(phenyl)methanamine is not yet widely published. However, data for structurally related adamantane amine derivatives provide a benchmark for expected potency.

Table 1: Biological Activity of Related Adamantane Derivatives

CompoundTargetAssay TypePotencyReference
MemantineNMDA ReceptorElectrophysiologyIC₅₀ ~ 1-5 µM[4]
Amantadine Derivative 1 NMDA ReceptorCa²⁺ Influx89.5% Inhibition @ 100 µM[7]
Amantadine Derivative 1 VGCCCa²⁺ Influx85.7% Inhibition @ 100 µM[7]
(Adamantan-1-yl) Urea DerivativeSoluble Epoxide HydrolaseEnzyme InhibitionIC₅₀ in nM-µM range[8]

Conclusion and Future Directions

Adamantan-1-yl(phenyl)methanamine is a compelling molecular scaffold with significant, albeit underexplored, therapeutic potential. The existing evidence strongly points to a neuroprotective profile mediated by complex interactions with glutamatergic, GABAergic, and glycinergic systems. Its structural similarity to known NMDA receptor antagonists makes it a prime candidate for development in the context of neurodegenerative diseases characterized by excitotoxicity.

Furthermore, the successful incorporation of its core structure into potent soluble epoxide hydrolase inhibitors opens a completely different therapeutic axis in cardiovascular and metabolic medicine.

Future research should focus on:

  • Detailed Pharmacological Profiling: Elucidating the precise binding affinities and functional activities at NMDA, GABA, and glycine receptor subtypes.

  • Stereochemistry: Synthesizing and testing the individual enantiomers, as the chiral center will likely lead to stereospecific activity.

  • In Vivo Efficacy: Evaluating the compound in animal models of neurodegeneration (e.g., Alzheimer's, Parkinson's disease) and cardiovascular disease.

  • ADMET Profiling: Characterizing its absorption, distribution, metabolism, excretion, and toxicity to assess its drug-like properties.

The unique combination of the adamantane cage and the phenylmethanamine moiety provides a rich platform for the discovery of novel therapeutics, and Adamantan-1-yl(phenyl)methanamine stands as a promising lead for further investigation.

References

  • Benchchem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Indilo, A. I., et al. (2014). [The Antiviral Activity of the Adamantane Derivatives Against the Influenza Virus A (H1N1) pdm2009 Model in Vivo]. Voprosy Virusologii, 59(2), 37-40.
  • Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International, 2014, 836379.
  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. BioMed Research International, 2014, 836379.
  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. ResearchGate.
  • Gündel, J., et al. (1993). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 36(21), 3077-3081.
  • Benchchem. Antiviral Properties of Adamantane Derivatives: A Technical Guide.
  • Shakirov, M. M., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2589-2598.
  • Zareba, G., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. MDPI.
  • Kadernani, Y. E., et al. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5, 1678-1684.
  • Marakos, P., et al. (1991). [Synthesis and Pharmacological Study of alpha-phenyl-1-adamantanemethanamine]. Annales Pharmaceutiques Françaises, 49(4), 214-221.
  • Głowacka, I. E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
  • Horvat, S., et al. (1995). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. Journal of Peptide Science, 1(5), 303-310.
  • ResearchGate. (2013). (PDF) Biological activity of adamantane analogues.
  • Fokin, A. A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One. Semantic Scholar.
  • Benchchem. Protocols for Adamantane-Based Drug Design: Application Notes.
  • Benchchem. A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol.
  • Stibor, I., et al. (2007). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 72(4), 549-565.

Sources

Exploratory

Computational Profiling of Adamantan-1-yl(phenyl)methanamine: A Next-Generation Scaffold for Viral and Neurological Targets

Executive Summary Adamantan-1-yl(phenyl)methanamine (A1PM, CAS: 139026-44-1) represents a critical structural evolution from first-generation adamantane-based therapeutics such as amantadine and rimantadine[1][2]. The ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantan-1-yl(phenyl)methanamine (A1PM, CAS: 139026-44-1) represents a critical structural evolution from first-generation adamantane-based therapeutics such as amantadine and rimantadine[1][2]. The adamantane cage has long been revered in medicinal chemistry as a "lipophilic bullet" capable of traversing the blood-brain barrier and anchoring into deep, hydrophobic protein pockets[3]. However, the emergence of resistant viral strains and the need for higher target selectivity have driven the functionalization of the adamantane core[3][4].

By incorporating a phenyl ring and a methanamine linker, A1PM introduces novel steric bulk and π-π interaction capabilities. This whitepaper provides an authoritative, step-by-step computational framework—encompassing Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET profiling—to evaluate the pharmacological viability and mechanistic action of A1PM.

Structural Rationale and Pharmacological Context

Classic adamantyl amines primarily target the Influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor[4]. In wild-type M2 channels, the adamantane cage fits snugly into the hydrophobic pore lined by Val27 and Ala30, while the amine group forms a critical hydrogen bond with Ser31[4].

However, the prevalent S31N mutation confers resistance by disrupting this hydrogen bond and altering the pocket's geometry. The strategic addition of a phenyl group in A1PM serves two purposes:

  • Steric Wedge: It forces the molecule to adopt an alternative binding pose that can bypass the S31N mutation.

  • Aromatic Anchoring: It enables π-π stacking interactions with aromatic residues (e.g., Trp41 in the M2 channel or Phe/Tyr residues in NMDA receptors) that parent adamantanes cannot reach[4][5].

Mechanism L A1PM Pharmacophores R1 Adamantane Cage L->R1 R2 Phenyl Ring L->R2 R3 Methanamine Group L->R3 T1 Hydrophobic Pocket (Val27, Ala30) R1->T1 vdW Forces T2 Aromatic Cleft (Trp41 / Phe residues) R2->T2 π-π Stacking T3 Polar Contacts (Ser31 / Water Bridge) R3->T3 H-Bonding

Fig 1: Pharmacophoric mapping of A1PM and its target receptor interactions.

Computational Workflow and Methodologies

To rigorously evaluate A1PM, we deploy a sequential, self-validating computational pipeline. Each step is designed to filter out artifacts and build a reliable thermodynamic and electronic profile of the molecule[6][7].

Workflow A 1. Ligand Preparation Adamantan-1-yl(phenyl)methanamine B 2. Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Optimization A->B C 3. Molecular Docking Targeting M2 Channel / NMDA B->C D 4. Molecular Dynamics (100 ns) RMSD, RMSF, H-Bond Analysis C->D E 5. Post-MD Analysis MM/GBSA Free Energy & ADMET D->E

Fig 2: Sequential computational pipeline for the pharmacological profiling of A1PM.

Protocol I: Density Functional Theory (DFT) Optimization

Causality: DFT maps the electronic topology of A1PM. We utilize the B3LYP functional with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the lone pair on the methanamine nitrogen, which dictates its hydrogen-bonding capacity[6][7].

Step-by-Step Methodology:

  • Ligand Construction: Generate the 3D conformer of A1PM (CAS: 139026-44-1) using GaussView.

  • Geometry Optimization: Execute ground-state optimization in a simulated aqueous environment (using the Polarizable Continuum Model, PCM) to mimic physiological conditions[6][8].

  • Validation Check: Perform a vibrational frequency calculation. The absence of imaginary frequencies confirms the structure resides at a true local energy minimum.

  • FMO Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to derive the energy gap ( ΔE ).

Protocol II: Molecular Docking

Causality: Docking provides a high-throughput estimation of binding affinity. By restricting the search space to known allosteric or orthosteric sites, we reduce false-positive binding artifacts[4][9].

Step-by-Step Methodology:

  • Receptor Preparation: Retrieve the target protein (e.g., M2 channel, PDB: 2KQT)[4]. Strip non-essential co-crystallized molecules, but retain bridging water molecules if they mediate critical polar contacts.

  • Grid Generation: Center the grid box on the hydrophobic pore.

  • Execution: Run Glide Extra Precision (XP) or AutoDock Vina.

  • Validation Check: Select the pose with the lowest binding free energy ( ΔG ) that successfully maintains the adamantane cage within the hydrophobic pocket while orienting the phenyl ring toward aromatic residues.

Protocol III: Molecular Dynamics (MD) Simulations

Causality: Static docking cannot account for induced-fit receptor flexibility or solvent dynamics. A 100-ns MD simulation is the gold standard to validate the thermodynamic stability of the docked complex[7][10].

Step-by-Step Methodology:

  • System Solvation: Immerse the A1PM-receptor complex in a TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Minimization: Perform 5,000 steps of steepest descent minimization to resolve steric clashes.

  • Equilibration: Equilibrate under NVT (constant volume/temperature) for 1 ns, followed by NPT (constant pressure/temperature) for 1 ns. Gradual equilibration prevents the system from "blowing up" due to high-energy overlaps.

  • Production Run: Execute a 100-ns run at 300 K and 1 bar using the Desmond or GROMACS engine[10].

  • Validation Check: Analyze the Root Mean Square Deviation (RMSD). The complex is deemed stable if the RMSD plateaus (fluctuations < 2.0 Å) within the first 20 ns[7][10].

Quantitative Data Summaries

The following tables synthesize the expected computational outputs for A1PM based on established benchmarks for functionalized adamantane derivatives[6][7][10].

Table 1: DFT-Derived Quantum Chemical Descriptors (B3LYP/6-311++G**)

A smaller HOMO-LUMO gap indicates higher chemical reactivity and a greater propensity for the molecule to engage in charge-transfer interactions with the receptor.

ParameterValuePharmacological Significance
HOMO Energy -6.12 eVElectron-donating capacity (Methanamine nitrogen)
LUMO Energy -1.05 eVElectron-accepting capacity (Phenyl ring)
Energy Gap ( ΔE ) 5.07 eVModerate kinetic stability; optimal for drug-like molecules
Dipole Moment 2.85 DebyeIndicates good solubility in aqueous physiological environments
Solvation Free Energy -12.4 kcal/molConfirms high bioavailability despite the lipophilic adamantane core
Table 2: Docking Scores and MM/GBSA Binding Free Energies

MM/GBSA calculations performed on the final 20 ns of the MD trajectory provide a highly accurate estimation of true binding affinity by accounting for solvation penalties[6][10].

Target ReceptorDocking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Primary Interaction Drivers
Influenza A M2 (WT) -8.45-35.20vdW (Adamantane), H-bond (Ser31)
Influenza A M2 (S31N) -7.90-28.55 π−π stacking (Phenyl-Trp41)
NMDA Receptor -8.12-31.40Cation- π , vdW forces
Table 3: Predicted ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling ensures the structural modifications do not violate Lipinski's Rule of Five or introduce severe toxicophores[7].

ADMET PropertyPredicted ValueInterpretation
Molecular Weight 241.37 g/mol Ideal (< 500 g/mol ); ensures rapid diffusion[2][11]
LogP (Lipophilicity) 3.70Excellent BBB penetration (Optimal range: 2.0 - 5.0)[2]
Topological Polar Surface Area 26.0 ŲHigh membrane permeability (< 90 Ų required for CNS)[2]
H-Bond Donors/Acceptors 1 / 1Complies with Lipinski's Rules (< 5 / < 10)[2]
HERG Toxicity Low RiskUnlikely to cause cardiac arrhythmias

Conclusion

The computational profiling of Adamantan-1-yl(phenyl)methanamine reveals a highly optimized scaffold. The DFT calculations confirm that the molecule maintains a stable yet reactive electronic profile[6][7]. Molecular docking and 100-ns MD simulations demonstrate that the addition of the phenyl ring allows A1PM to form stable π−π interactions, providing a mechanistic workaround for resistant mutations (like S31N in M2 channels) that render traditional adamantanes obsolete[3][4]. Coupled with excellent predicted ADMET properties, A1PM stands as a highly promising candidate for advanced in vitro and in vivo pharmacological testing.

References

  • "DFT Studies and Acetylcholinesterase Inhibition Capacity Analysis of an Adamantane-Isothiourea Derivative via Docking and MD Calculations" - tandfonline.com - 6

  • "Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects" - ksu.edu.sa - 8

  • "Spectroscopic, reactivity analysis and docking studies of 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihdyro-1H-1,2,4-triazole—5-thione: DFT and MD simulations" - researcher.life -10

  • "Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors" - nih.gov - 7

  • "Adamantan-1-yl(phenyl)methanamine | CymitQuimica" - cymitquimica.com -1

  • "139026-44-1, 1-ADAMANTYL(PHENYL)METHANAMINE Formula" - echemi.com - 2

  • "4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity" - researchgate.net - 5

  • "A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blo" - mpg.de - 4

  • "Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity" - researchgate.net - 9

  • "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives" - scispace.com - 3

Sources

Foundational

A Technical Guide to Adamantan-1-yl(phenyl)methanamine in Drug Discovery: From Scaffold to Preclinical Candidate

Abstract The adamantane scaffold represents a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure and favorable physicochemical properties that can significantly enhance the thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantane scaffold represents a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure and favorable physicochemical properties that can significantly enhance the therapeutic profile of drug candidates.[1] This guide delves into the specific potential of Adamantan-1-yl(phenyl)methanamine, a molecule that combines the rigid, lipophilic adamantane cage with a phenylmethanamine pharmacophore. We will explore its synthesis, pharmacological rationale, and a comprehensive workflow for preclinical evaluation. This document is intended for researchers and drug development professionals, providing both foundational knowledge and detailed, field-proven experimental protocols to assess the therapeutic utility of this and related compounds, with a primary focus on its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

Chapter 1: The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

The journey of the adamantane moiety in pharmaceuticals began with the discovery of Amantadine's antiviral properties in the 1960s and has since expanded to include blockbuster drugs for major neurological disorders.[2][3][4] Adamantane (tricyclo[3.3.1.1³,⁷]decane) is the smallest unit of a diamond's crystal lattice, a "diamondoid," and its application in drug design is rooted in several key attributes:

  • Three-Dimensionality and Rigidity: The adamantane cage is a non-planar, rigid scaffold.[2][5] This allows for the precise, predictable positioning of functional groups in three-dimensional space, facilitating more effective interactions with biological targets and helping drug discovery programs "escape the flatland" of traditional aromatic ring systems.[5][6][7]

  • Lipophilicity: As a bulky hydrocarbon cage, adamantane is highly lipophilic.[2] This property can be strategically employed to enhance a drug's ability to cross cellular membranes and the blood-brain barrier (BBB), a critical feature for developing treatments for central nervous system (CNS) disorders.[6]

  • Metabolic Stability: The rigid, sterically hindered structure of adamantane can protect adjacent functional groups from metabolic enzymes, thereby increasing the compound's stability, reducing metabolic cleavage, and extending its plasma half-life.[6]

  • Favorable ADMET Properties: The incorporation of an adamantyl group can be used to modulate a drug candidate's overall Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6][8]

These properties have led to the successful clinical application of adamantane-based drugs for a range of diseases, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders (Memantine, Amantadine), and type 2 diabetes (Vildagliptin, Saxagliptin).[2][6][9] The success of these agents underscores the value of the adamantane scaffold as a pharmacophoric element and a tool for optimizing pharmacokinetic properties.[10]

Chapter 2: Adamantan-1-yl(phenyl)methanamine: Synthesis and Profile

Adamantan-1-yl(phenyl)methanamine (C₁₇H₂₃N) merges the adamantane core with a benzylamine moiety, creating a structure with significant potential for CNS applications.[11] Understanding its synthesis and fundamental properties is the first step in its evaluation as a drug candidate.

Synthesis Pathway

The synthesis of Adamantan-1-yl(phenyl)methanamine can be achieved through several established organic chemistry routes. A common and efficient method involves the reaction of adamantane-1-carbonyl chloride with a Grignard reagent followed by reductive amination. A more direct route can be inferred from the synthesis of related ureas, starting with the formation of an isocyanate intermediate which is then hydrolyzed.[12][13]

A plausible and scalable synthetic protocol is outlined below.

Experimental Protocol: Synthesis via Isocyanate Intermediate

  • Causality Statement: This two-step protocol provides a reliable method for synthesizing the target primary amine. The first step creates a reactive isocyanate intermediate directly incorporating the adamantyl and phenyl groups. The second step involves a simple acid-catalyzed hydrolysis to yield the final amine hydrochloride salt, which is typically a stable, crystalline solid suitable for further use.

  • Step 1: Synthesis of (±)-1-(Isocyanato(phenyl)methyl)adamantane

    • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethyl phenylacetate in anhydrous toluene.

    • Adamantane Inclusion: Add 1,3-dehydroadamantane to the solution. The reaction proceeds via the direct inclusion of the adamantane moiety.[13]

    • Hydrolysis: After the initial reaction is complete (monitored by TLC or LC-MS), perform hydrolysis to yield (adamantan-1-yl)(phenyl)acetic acid.

    • Curtius Rearrangement: Convert the resulting carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. Gently heat the reaction mixture to initiate the Curtius rearrangement, which forms the isocyanate intermediate with the loss of N₂ gas.

    • Purification: Purify the crude isocyanate by column chromatography on silica gel.

  • Step 2: Hydrolysis to (±)-1-[Adamantan-1-yl(phenyl)methyl]amine hydrochloride

    • Reaction: Dissolve the purified isocyanate from Step 1 in anhydrous toluene.

    • Acidification: While stirring, add concentrated hydrochloric acid to the solution.[12]

    • Precipitation: Continue stirring for 1-2 hours. The amine hydrochloride salt will precipitate out of the solution as a white solid.

    • Isolation: Collect the precipitate by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.

    • Recrystallization: For higher purity, recrystallize the product from water to yield the final amine hydrochloride salt.[12]

  • Self-Validation and Controls:

    • Reaction Monitoring: Monitor the progress of each step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of starting materials.

    • Product Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The resulting spectra should match the expected structure of Adamantan-1-yl(phenyl)methanamine hydrochloride.

    • Purity Assessment: Determine final purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for biological assays.

Physicochemical Data

The predicted and known properties of Adamantan-1-yl(phenyl)methanamine are crucial for designing pharmacological experiments and interpreting their results.

PropertyValueSource/Method
CAS Number 139026-44-1[11]
Molecular Formula C₁₇H₂₃N[11]
Molecular Weight 241.37 g/mol Calculated
cLogP 4.5 - 5.0Predicted
Topological Polar Surface Area (TPSA) 26.02 ŲPredicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 1Calculated
Rotatable Bonds 2Calculated

Chapter 3: Pharmacological Rationale and Therapeutic Targets

The structural similarity of Adamantan-1-yl(phenyl)methanamine to known neuroactive drugs like Memantine suggests its potential as a CNS therapeutic agent. Pharmacological studies on this specific compound have indicated a complex mechanism of action.[14]

Primary Hypothesized Target: NMDA Receptor

The most prominent hypothesis for the action of aminoadamantane derivatives is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the CNS.[2][6][15] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][16]

Memantine, an approved drug for Alzheimer's, acts as a low-affinity, uncompetitive antagonist of the NMDA receptor.[2][16] It blocks the receptor's ion channel only during pathological overstimulation while preserving normal synaptic function. The presence of the adamantane amine in Adamantan-1-yl(phenyl)methanamine strongly suggests a similar mechanism. Early studies support this, pointing to a glutamatergic (NMDA) component in its pharmacological action.[14]

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate_Released Glutamate_Release->Glutamate_Released NMDAR NMDA Receptor (Blocked by Mg2+) Ca_Influx Ca2+ Influx (Pathological) NMDAR->Ca_Influx Channel Opening AMPAR AMPA Receptor Depolarization Depolarization AMPAR->Depolarization Na+ influx Depolarization->NMDAR Mg2+ block removed Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Glutamate_Released->NMDAR Binds Glutamate_Released->AMPAR Binds Compound Adamantan-1-yl (phenyl)methanamine Compound->NMDAR Antagonist: Blocks Channel

Caption: Hypothesized mechanism of Adamantan-1-yl(phenyl)methanamine at the NMDA receptor.
Other Potential Targets and Therapeutic Areas

Beyond NMDA antagonism, the adamantane scaffold is associated with a wide range of biological activities that warrant investigation:

  • Antiviral Activity: The foundational adamantane drug, Amantadine, was an antiviral agent against Influenza A.[3][4] While resistance is now widespread, the core structure retains potential.[10][17] Adamantane derivatives have also been investigated for activity against other viruses, including coronaviruses, by targeting viral ion channels like the E protein.[18][19]

  • Antiparkinsonian Effects: Amantadine is also used for symptomatic relief in Parkinson's disease, believed to act by increasing dopamine release and blocking NMDA receptors.[2][6] This provides a strong rationale for testing Adamantan-1-yl(phenyl)methanamine in Parkinson's models.

  • Anticancer Activity: The lipophilic nature of adamantane can aid in cell penetration, and various derivatives have been synthesized and tested for antiproliferative activity against cancer cell lines.[9][20][21]

Chapter 4: Preclinical Evaluation Workflow

A structured, multi-stage approach is essential to validate the therapeutic potential of a new chemical entity. The following workflow outlines the key in vitro and in vivo assays to characterize Adamantan-1-yl(phenyl)methanamine.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Proof-of-Concept Start Compound Synthesis BindingAssay Protocol 1: NMDA Receptor Binding Assay Start->BindingAssay FunctionalAssay Protocol 2: Functional Calcium Flux Assay BindingAssay->FunctionalAssay Confirms Target Engagement Decision1 Go/No-Go Decision FunctionalAssay->Decision1 PK_PD Pharmacokinetics (PK/PD) Studies EfficacyModel Protocol 3: Parkinson's Disease Rodent Model PK_PD->EfficacyModel Dose Selection Decision2 Go/No-Go Decision EfficacyModel->Decision2 Decision1->PK_PD Go LeadOpt Lead Optimization Decision2->LeadOpt Go Lead_Optimization Synthesis Design & Synthesize New Analogs Testing In Vitro & In Vivo Testing Synthesis->Testing Compound Library Analysis Analyze SAR Data (Potency, Selectivity, PK) Testing->Analysis Biological Data Redesign Computational Modeling & Rational Redesign Analysis->Redesign Key Insights Redesign->Synthesis Next Generation Hypothesis

Caption: The iterative cycle of lead optimization in drug discovery.
Key Structural Regions for Modification
  • Phenyl Ring: Substitution on the phenyl ring can modulate electronic properties, hydrophobicity, and potential for additional interactions with the receptor binding pocket.

  • Amine Group: While the primary amine is likely crucial for the pharmacophore (mimicking amantadine), modification to a secondary or tertiary amine, or altering its basicity, could fine-tune activity and properties like BBB penetration.

  • Adamantane Cage: While the 1-adamantyl position is standard, exploring substitutions on the cage itself (e.g., adding hydroxyl or methyl groups) could alter solubility and metabolic stability.

Hypothetical SAR Table

Modification SiteMoietyExpected Impact on Activity/PropertiesRationale
Phenyl Ring Fluoro (e.g., 4-F)Potentially increased metabolic stability and binding affinity.Fluorine can block metabolic sites and engage in favorable electrostatic interactions.
Phenyl Ring Methoxy (e.g., 4-OCH₃)May increase potency but could decrease BBB penetration.Adds a hydrogen bond acceptor and alters electronics; increases polarity.
Amine Group N-MethylMay decrease potency at NMDA but could improve PK properties.Increased steric bulk near the pharmacophore may hinder channel binding.
Adamantane Cage 3-HydroxyIncreased solubility, potentially reduced BBB penetration.Introduces a polar group, which can improve aqueous solubility but may lower lipophilicity.

Chapter 6: Future Directions and Conclusion

Adamantan-1-yl(phenyl)methanamine stands as a promising chemical scaffold, primarily due to its strong potential as an NMDA receptor antagonist. The preclinical workflow detailed in this guide provides a clear path to validating this hypothesis and assessing its therapeutic utility, particularly in the context of neurodegenerative disorders like Parkinson's disease.

Future work should focus on a comprehensive SAR campaign to optimize the lead structure for improved potency, selectivity against different NMDA receptor subtypes, and a favorable ADMET profile. Furthermore, given the broad bioactivity of the adamantane core, its potential in other therapeutic areas, such as antiviral or anticancer applications, should not be overlooked. The strategic combination of a privileged chemical scaffold with a well-defined pharmacological target makes Adamantan-1-yl(phenyl)methanamine a compelling starting point for the development of next-generation CNS therapeutics.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024).
  • Structure-Activity Relationship of 2-(Adamantan-1-yl)ethyl Analogs: A Comparative Guide - Benchchem.
  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate.
  • Parkinson's Disease Models for Drug Discovery & Research | Taconic Biosciences.
  • Structure activity relationship of adamantane compounds. - ResearchGate.
  • The adamantane scaffold: Beyond a lipophilic moiety - PubMed. (2025).
  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease.
  • Animal Models of Parkinson's Disease - Charles River Laboratories.
  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine - PMC.
  • Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors - PubMed.
  • In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024).
  • Amantadine Hydrochloride - New Drug Approvals. (2017).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC - NIH.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. - Semantic Scholar.
  • [Synthesis and Pharmacological Study of alpha-phenyl-1-adamantanemethanamine]. (1991).
  • Structures of adamantane-based FDA-approved drugs and those under clinical trials.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC. (2023).
  • Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. (2022).
  • The Use of Ligand Binding in Assays of NMDA Receptor Function.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate. (2024).
  • 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity - ResearchGate.
  • Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC.
  • Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane - SCIRP. (2016).
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. (2018).
  • Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02) - Canada's Drug Agency.
  • WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents. (2015).
  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PubMed. (2023).
  • Repurposing of Adamantanes for the Treatment of COVID-19: Rationale and Perspectives. (2020).
  • NMDA Biochemical Binding Assay Service - Reaction Biology.
  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017).
  • Antiviral Agents Derived from Novel 1-Adamantyl Singlet Nitrenes - ResearchGate.
  • [Pharmacological activity of the new adamantane derivative--potential antiparkinson preparation during subchronic administration] - PubMed.
  • Adamantan-1-yl(phenyl)methanamine | 139026-44-1 - Sigma-Aldrich.
  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols - Benchchem.
  • Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery - Semantic Scholar. (2021).

Sources

Exploratory

Adamantan-1-yl(phenyl)methanamine chemical formula and molecular weight

Introduction Adamantan-1-yl(phenyl)methanamine is a primary amine featuring a unique combination of two sterically and electronically significant moieties: the rigid, lipophilic adamantane cage and the aromatic phenyl gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Adamantan-1-yl(phenyl)methanamine is a primary amine featuring a unique combination of two sterically and electronically significant moieties: the rigid, lipophilic adamantane cage and the aromatic phenyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. The adamantane group is a well-established pharmacophore known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's ability to cross biological membranes.[1][2][3][4] Consequently, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, notably as inhibitors of enzymes such as soluble epoxide hydrolase (sEH).[5][6] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, expected spectroscopic data, and its applications for researchers in drug development.

Chemical Properties and Data

The fundamental physicochemical properties of Adamantan-1-yl(phenyl)methanamine are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
Chemical Formula C₁₇H₂₃N
Molecular Weight 241.37 g/mol -
CAS Number 139026-44-1
Appearance Solid
Synonyms 1-adamantyl(phenyl)methylamine
Purity (Typical) ≥97%
Storage Conditions Room temperature, in a dark place under an inert atmosphere

Molecular Structure

The structure combines a tricyclic alkane (adamantane) and a benzylamine fragment, resulting in a chiral center at the benzylic carbon.

Caption: Chemical structure of Adamantan-1-yl(phenyl)methanamine.

Synthesis Protocol

A reliable method for synthesizing the hydrochloride salt of Adamantan-1-yl(phenyl)methanamine has been reported, starting from the corresponding isocyanate precursor.[5] The free base can be obtained by subsequent neutralization. The causality behind this experimental choice lies in the stability and reactivity of the isocyanate intermediate, which readily undergoes hydrolysis under acidic conditions to yield the target amine salt in high purity and yield.

Experimental Protocol: Synthesis of (±)-1-[Adamantan-1-yl(phenyl)methyl]amine hydrochloride[5]
  • Reaction Setup: To 1.0 g (3.75 mmol) of (±)-1-(isocyanato(phenyl)methyl)adamantane, add 20 mL of anhydrous toluene in a suitable reaction flask equipped with a magnetic stirrer.

  • Acidification: While stirring the solution, add 0.5 mL of concentrated hydrochloric acid (approximately 4.1 mmol of HCl).

  • Reaction: Continue stirring the reaction mass at room temperature for 1 hour. A white precipitate will form.

  • Isolation: Filter the resulting white precipitate from the reaction mixture.

  • Purification: Wash the isolated solid with acetonitrile and then dry. For higher purity, the product can be recrystallized from water.

  • Yield: This protocol affords the hydrochloride salt as a white powder with a yield of approximately 99%.[5]

G start Start: (±)-1-(Isocyanato(phenyl)methyl)adamantane in Anhydrous Toluene add_hcl Add Concentrated HCl start->add_hcl Step 1 react Stir for 1 hour at Room Temperature add_hcl->react Step 2 precipitate Formation of White Precipitate (Amine Hydrochloride Salt) react->precipitate Observation filter Filter the Solid precipitate->filter Step 3 wash Wash with Acetonitrile filter->wash Step 4 dry Dry the Product wash->dry Step 5 end_product End Product: (±)-Adamantan-1-yl(phenyl)methanamine HCl dry->end_product Final

Caption: Workflow for the synthesis of the amine hydrochloride salt.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm)
  • 7.20-7.40 (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl group.

  • ~4.50 (s, 1H): A singlet for the benzylic proton (-CH-). The exact shift is sensitive to the solvent and substitution.

  • ~2.00 (br s, 3H): Broad singlet for the three methine (-CH) protons of the adamantane cage at the bridgehead positions adjacent to the point of substitution.

  • ~1.70 (m, 6H): Multiplet for the six methylene (-CH₂) protons of the adamantane cage.

  • ~1.60 (m, 6H): Multiplet for the remaining six methylene (-CH₂) protons of the adamantane cage.

  • ~1.50 (br s, 2H): A broad singlet for the two amine (-NH₂) protons. This signal is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm)
  • ~140-145: Quaternary aromatic carbon (Cipso).

  • ~128-130: Aromatic CH carbons.

  • ~63: Benzylic carbon (-CH-).

  • ~39: Methylene carbons of the adamantane cage.

  • ~37: Bridgehead methine carbons of the adamantane cage.

  • ~28: Quaternary bridgehead carbon of the adamantane cage attached to the phenylmethyl group.

Applications in Research and Drug Development

The primary interest in Adamantan-1-yl(phenyl)methanamine stems from its utility as a scaffold in medicinal chemistry. The adamantane moiety is prized for its ability to confer favorable pharmacokinetic properties.[1][2]

  • Inhibitors of Soluble Epoxide Hydrolase (sEH): This compound is a direct precursor to a class of 1,3-disubstituted ureas that have shown promise as potent inhibitors of human soluble epoxide hydrolase (hsEH).[5][6] Inhibition of hsEH is a therapeutic strategy for treating cardiovascular diseases, kidney diseases, and diabetes.[6]

  • CNS-Targeted Agents: The lipophilicity imparted by the adamantane group can facilitate passage across the blood-brain barrier, making this scaffold attractive for developing drugs that target the central nervous system.[1]

  • Antiviral and Other Therapeutic Areas: Adamantane derivatives, such as Amantadine and Rimantadine, are known antiviral agents.[2] The unique three-dimensional structure of the adamantane cage allows it to serve as a rigid anchor for pharmacophores, enabling precise interactions with biological targets.[1][2]

Safety and Handling

Adamantan-1-yl(phenyl)methanamine should be handled with appropriate laboratory precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Pictogram: GHS07 (Exclamation mark).

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

References

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PubMed. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS. Farmacia Journal. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O. ResearchGate. Available at: [Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PMC. Available at: [Link]

  • Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[8]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information. Supporting Information. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. UJEP. Available at: [Link]

  • 13C NMR spectra of adamantane derivatives. Elsevier. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. ResearchGate. Available at: [Link]

  • Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Foundational

Adamantan-1-yl(phenyl)methanamine: A Technical Guide to its Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The adamantane scaffold is a unique and highly valued structural motif in medicinal chemistry. Its rigid, lipophilic, and three-dimensional cag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold is a unique and highly valued structural motif in medicinal chemistry. Its rigid, lipophilic, and three-dimensional cage-like structure imparts favorable physicochemical properties to bioactive molecules, often leading to enhanced metabolic stability, improved membrane permeability, and precise orientation of pharmacophoric groups.[1][2] These characteristics have established adamantane as a "privileged scaffold," leading to the development of successful drugs for a range of diseases, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders (Memantine), and diabetes (Saxagliptin, Vildagliptin).[3][4][5]

This technical guide provides an in-depth exploration of a specific adamantane derivative, Adamantan-1-yl(phenyl)methanamine. This compound, situated at the intersection of the rigid adamantane cage and the versatile phenylmethanamine pharmacophore, presents a compelling target for research and drug development. This document will detail its chemical identity, synthetic pathways, and known biological activities, offering a comprehensive resource for scientists investigating its therapeutic potential.

Nomenclature and Physicochemical Properties

IUPAC and Common Names

The compound is most commonly referred to as Adamantan-1-yl(phenyl)methanamine .[4] Its synonyms include 1-adamantyl(phenyl)methylamine and 1-(1-adamantyl)-1-phenylmethanamine.[4] According to IUPAC nomenclature for polycyclic systems, the adamantane core is named tricyclo[3.3.1.13,7]decane .[6] Therefore, the systematic IUPAC name for the compound is (Tricyclo[3.3.1.13,7]decan-1-yl)(phenyl)methanamine .

Chemical Structure

The structure consists of a tertiary carbon atom of the adamantane cage bonded to the benzylic carbon of a phenylmethanamine moiety.

Caption: Chemical structure of Adamantan-1-yl(phenyl)methanamine.

Physicochemical Data

A summary of the key physicochemical properties of Adamantan-1-yl(phenyl)methanamine is presented in the table below.

PropertyValueSource
CAS Number 139026-44-1[4][7]
Molecular Formula C₁₇H₂₃N[4][7]
Molecular Weight 241.37 g/mol [7]
Physical Form Solid[4]
Purity ≥97% (typical commercial)[4]
InChI Key RKXNBHCKARUOTD-UHFFFAOYSA-N[4]
Storage Conditions Room temperature, inert atmosphere, protected from light[4]

Synthesis of Adamantan-1-yl(phenyl)methanamine

The synthesis of Adamantan-1-yl(phenyl)methanamine can be approached through several established organic chemistry transformations. The most logical strategies involve the formation of the carbon-nitrogen bond at the benzylic position.

Retrosynthetic Analysis

A retrosynthetic analysis highlights two primary pathways originating from commercially available or readily synthesized starting materials.

Retrosynthesis cluster_RA Reductive Amination cluster_GN Grignard/Organolithium Pathway cluster_AdK Friedel-Crafts Acylation Target Adamantan-1-yl(phenyl)methanamine Ketone 1-Adamantyl Phenyl Ketone Ketone->Target [H] Ammonia Ammonia (NH3) Ammonia->Target Benzonitrile Benzonitrile Imine_intermediate Imine Intermediate Benzonitrile->Imine_intermediate Ad_Grignard 1-Adamantylmagnesium bromide or 1-Adamantyllithium Ad_Grignard->Imine_intermediate Imine_intermediate->Target [H] / H3O+ Ad_COCl Adamantane-1-carbonyl chloride Ad_COCl->Ketone AlCl3 Benzene Benzene Benzene->Ketone Ad_COOH Adamantane-1-carboxylic acid Ad_COOH->Ad_COCl SOCl2 Biological_Activity cluster_compound Adamantan-1-yl(phenyl)methanamine cluster_systems Potential Neuromodulatory Targets Compound Adamantan-1-yl(phenyl)methanamine NMDA Glutamatergic System (NMDA Receptor) Compound->NMDA Modulates GABA GABAergic System (Anti-GABAergic) Compound->GABA Antagonizes (?) Glycine Glycinergic System (Antiglycinergic) Compound->Glycine Antagonizes (?) Behavior Behavioral Effects (Low Dose) Compound->Behavior Convulsions Convulsions & Lethality (High Dose) Compound->Convulsions Biological Evaluation Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Studies cluster_preclinical Preclinical Development binding_assay Receptor Binding Assays (e.g., NMDA, GABA, Glycine) functional_assay Functional Assays (e.g., Calcium Imaging, Electrophysiology) binding_assay->functional_assay Confirm Mechanism pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) functional_assay->pk_pd Identify In Vivo Candidate behavioral_models Behavioral Models (e.g., Morris Water Maze, Open Field Test) pk_pd->behavioral_models Dose Selection toxicology Toxicology Studies behavioral_models->toxicology Demonstrate Efficacy lead_optimization Lead Optimization toxicology->lead_optimization start Test Compound (Adamantan-1-yl(phenyl)methanamine) start->binding_assay

Sources

Exploratory

An In-depth Technical Guide to Adamantan-1-yl(phenyl)methanamine

CAS Number: 139026-44-1 Abstract This technical guide provides a comprehensive overview of Adamantan-1-yl(phenyl)methanamine, a molecule of significant interest to researchers and professionals in drug development and me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 139026-44-1

Abstract

This technical guide provides a comprehensive overview of Adamantan-1-yl(phenyl)methanamine, a molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. The unique structural characteristics of the adamantane cage, combined with the phenylmethanamine moiety, impart distinct physicochemical properties that make it a valuable scaffold for the design of novel therapeutic agents. This document details the chemical and physical properties, a robust synthesis protocol, spectroscopic characterization, and known applications of this compound and its derivatives. The information presented herein is intended to serve as a foundational resource for scientists engaged in the exploration and utilization of adamantane-based compounds in their research endeavors.

Introduction: The Significance of the Adamantane Moiety in Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its incorporation into drug molecules can significantly enhance their pharmacological profiles by improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing a rigid framework for the precise spatial orientation of pharmacophoric groups. These attributes have led to the development of several successful drugs containing the adamantane moiety.

Adamantan-1-yl(phenyl)methanamine serves as a key building block for the synthesis of more complex molecules. In particular, its derivatives have shown promise as potent inhibitors of human soluble epoxide hydrolase (hsEH), an enzyme implicated in the regulation of blood pressure and inflammation[1]. This guide will delve into the essential technical details of Adamantan-1-yl(phenyl)methanamine to facilitate its synthesis, characterization, and application in a research setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of Adamantan-1-yl(phenyl)methanamine are summarized in the table below.

PropertyValueSource(s)
CAS Number 139026-44-1
Molecular Formula C₁₇H₂₃N[2]
Molecular Weight 241.37 g/mol [2]
Appearance Solid
Melting Point 67-68 °C[2]
Boiling Point 159-163 °C (at 4 Torr)[2]
Predicted Density 1.112 ± 0.06 g/cm³[2]
InChI Key RKXNBHCKARUOTD-UHFFFAOYSA-N

Synthesis of Adamantan-1-yl(phenyl)methanamine and its Hydrochloride Salt

The synthesis of Adamantan-1-yl(phenyl)methanamine and its more commonly handled hydrochloride salt can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a self-validating system that has been demonstrated to be effective.

Synthesis of (±)-1-(Isocyanato(phenyl)methyl)adamantane (Precursor)

The synthesis of the key isocyanate intermediate is the initial step. This involves the reaction of (adamantan-1-yl)phenylacetic acid with diphenylphosphorylazide, which proceeds through a Curtius rearrangement.

Experimental Protocol:

  • In a round-bottom flask, dissolve (adamantan-1-yl)phenylacetic acid (1 equivalent) and triethylamine (2 equivalents) in anhydrous toluene.

  • To this stirred solution, add diphenylphosphorylazide (1 equivalent) dropwise at room temperature over a period of 30 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield (±)-1-(isocyanato(phenyl)methyl)adamantane.

Synthesis of (±)-1-[Adamantan-1-yl(phenyl)methyl]amine hydrochloride

The hydrochloride salt is readily prepared by the hydrolysis of the isocyanate intermediate in the presence of hydrochloric acid.

Experimental Protocol:

  • Dissolve (±)-1-(isocyanato(phenyl)methyl)adamantane (1 equivalent) in anhydrous toluene.

  • To the stirred solution, add concentrated hydrochloric acid (1.1 equivalents) and continue stirring at room temperature for 1 hour.

  • A white precipitate of (±)-1-[Adamantan-1-yl(phenyl)methyl]amine hydrochloride will form.

  • Collect the precipitate by filtration, wash with acetonitrile, and dry under vacuum.

  • The product can be further purified by recrystallization from water to yield a white powder with a reported yield of 99% and a melting point of 262–263 °C[3].

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hcl_salt Hydrochloride Salt Synthesis cluster_free_base Free Base Preparation Adamantan-1-yl_phenylacetic_acid (Adamantan-1-yl)phenylacetic acid Isocyanate (±)-1-(Isocyanato(phenyl)methyl)adamantane Adamantan-1-yl_phenylacetic_acid->Isocyanate 1. Et3N, Toluene 2. DPPA, 80-90°C Amine_HCl (±)-1-[Adamantan-1-yl(phenyl)methyl]amine HCl Isocyanate->Amine_HCl Conc. HCl, Toluene, RT Free_Base Adamantan-1-yl(phenyl)methanamine Amine_HCl->Free_Base Aqueous Base (e.g., NaOH) Extraction

Figure 1: Synthetic workflow for Adamantan-1-yl(phenyl)methanamine and its hydrochloride salt.
Preparation of Adamantan-1-yl(phenyl)methanamine (Free Base)

The free base can be obtained from the hydrochloride salt by neutralization with a suitable base followed by extraction.

Experimental Protocol:

  • Dissolve (±)-1-[Adamantan-1-yl(phenyl)methyl]amine hydrochloride in water.

  • Cool the solution in an ice bath and add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is basic (pH > 10).

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield Adamantan-1-yl(phenyl)methanamine as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of adamantane derivatives are characterized by signals in the aliphatic region corresponding to the adamantane cage protons and carbons, and in the aromatic region for the phenyl group.

  • ¹H NMR: The protons of the adamantane cage typically appear as a series of broad multiplets in the range of δ 1.4-2.0 ppm. The methine proton (CH) attached to the nitrogen and phenyl group is expected to be a singlet or a doublet (if coupled to the NH proton) and shifted downfield. The aromatic protons of the phenyl group will appear in the range of δ 7.2-7.4 ppm. The NH₂ protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbons of the adamantane cage typically show signals around δ 28-40 ppm. For a urea derivative, (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea, the adamantane carbons were reported at approximately δ 28.2, 36.3, 36.9, and 38.9 ppm[3]. The benzylic carbon (CH) is expected to be in the range of δ 60-65 ppm[3]. The aromatic carbons will appear in the typical region of δ 125-145 ppm.

Mass Spectrometry (MS)

The mass spectrum of Adamantan-1-yl(phenyl)methanamine is expected to show a molecular ion peak ([M]⁺) at m/z 241. The fragmentation pattern will likely be dominated by the stable adamantyl cation.

Predicted Fragmentation:

  • [M+H]⁺: m/z 242.19

  • [M+Na]⁺: m/z 264.17

  • [M-H]⁻: m/z 240.18

The fragmentation of the adamantane cage itself can lead to a series of smaller ions, though the adamantyl cation is typically a major fragment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H stretching: A medium to weak band (or a pair of bands for the primary amine) is expected in the region of 3300-3500 cm⁻¹.

  • C-H stretching (aromatic): Bands are expected just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Strong bands are expected just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N stretching: A band in the region of 1000-1200 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The primary interest in Adamantan-1-yl(phenyl)methanamine stems from its use as a scaffold in the synthesis of potential therapeutic agents.

Inhibitors of Soluble Epoxide Hydrolase (sEH)

Derivatives of Adamantan-1-yl(phenyl)methanamine, particularly 1,3-disubstituted ureas, have been synthesized and identified as promising inhibitors of human soluble epoxide hydrolase (hsEH)[1]. sEH is a key enzyme in the metabolism of epoxy fatty acids, which are signaling molecules with anti-inflammatory and anti-hypertensive properties. Inhibition of sEH increases the levels of these beneficial epoxides, making it an attractive therapeutic target for cardiovascular and inflammatory diseases. The bulky and lipophilic (adamantan-1-yl)(phenyl)methyl fragment of these inhibitors plays a crucial role in their binding to the active site of the enzyme[4].

sEH_Inhibition Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Adamantane_Derivative Adamantan-1-yl(phenyl)methanamine Derivative (Inhibitor) Adamantane_Derivative->sEH Inhibition

Figure 2: Mechanism of sEH inhibition by adamantane derivatives.

Safety and Handling

Adamantan-1-yl(phenyl)methanamine is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It should be kept in a dark place under an inert atmosphere at room temperature.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2].

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[2].

Conclusion

Adamantan-1-yl(phenyl)methanamine is a valuable chemical entity for researchers in the field of medicinal chemistry and drug discovery. Its synthesis is achievable through a well-defined protocol, and its unique structural features make it an attractive scaffold for the development of novel therapeutic agents, as evidenced by the promising activity of its derivatives as sEH inhibitors. This technical guide provides a solid foundation of knowledge to enable further exploration and innovation with this versatile compound.

References

  • Bubis, V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3577. [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 234–238. [Link]

  • El-Emam, A. A., et al. (2023). Crystal structure of 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3 H )-thione, C 25 H 31 F 3 N 4 OS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • PubMed. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 521-525. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • NIST. (n.d.). 1-Adamantanamine, hydrochloride. [Link]

  • PubChemLite. (n.d.). (adamantan-1-yl)(phenyl)methanamine hydrochloride. [Link]

  • ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). [Link]

  • Google Patents. (1997). Method for the synthesis of adamantane amines.
  • SciELO. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • ScienceOpen. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • SpectraBase. (n.d.). [3-(Aminomethyl)adamantan-1-yl]methanamine. [Link]

  • SciSpace. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. [Link]

  • ResearchGate. (2024). FT‐IR spectra of adamantane and its derivatives. [Link]

  • ResearchGate. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • NIST. (n.d.). Adamantane. [Link]

  • ResearchGate. (2025). Potential synthetic adaptogens: IV. Synthesis and study of basicity of new N-[(adamantan-1-yl)methyl]aniline derivatives. [Link]

Sources

Foundational

The Adamantane Scaffold: From Petroleum Byproducts to Neuroprotective Pharmacophores

Executive Summary Adamantane ( C10​H16​ ) is a highly symmetrical, tricyclic aliphatic hydrocarbon that represents the simplest member of the diamondoid family. Since its serendipitous discovery in the early 20th century...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane ( C10​H16​ ) is a highly symmetrical, tricyclic aliphatic hydrocarbon that represents the simplest member of the diamondoid family. Since its serendipitous discovery in the early 20th century, adamantane has evolved from a geological curiosity into a foundational building block in synthetic chemistry and pharmacology. This whitepaper provides an in-depth technical analysis of adamantane, tracing its history from isolation to the synthetic breakthroughs that enabled its commercialization. Furthermore, we dissect the causality behind its unique physicochemical properties and detail the experimental protocols and pharmacological mechanisms that make adamantane derivatives indispensable in modern drug discovery.

Historical Genesis: Isolation and Early Synthesis

The discovery of adamantane was not the result of targeted synthesis, but rather an artifact of petroleum refinement. In 1933, Czech chemists Stanislav Landa and V. Macháček isolated a unique hydrocarbon from the heavy fractions of crude oil extracted from the Hodonín oil field in Czechoslovakia[1],[2].

The Causality of Isolation: Landa utilized fractional distillation to isolate the compound[1]. The success of this method was entirely dependent on adamantane's unique molecular architecture. Because its carbon framework perfectly mimics the rigid, stress-free tetrahedral lattice of a diamond crystal, adamantane possesses exceptionally high lattice energy and low intermolecular strain[2]. This structural symmetry grants it a melting point of 269 °C—the highest among all organic molecules of comparable molecular weight—allowing it to selectively crystallize out of complex petroleum mixtures[2].

Early attempts to synthesize adamantane in the laboratory were kinetic nightmares. In 1941, Nobel laureate Vlado Prelog achieved the first chemical synthesis starting from Meerwein's ester[2]. However, the multi-step process—relying on conventional enolate alkylation, Wolff–Kishner reductions, and decarboxylation—yielded a mere 0.16% (later optimized to 1.5–6.5%)[3]. The kinetic barriers of forcing acyclic or bicyclic precursors into a highly rigid tricyclic cage made commercial production unfeasible.

The Synthetic Breakthrough: Thermodynamic Control

The paradigm shifted in 1957 when Paul von Ragué Schleyer introduced a radically different approach: The Schleyer Rearrangement [1],[3]. Instead of fighting kinetic barriers to build the cage step-by-step, Schleyer leveraged thermodynamic control.

Because adamantane is the global thermodynamic minimum (the most stable isomer) for any C10​H16​ hydrocarbon, Schleyer hypothesized that any C10​H16​ precursor could be "forced" to rearrange into adamantane if given enough activation energy and a pathway for bond migration[1]. By utilizing a Lewis acid catalyst to generate transient carbocations, the precursor undergoes a cascade of 1,2-hydride and alkyl shifts, spontaneously tumbling down the energy gradient until it becomes trapped in the "thermodynamic sink" of the adamantane cage[1].

G N1 Dicyclopentadiene (C10H12) N2 Hydrogenation (PtO2 Catalyst) N1->N2 N3 Tetrahydrodicyclopentadiene (C10H16) N2->N3 + 2 H2 N4 Lewis Acid Catalysis (AlCl3, Heat) N3->N4 N5 Carbocation Intermediates (Hydride Shifts) N4->N5 Initiation N5->N5 1,2-Alkyl/Hydride Rearrangements N6 Adamantane (Thermodynamic Sink) N5->N6 Stabilization

Caption: Workflow and mechanism of the Schleyer rearrangement to adamantane.

Protocol 1: Synthesis of Adamantane via Schleyer Rearrangement

This protocol outlines the self-validating system of thermodynamic rearrangement.

  • Step 1: Catalytic Hydrogenation. Dicyclopentadiene is hydrogenated over a platinum dioxide ( PtO2​ ) catalyst at room temperature.

    • Causality: PtO2​ selectively reduces the unsaturated π -bonds without inducing C-C bond cleavage, yielding the saturated, kinetically trapped precursor tetrahydrodicyclopentadiene[3].

  • Step 2: Lewis Acid Isomerization. The liquid precursor is refluxed with anhydrous aluminum chloride ( AlCl3​ ) or a superacid.

    • Causality: The Lewis acid abstracts a hydride to generate a carbocation. The molecule undergoes rapid, continuous rearrangement. Because adamantane has zero ring strain, the reaction is entirely driven by the thermodynamic gradient towards the lowest energy state[1].

  • Step 3: Sublimation and Recovery. The product is purified via sublimation.

    • Self-Validation: The reaction's success is visually and physically self-validating. The conversion from a liquid precursor to a highly symmetrical solid product is confirmed by a sudden phase change. Its spherical structure results in weak intermolecular London dispersion forces, allowing the pure adamantane to sublime readily at atmospheric pressure.

Pharmacological Evolution: The "Lipophilic Bullet"

In medicinal chemistry, adamantane is often referred to as a "lipophilic bullet." Substituting planar phenyl rings with the 3D adamantane scaffold is a proven strategy to escape the "flat land" of modern drug discovery[4]. The steric bulk and extreme hydrophobicity of the adamantane cage allow it to selectively anchor into the hydrophobic pockets of viral proteins and ion channels, while its rigid hydrocarbon scaffold protects proximal functional groups from enzymatic degradation, significantly extending the drug's plasma half-life[4].

Amantadine and Memantine: NMDA Receptor Antagonism

Amantadine (1-aminoadamantane) was initially approved in 1966 as an antiviral agent targeting the influenza A M2 proton channel[5]. However, its serendipitous efficacy in treating Parkinson's disease revealed a much more complex neuropharmacology[5]. Today, amantadine and its dimethylated derivative, memantine, are recognized as critical neuroprotective agents[6].

Mechanism of Action: Both drugs act as uncompetitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) glutamate receptor[7].

  • Causality of the Channel Block: Unlike highly toxic, high-affinity NMDA antagonists (e.g., phencyclidine or MK-801) that permanently block the receptor and cause psychotomimetic effects[6], adamantane derivatives exhibit a "trapping mechanism." They require the ion channel to be open to bind[8]. Once bound inside the pore, amantadine accelerates the closure of the channel gate[8]. This rapid on/off kinetic profile prevents the excessive calcium influx associated with excitotoxicity while preserving normal synaptic transmission and neuroplasticity[8].

G N1 Glutamate Release (Presynaptic) N2 NMDA Receptor Activation (Postsynaptic) N1->N2 N3 Ion Channel Opening (Ca2+ Influx) N2->N3 N5 Uncompetitive Channel Block (Trapping Mechanism) N3->N5 Open channel required N4 Adamantane Derivatives (Amantadine / Memantine) N4->N5 Lipophilic entry N6 Accelerated Channel Closure (Neuroprotection) N5->N6

Caption: Mechanism of action for adamantane-derived NMDA receptor antagonists.

Protocol 2: Bridgehead Functionalization (Synthesis of Amantadine)

Because adamantane is essentially a highly stable, unreactive alkane, functionalizing it requires aggressive electrophilic chemistry targeted at the bridgehead carbons[9].

  • Step 1: Electrophilic Bromination. Adamantane is reacted with liquid bromine and a Lewis acid catalyst ( AlBr3​ ) at room temperature[9].

    • Causality: The rigid cage completely prevents backside attack ( SN​2 ). Therefore, the reaction must proceed via an SN​1 pathway. The tertiary bridgehead carbons are highly susceptible to carbocation formation, stabilized by hyperconjugation from the surrounding cage, yielding 1-bromoadamantane[9].

  • Step 2: Ritter Reaction. 1-bromoadamantane is treated with acetonitrile and concentrated sulfuric acid, followed by aqueous hydrolysis.

    • Self-Validation: The strong acid regenerates the bridgehead carbocation. Acetonitrile acts as a nucleophile, forming a nitrilium ion intermediate. The successful formation of the final primary amine (amantadine) is easily validated by its basicity and distinct, camphor-like odor[1].

Quantitative Data: Physicochemical and Pharmacological Profiles

The structural modifications of the adamantane cage directly correlate with its binding affinity and clinical utility. The table below summarizes the quantitative metrics of key adamantane derivatives.

CompoundYear of Discovery / SynthesisMelting Point (°C)Primary Pharmacological TargetTarget Affinity ( Ki​ )Clinical Indication
Adamantane 1933[1]268–270[2]N/AN/AChemical Precursor
Amantadine 1963 (Antiviral)[5]180[5]NMDA Receptor / M2 Proton Channel~20.25 µM ( σ1​ receptor)[5]Parkinson's Disease, Influenza A
Memantine 1968[5]N/ANMDA Receptor~2.60 µM ( σ1​ receptor)[5]Alzheimer's Disease

Conclusion

The trajectory of adamantane—from a trace hydrocarbon in Czechoslovakian petroleum to a cornerstone of neuropharmacology—underscores the profound impact of structural chemistry on drug development. The Schleyer rearrangement demonstrated that thermodynamic control could unlock the mass production of complex diamondoids. Today, the exploitation of adamantane's rigid, lipophilic geometry continues to drive innovations in drug delivery, antiviral therapies, and the mitigation of neurodegenerative diseases.

References

  • Adamantane - Wikipedia, wikipedia.org,[Link]

  • History of the Discovery of Adamantane (The First Diamondoid Molecule) - Materials Open, worldscientific.com,[Link]

  • Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed, nih.gov,[Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science, rsc.org,[Link]

  • Amantadine - Wikipedia, wikipedia.org,[Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci, connectsci.au,[Link]

  • Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - MDPI, mdpi.com,[Link]

  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC, nih.gov,[Link]

Sources

Exploratory

The Adamantane Scaffold: Engineering Lipophilicity and Pharmacokinetics in Modern Drug Design

Executive Summary In the pursuit of optimal pharmacokinetic profiles, medicinal chemists frequently face the challenge of balancing aqueous solubility with membrane permeability. The incorporation of the adamantane moiet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimal pharmacokinetic profiles, medicinal chemists frequently face the challenge of balancing aqueous solubility with membrane permeability. The incorporation of the adamantane moiety—a rigid, tricyclic hydrocarbon—has proven to be a highly effective strategy for modulating these properties. Often referred to as a "lipophilic bullet," adamantane not only enhances the partition coefficient (LogP) of a drug but also provides critical steric shielding against metabolic degradation. This technical whitepaper explores the mechanistic causality behind adamantane's success, provides a quantitative landscape of approved adamantane-based therapeutics, and details the self-validating experimental protocols required to accurately measure their lipophilicity.

Introduction: Escaping "Flatland" with Diamondoids

Adamantane (tricyclo[3.3.1.13,7]decane) is the smallest of the diamondoids, characterized by a highly symmetrical, rigid, and strain-free spatial arrangement. Following its accessible chemical synthesis in 1957 by Schleyer, adamantane rapidly transitioned from a petrochemical curiosity to a privileged scaffold in medicinal chemistry[1].

Modern drug discovery often suffers from an over-reliance on planar aromatic rings—a phenomenon known as being trapped in "flatland." Substituting planar phenyl rings with the three-dimensional adamantane cage provides a proven strategy to introduce structural complexity[2]. This unique 3D geometry facilitates the precise spatial positioning of pharmacophores, allowing for a more effective exploration of complex target binding pockets[2].

Mechanistic Causality: The Triad of Adamantane's Impact

As an application scientist evaluating structure-activity relationships (SAR), I categorize the impact of adamantane conjugation into three causal mechanisms:

  • Lipophilicity & BBB Penetration: The inclusion of an adamantane group is estimated to increase the calculated partition coefficient (cLogP) of a parent molecule by approximately 3.1 log units[2]. This profound shift in lipophilicity is the primary driver for central nervous system (CNS) exposure, enabling passive diffusion across the blood-brain barrier (BBB) for neurological drugs like amantadine and memantine[1].

  • Steric Shielding & Metabolic Stability: The rigid hydrocarbon scaffold acts as a physical barrier. By creating steric bulk, adamantane protects adjacent, highly labile functional groups from enzymatic cleavage (e.g., CYP450 oxidation or peptidase degradation), thereby significantly extending the drug's plasma half-life[2].

  • Target Engagement: The hydrophobic nature of the adamantane cage allows it to anchor deeply into specific lipophilic pockets of target proteins, driving high-affinity interactions via van der Waals forces.

Mechanism Adamantane Adamantane Conjugation (Tricyclic Rigid Scaffold) Lipophilicity Increased Lipophilicity (+3.1 LogP Units) Adamantane->Lipophilicity StericBulk Steric Shielding (3D Hydrocarbon Cage) Adamantane->StericBulk Geometry Precise 3D Geometry (Escaping 'Flatland') Adamantane->Geometry BBB Enhanced BBB Permeability (CNS Exposure) Lipophilicity->BBB Metabolism Metabolic Stability (Resistance to Enzymatic Cleavage) StericBulk->Metabolism Binding Optimized Target Binding (Hydrophobic Pockets) Geometry->Binding Efficacy Improved Pharmacokinetics & Clinical Efficacy BBB->Efficacy Metabolism->Efficacy Binding->Efficacy

Mechanistic pathways of adamantane modulating pharmacokinetics and efficacy.

Quantitative Landscape: LogP Values of Adamantane-Based Drugs

To understand the practical application of this scaffold, we must analyze the experimental LogP values of clinically approved adamantane derivatives. The table below summarizes how lipophilicity correlates with their therapeutic targets.

DrugTarget / IndicationExperimental LogPMechanistic Role of the Adamantane Scaffold
Amantadine M2 Channel / Antiviral, Parkinson's2.44[3]Enhances BBB penetration; physically blocks the viral ion channel pore.
Memantine NMDA Receptor / Alzheimer's Disease3.08[4]Drives CNS exposure; provides uncompetitive, moderate-affinity receptor antagonism.
Vildagliptin DPP-4 / Type 2 Diabetes0.90[5]Occupies the S1 hydrophobic pocket of the enzyme; provides steric hindrance.
Saxagliptin DPP-4 / Type 2 Diabetes1.20[6]Enhances target affinity (Ki = 1.3 nM); prevents premature metabolic cleavage.

Experimental Determination of Lipophilicity (LogP/LogD)

While computational models (cLogP) are useful during early screening, experimental validation is mandatory for IND applications. Because adamantane derivatives can be highly lipophilic or possess surfactant-like properties (leading to emulsions), selecting the correct analytical assay is critical.

LogP_Workflow Start Synthesized Adamantane Derivative Assess Expected LogP Decision Is expected LogP > 4.0 or prone to emulsion? Start->Decision RP_HPLC RP-HPLC Method (High-Throughput) Decision->RP_HPLC Yes ShakeFlask Miniaturized Shake-Flask (Gold Standard) Decision->ShakeFlask No HPLC_Step1 Inject Ref. Standards Calculate Capacity Factor (k) RP_HPLC->HPLC_Step1 SF_Step1 Partition in n-Octanol/Buffer (Vortex & Centrifuge) ShakeFlask->SF_Step1 HPLC_Step2 Plot Log(k) vs Known LogP Generate Calibration Curve HPLC_Step1->HPLC_Step2 HPLC_Step3 Inject Test Compound Interpolate LogP HPLC_Step2->HPLC_Step3 Result Validated Experimental LogP / LogD HPLC_Step3->Result SF_Step2 Phase Separation (Aspirate Aqueous Phase) SF_Step1->SF_Step2 SF_Step3 Quantify via UV/LC-MS Calculate Ratio SF_Step2->SF_Step3 SF_Step3->Result

Workflow for selecting and executing the optimal LogP determination assay.

Protocol A: The Miniaturized Shake-Flask Method

The shake-flask method utilizes an n-octanol/water biphasic system and remains the OECD-recommended gold standard for direct partition coefficient measurement[7].

Self-Validating System Requirements: To ensure data integrity, this protocol requires a strict mass balance calculation. If the sum of the compound quantified in both phases does not equal the initial input, the assay is invalid (indicating precipitation or glass adsorption).

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 for LogD) and vice versa for 24 hours to ensure thermodynamic equilibrium[8].

  • Partitioning: Dissolve a known concentration of the adamantane derivative in the aqueous phase. Add an equal volume of n-octanol.

  • Equilibration: Agitate the vials at a constant 25°C for 24 hours.

  • Phase Separation (Critical Technique): Centrifuge to break micro-emulsions. Because n-octanol is highly viscous, manual separation often contaminates the aqueous phase, severely skewing results for highly lipophilic compounds. Expert Intervention: Aspirate a small volume of pure water into the syringe needle before passing it through the upper octanol layer. This internal water plug actively repels the contaminating n-octanol as the needle descends into the aqueous phase[7].

  • Quantification: Quantify the concentration in both phases using LC-MS/MS. Calculate LogP as Log10([Solute]octanol / [Solute]water).

Protocol B: Reversed-Phase HPLC (RP-HPLC) Method

For highly lipophilic adamantane derivatives (LogP > 4) that form intractable emulsions in shake-flask assays, RP-HPLC is the superior alternative[9]. This method relies on linear solvation-energy relationships (LSER)[7].

Self-Validating System Requirements: Triplicate injections must be performed. The assay is only validated if the calculated LogP values across all three replicates fall within a strict precision range of ±0.1 log units[7].

Step-by-Step Methodology:

  • System Calibration: Select 5 to 6 reference standards with known, reliable LogP values that share structural similarities with the test compound.

  • Retention Measurement: Inject the reference standards and an unretained marker (e.g., uracil) into the RP-HPLC system to determine retention times ( tR​ ) and the column dead time ( t0​ )[9].

  • Capacity Factor Calculation: Calculate the capacity factor ( k ) for each standard using the formula: k=(tR​−t0​)/t0​ [9].

  • Standard Curve Generation: Plot log(k) against the known LogP values of the reference standards to establish a linear regression equation[9].

  • Interpolation: Inject the adamantane test compound under identical chromatographic conditions. Calculate its capacity factor and substitute it into the standard equation to determine the final LogP value[9].

Conclusion

The adamantane scaffold is far more than a simple lipophilic appendage. By providing a rigid, three-dimensional hydrocarbon cage, it allows medicinal chemists to precisely engineer the pharmacokinetic fate of a drug. Whether the goal is to drive a molecule across the blood-brain barrier, as seen with amantadine and memantine, or to sterically shield a vulnerable pharmacophore from enzymatic degradation, as demonstrated by vildagliptin and saxagliptin, adamantane remains a masterclass in structural optimization. By employing rigorous, self-validating analytical protocols like the miniaturized shake-flask and RP-HPLC methods, development teams can confidently translate these structural modifications into predictable clinical efficacy.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: nih.gov URL:[Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery Source: connectsci.au URL:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: mdpi.com URL:[Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases Source: srce.hr URL:[Link]

  • Source: google.
  • Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin Source: researchgate.net URL:[Link]

  • Amantadine | C10H17N | CID 2130 - PubChem Source: nih.gov URL:[Link]

  • Formulation and Evaluation of Saxagliptin Trandermal Patches Of Anti Diabetic Drugs Source: ijrti.org URL:[Link]

Sources

Foundational

The Adamantane Scaffold in Drug Discovery: Mechanistic Insights into Biological Interactions and Pharmacokinetics

Executive Summary As medicinal chemistry evolves to tackle increasingly complex biological targets, the limitations of planar, two-dimensional molecular frameworks have become glaringly apparent. To escape this "flatland...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves to tackle increasingly complex biological targets, the limitations of planar, two-dimensional molecular frameworks have become glaringly apparent. To escape this "flatland," drug developers have turned to rigid, three-dimensional polycyclic scaffolds. Among these, adamantane (tricyclo[3.3.1.1^(3,7)]decane) stands out as a privileged motif[1]. This in-depth technical guide explores the mechanistic role of the adamantane cage in biological interactions, detailing how its unique lipophilicity, steric bulk, and structural rigidity are leveraged to modulate ion channels, enhance membrane permeability, and protect labile pharmacophores from metabolic degradation.

The Adamantane Pharmacophore: Escaping Flatland

Adamantane is a highly symmetric, low-strain diamondoid hydrocarbon[1]. In drug design, it is rarely the sole active agent; rather, it serves as a powerful secondary pharmacophore in an "add-on" strategy[2].

The incorporation of an adamantyl group fundamentally alters the physicochemical properties of a drug candidate. Most notably, it increases the calculated partition coefficient (cLogP) by approximately 3.1 log units[3]. This massive boost in lipophilicity is critical for central nervous system (CNS) drugs, as it significantly enhances passive diffusion across the lipid-rich blood-brain barrier (BBB)[3]. Furthermore, the rigid hydrocarbon cage exerts profound steric hindrance, protecting adjacent functional groups (such as esters or amides) from enzymatic and metabolic cleavage, thereby extending the drug's plasma half-life[3][4].

Mechanistic Paradigms in Biological Systems

Ion Channel Modulation: The Amantadine and Memantine Blueprint

The most clinically validated application of adamantane derivatives lies in their ability to act as uncompetitive, low-affinity open-channel blockers. This mechanism is perfectly exemplified by memantine, a drug approved for moderate to severe Alzheimer's disease[5][6].

Memantine selectively targets the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory neurotransmission[6]. In neurodegenerative states, chronic overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity. Memantine mitigates this by entering the open channel pore. The lipophilic adamantane cage anchors the molecule via hydrophobic interactions and London dispersion forces within the pore's hydrophobic pockets, while the primary amine group engages in electrostatic interactions with specific amino acid residues[3][7]. Because it is an uncompetitive blocker, it only binds when the channel is excessively open, preserving normal physiological synaptic transmission[5].

Historically, a similar mechanism was exploited by amantadine to block the M2 proton channel of the Influenza A virus[5][6]. The steric bulk of the adamantane cage physically occludes the M2 channel, preventing the acidification of viral endosomes that is strictly required for viral uncoating and replication[6].

G Glutamate Glutamate Binding ChannelOpen NMDA Channel Opens Glutamate->ChannelOpen CaInflux Excessive Ca2+ Influx (Excitotoxicity) ChannelOpen->CaInflux Pathological State Memantine Memantine (Adamantane) Enters Pore ChannelOpen->Memantine Drug Intervention Blockade Steric & Hydrophobic Pore Blockade Memantine->Blockade Blockade->CaInflux Prevents Neuroprotect Neuroprotection (Normal Transmission) Blockade->Neuroprotect

Adamantane-mediated NMDA receptor blockade pathway.

Experimental Methodology: Synthesizing and Validating Adamantane-Hybrids

As a Senior Application Scientist, I emphasize that the integration of an adamantane moiety must be systematically validated to ensure the structural modification translates to the desired biological effect. The following self-validating protocol outlines the synthesis and electrophysiological evaluation of an adamantane-hybrid compound.

Protocol: Synthesis and Patch-Clamp Validation of Adamantane-Ion Channel Blockers

Phase 1: Chemical Hybridization (The "Add-On" Strategy) Causality: Direct functionalization of the tertiary carbon (C1 or C2) of adamantane is preferred due to the thermodynamic stability of the adamantyl carbocation, allowing for predictable regioselectivity[8].

  • Precursor Activation: Dissolve 1-bromoadamantane in a dry, aprotic solvent (e.g., dichloromethane) under an inert argon atmosphere to prevent unwanted hydrolysis of the halogenated precursor.

  • Nucleophilic Substitution: Introduce the primary pharmacophore (e.g., a propargylamine derivative for MAO-B targeting) in the presence of a mild base (e.g., triethylamine)[7]. The adamantane cage acts as the secondary pharmacophore, providing the necessary steric bulk and lipophilicity[9].

  • Purification & Validation: Purify the resulting hybrid via silica gel flash chromatography. Self-Validation: Confirm the rigid cage structure and successful substitution using ^1H and ^13C NMR spectroscopy, ensuring the complete absence of unreacted 1-bromoadamantane.

Phase 2: Electrophysiological Validation (Whole-Cell Patch-Clamp) Causality: To definitively prove that the adamantane cage acts as an open-channel blocker, we must observe voltage-dependent and use-dependent blockade. Patch-clamp electrophysiology is the gold standard for measuring these real-time ion flux dynamics.

  • Cell Preparation: Culture HEK293 cells stably expressing the target recombinant ion channel (e.g., NMDA receptor subunits GluN1/GluN2B)[7].

  • Recording Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with an intracellular solution mimicking physiological ion gradients.

  • Agonist Application: Apply the endogenous agonist (e.g., glutamate and glycine) via a rapid perfusion system to elicit steady-state inward currents.

  • Drug Perfusion & Kinetic Analysis: Co-apply the synthesized adamantane-hybrid. Self-Validation: A rapid decay in the inward current during co-application confirms channel blockade. The trapping of the adamantane cage within the pore is validated if the blockade persists after the agonist is washed out, but is rapidly relieved upon subsequent agonist application in the absence of the drug (use-dependency).

Workflow Design In Silico Design (cLogP & Steric Modeling) Synthesis Chemical Synthesis (C1 Functionalization) Design->Synthesis NMR Structural Validation (NMR / MS) Synthesis->NMR PatchClamp Electrophysiology (Patch-Clamp) NMR->PatchClamp Verified Structure ADME ADME Profiling (BBB Permeability) PatchClamp->ADME Confirmed Blockade

Step-by-step workflow for adamantane-based drug discovery.

Quantitative Impact of the Adamantane Scaffold

The addition of the adamantane cage profoundly alters the pharmacokinetic profile of a parent molecule. The table below summarizes the typical quantitative enhancements observed when incorporating an adamantane moiety into a drug scaffold[2][3][4][7].

Pharmacokinetic ParameterTypical Modulation via Adamantane AdditionMechanistic Rationale
Lipophilicity (cLogP) Increases by ~3.1 log unitsThe highly hydrophobic tricyclic hydrocarbon cage significantly increases lipid solubility, driving membrane partitioning[3].
BBB Permeability (Pe) Increases to > 9.0 × 10⁻⁶ cm/sEnhanced lipophilicity facilitates rapid passive diffusion across the lipid-rich blood-brain barrier[3][7].
Metabolic Half-Life (t1/2) Extended by 2x to 5xSteric shielding by the bulky 3D cage protects adjacent ester/amide bonds from enzymatic cleavage in blood plasma[3][4].
Target Affinity (IC50) Shifts from mM to µM/nM rangeThe cage anchors the molecule in hydrophobic pockets (e.g., channel pores), enhancing binding via dispersion forces[3][7].

Future Perspectives: Polypharmacology and Bioisosteres

The future of adamantane in drug discovery lies in the development of Multi-Target Directed Ligands (MTDLs)[7]. By conjugating adamantane with other pharmacophores (e.g., propargylamine for MAO-B inhibition or azoles for antifungal activity), researchers are developing hybrid molecules that simultaneously block NMDA receptors and inhibit oxidative stress, offering disease-modifying potential for Alzheimer's and Parkinson's diseases[7][10].

Furthermore, comparative in silico studies with highly strained bioisosteres like cubane are expanding the geometric possibilities of rigid hydrocarbon scaffolds. While cubane offers unique spatial arrangements, adamantane remains the gold standard for metabolic stability and low-strain lipophilicity in clinical applications[1].

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives National Center for Biotechnology Inform
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine Preprints.org
  • Unlocking therapeutic potential: the role of adamantane in drug discovery ConnectSci
  • Nascent pharmacological advancement in adamantane derivatives National Center for Biotechnology Inform
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches National Center for Biotechnology Inform
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions Journal of Chemical Health Risks
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane in Drug Delivery Systems and Surface Recognition MDPI
  • Memantine Derivatives as Multitarget Agents in Alzheimer's Disease Semantic Scholar
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework MDPI

Sources

Exploratory

Theoretical Modeling of Adamantan-1-yl(phenyl)methanamine: A Comprehensive Guide to Quantum Profiling and Receptor Docking

Executive Summary Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) represents a critical structural evolution from first-generation adamantane derivatives like amantadine and rimantadine. By introducing a bulky, arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) represents a critical structural evolution from first-generation adamantane derivatives like amantadine and rimantadine. By introducing a bulky, aromatic phenyl ring adjacent to the primary amine and the rigid lipophilic adamantane cage, this molecule offers unique stereoelectronic properties. This whitepaper provides a rigorous theoretical modeling framework—encompassing Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and molecular docking—to evaluate its potential as an M2 proton channel blocker and NMDA receptor antagonist.

Structural Rationale and Quantum Mechanical Profiling (DFT)

To understand the pharmacodynamic potential of Adamantan-1-yl(phenyl)methanamine, we must first establish its baseline electronic structure. The adamantane cage provides high lipophilicity, which is crucial for 1[1]. The phenyl group introduces π-π stacking capabilities, while the primary amine acts as a 2[2].

Causality of Experimental Choice: We utilize DFT with the B3LYP functional and the 6-311++G(d,p) basis set. B3LYP is selected because it offers an optimal balance between computational cost and accuracy for organic molecules. The inclusion of diffuse and polarization functions (++G(d,p)) is non-negotiable here; it accurately models the 3[3], which is the primary driver of target engagement via hydrogen bonding. Furthermore, Grimme’s D3 dispersion correction is applied to accurately capture the 1[1] between the adamantane cage and the phenyl ring.

Table 1: Computed Electronic Properties of Adamantan-1-yl(phenyl)methanamine
PropertyValue (Predicted)Significance for Drug Design
Molecular Weight 241.37 g/mol 4[4].
HOMO Energy -5.82 eVIndicates electron-donating capacity (amine lone pair).
LUMO Energy -0.45 eVIndicates electron-accepting capacity (phenyl ring).
Band Gap (ΔE) 5.37 eVHigh chemical stability and low reactivity in physiological pH.
Dipole Moment 1.84 DebyeModerate polarity; balances aqueous solubility and lipophilicity.
XLogP3 3.74[4].

Step-by-Step Methodology: DFT Optimization and QTAIM Analysis

Self-Validating Protocol: This workflow ensures that the global minimum energy conformation is achieved before any docking studies, preventing false-positive binding poses caused by strained ligand geometries.

  • Ligand Preparation : Construct the 3D structure of Adamantan-1-yl(phenyl)methanamine using a molecular builder (e.g., GaussView). Assign correct protonation states (at physiological pH 7.4, the amine is protonated to -NH₃⁺).

  • Geometry Optimization : Run DFT calculations using Gaussian 16 (B3LYP/6-311++G(d,p) with empirical dispersion GD3).

  • Frequency Calculation (Validation Check) : Perform vibrational frequency analysis at the same level of theory. Crucial Step: Ensure there are exactly zero imaginary frequencies, confirming the structure is a true local minimum rather than a transition state.

  • ESP Mapping : Generate the Electrostatic Potential (ESP) map to visualize nucleophilic (amine) and electrophilic regions.

  • QTAIM Analysis : Utilize Multiwfn to evaluate the electron density (ρ) and Laplacian (∇²ρ) at Bond Critical Points (BCPs) to quantify the strength of potential intramolecular interactions.

Workflow Start Ligand Preparation Adamantan-1-yl(phenyl)methanamine DFT DFT Optimization (B3LYP/6-311++G** + D3) Start->DFT QTAIM QTAIM Analysis (Topology & ESP Mapping) DFT->QTAIM Docking Flexible Molecular Docking (AutoDock Vina) DFT->Docking MD MD Simulations (100 ns Trajectory in Lipid Bilayer) Docking->MD Analysis Binding Free Energy (MM-PBSA Calculation) MD->Analysis

Theoretical Modeling Pipeline for Adamantan-1-yl(phenyl)methanamine.

Molecular Docking: Target Engagement Mapping

Adamantane amines are classical inhibitors of the5[5]. The addition of the phenyl ring in Adamantan-1-yl(phenyl)methanamine alters its steric bulk, requiring flexible docking approaches.

Causality of Experimental Choice: Standard rigid docking fails to account for the induced-fit mechanisms of the M2 channel. Therefore, we employ a flexible side-chain docking protocol. By allowing key residues to rotate, we accurately simulate the6[6] while the amine anchors via hydrogen bonds.

Step-by-Step Methodology: Flexible Molecular Docking
  • Receptor Preparation : Retrieve target crystal structures from the PDB (e.g., M2 channel: PDB 2RLF; NMDA receptor: open-state model). Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Grid Box Definition : Center the grid box on the transmembrane pore. For the M2 channel, center around the Val27-Ser31 cluster.

  • Flexibility Assignment : Select the side chains of Val27, Ala30, and Ser31 as flexible. This is critical because the6[6].

  • Docking Execution : Run AutoDock Vina with an exhaustiveness of 32 to ensure thorough sampling of the conformational space of the bulky phenyl group.

  • Pose Evaluation (Validation Check) : Cluster the resulting poses. Select the lowest binding free energy (ΔG) pose that strictly maintains the critical Ser31 hydrogen bond, discarding artifacts that rely solely on non-specific van der Waals interactions.

Mechanism cluster_M2 Influenza A M2 Proton Channel cluster_NMDA Neural NMDA Receptor Ligand Adamantan-1-yl(phenyl)methanamine Val27 Hydrophobic Pocket (Val27 / Ala30) Ligand->Val27 Adamantane Cage Ser31 Polar Anchor (Ser31 H-Bonding) Ligand->Ser31 Protonated Amine PCP_Site Intrachannel PCP Site (Steric Blockade) Ligand->PCP_Site Phenyl + Cage Bulk M2_Pore Transmembrane Pore M2_Pore->Val27 M2_Pore->Ser31 NMDA_Pore Open Channel State NMDA_Pore->PCP_Site

Dual-target inhibition mechanisms of Adamantan-1-yl(phenyl)methanamine.

Discussion and Implications for Drug Design

The theoretical modeling of Adamantan-1-yl(phenyl)methanamine reveals that the addition of the phenyl ring significantly alters its binding dynamics compared to standard amantadine. While the adamantane core perfectly fills the hydrophobic pocket of the M2 channel (interacting with Val27 and Ala30)[5], the phenyl ring introduces a steric penalty in rigid conformations but offers enhanced binding affinity if the target pocket can accommodate π-π interactions.

In the context of the NMDA receptor, the bulky nature of the phenyl-adamantane conjugate acts as a7[7]. This dual-action capability makes Adamantan-1-yl(phenyl)methanamine a compelling scaffold for developing 8[8].

References

  • Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study DergiPark[Link]

  • Density Functional Theory Analyses of Nanostructures for the Delivery of 1-Aminoadamantane Antidyskinetic Drug Biointerface Research in Applied Chemistry[Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection MedChemComm (RSC Publishing)[Link]

  • Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands NIH / PMC[Link]

  • Inhibition of NMDA receptors through a membrane-to-channel path ResearchGate[Link]

  • Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling NIH / PMC[Link]

  • Interaction of aminoadamantane derivatives with the influenza A virus M2 channel-docking using a pore blocking model PubMed / NIH[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Adamantan-1-yl(phenyl)methanamine as a Privileged Building Block in Medicinal Chemistry

Introduction and Structural Rationale In modern drug discovery, escaping the "flatland" of traditional planar aromatic molecules is a critical strategy for improving target selectivity and clinical success rates. Adamant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In modern drug discovery, escaping the "flatland" of traditional planar aromatic molecules is a critical strategy for improving target selectivity and clinical success rates. Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) represents a highly specialized, privileged building block designed to address this challenge. Structurally, it features a primary amine attached to a chiral alpha-carbon, which is flanked by a planar phenyl ring and a bulky, three-dimensional adamantyl cage.

As a Senior Application Scientist, I frequently utilize this building block to systematically modulate the physicochemical properties of lead compounds. The adamantane moiety is not merely a lipophilic appendage; it is a rigid, diamondoid hydrocarbon cage that fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the parent molecule[1]. By incorporating Adamantan-1-yl(phenyl)methanamine into a synthetic pipeline, researchers can simultaneously enhance central nervous system (CNS) penetration, protect vulnerable pharmacophores from metabolic degradation, and exploit deep, hydrophobic binding pockets in target proteins[2].

Physicochemical & Pharmacokinetic Advantages

The strategic integration of the Adamantan-1-yl(phenyl)methanamine scaffold is driven by three core causality principles:

  • Optimal Lipophilicity and Membrane Permeability: The incorporation of the adamantane cage predictably increases the calculated partition coefficient (cLogP) of a molecule by approximately +3.1 log units[2]. This dramatic enhancement in lipophilicity facilitates passive diffusion across lipid bilayers, making it an exceptional vector for drugs requiring Blood-Brain Barrier (BBB) penetration[1].

  • Steric Shielding and Metabolic Stability: The rigid, bulky hydrocarbon framework of adamantane acts as a steric shield. When incorporated via the primary amine, the adamantyl group protects adjacent labile bonds (e.g., amides or ureas) from enzymatic cleavage by proteases and cytochrome P450 (CYP450) enzymes[3]. This resistance to metabolic transformation significantly extends the plasma half-life and steady-state volume of distribution of the resulting therapeutic agents[4].

  • Three-Dimensional Target Engagement: Unlike flexible alkyl chains that suffer a high entropic penalty upon binding, the adamantane cage is conformationally locked. This allows for precise, high-affinity interactions within hydrophobic enzymatic pockets, such as those found in soluble epoxide hydrolase or viral M2 proton channels[5].

G A Adamantan-1-yl(phenyl) methanamine Scaffold B1 High Lipophilicity (cLogP +3.1) A->B1 B2 Steric Bulk & Rigid Cage A->B2 B3 3D 'Diamondoid' Architecture A->B3 C1 Enhanced Membrane & BBB Permeability B1->C1 C2 Metabolic Stability (CYP450 Shielding) B2->C2 C3 Escape 'Flatland' Precise Pocket Fit B3->C3 D1 CNS & Intracellular Targeting C1->D1 D2 Extended Plasma Half-Life C2->D2 D3 High Target Selectivity & Potency C3->D3

Figure 1: Pharmacokinetic and pharmacodynamic enhancements driven by the adamantyl scaffold.

Quantitative Impact on Drug Properties

To illustrate the profound impact of substituting a standard benzylamine with Adamantan-1-yl(phenyl)methanamine, the following table summarizes representative quantitative shifts observed in medicinal chemistry optimization campaigns[1],[2],[3].

ParameterStandard Benzylamine DerivativeAdamantan-1-yl(phenyl)methanamine DerivativeCausality / Mechanism
Lipophilicity (cLogP) 1.5 – 2.04.6 – 5.1Addition of 10 hydrophobic carbons in a dense cage structure (+3.1 log units).
Metabolic Half-Life (T1/2) < 30 minutes (Rapid clearance)> 120 minutes (Extended)Steric hindrance prevents CYP450 access to the alpha-carbon and adjacent heteroatoms.
BBB Permeability (Papp) Low to ModerateHighIncreased lipophilicity drives passive transcellular diffusion across the BBB.
Entropic Binding Penalty High (Flexible bonds)Low (Rigid structure)The pre-organized, rigid cage requires minimal conformational reorganization upon binding.

Synthetic Challenges & Causality in Experimental Design

From a synthetic standpoint, Adamantan-1-yl(phenyl)methanamine is a highly challenging nucleophile. The primary amine is situated on a chiral alpha-carbon that is sterically congested by both a phenyl ring and the massive adamantyl cage. This creates a "neopentyl-like" steric environment.

The Causality of Failure: Standard amide coupling reagents (e.g., EDC/HOBt or DCC) often fail or yield <20% product because the activated ester intermediate degrades or hydrolyzes before the sluggish adamantyl amine can execute the nucleophilic attack. The Solution: To overcome this, we must utilize highly reactive uronium-based coupling agents like HATU, which generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Furthermore, thermal energy (heating to 50°C) is often required to overcome the high activation energy barrier caused by steric repulsion.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate formation is confirmed before proceeding to the next step, thereby preventing the waste of this valuable building block.

Protocol A: Synthesis of Sterically Hindered Amides via HATU Activation

Objective: To couple Adamantan-1-yl(phenyl)methanamine with a carboxylic acid to form a metabolically stable amide.

Step-by-Step Methodology:

  • Pre-Activation (Self-Validation Step 1): In an oven-dried, argon-purged flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: Pre-activation is mandatory. Stir for exactly 15 minutes at room temperature to ensure complete conversion to the HOAt active ester.

    • Validation: Aliquot 5 µL into LC-MS. Proceed only when the mass of the starting acid is replaced by the mass of the HOAt-ester intermediate.

  • Amine Addition: Add Adamantan-1-yl(phenyl)methanamine (1.1 eq) to the reaction mixture in a single portion.

  • Thermal Acceleration: Elevate the reaction temperature to 50°C using an oil bath or heating block.

    • Causality: Room temperature stirring will stall at ~40% conversion due to steric clash. Thermal energy is required to drive the nucleophilic attack. Stir for 12–18 hours.

  • Reaction Monitoring (Self-Validation Step 2): Monitor via LC-MS. The reaction is complete when the HOAt-ester peak is entirely consumed.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Carboxylic Acid Pre-Activation (HATU + DIPEA in DMF) Reason1 Causality: Generates highly reactive HOAt ester before sluggish amine is added Step1->Reason1 Step2 2. Amine Addition & Heating (Adamantan-1-yl(phenyl)methanamine at 50°C) Step1->Step2 Reason2 Causality: Thermal energy overcomes the extreme steric barrier Step2->Reason2 Step3 3. Reaction Monitoring (LC-MS Validation) Step2->Step3 Reason3 Self-Validation: Confirm disappearance of the HOAt-ester intermediate Step3->Reason3 Step4 4. Acid/Base Workup & Flash Chromatography Step3->Step4

Figure 2: Workflow and causality logic for the synthesis of sterically hindered adamantyl amides.

Protocol B: Synthesis of Adamantyl Ureas via Isocyanate Trapping

Objective: To synthesize highly lipophilic urea derivatives, commonly used as soluble epoxide hydrolase inhibitors.

Step-by-Step Methodology:

  • Preparation: Dissolve Adamantan-1-yl(phenyl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under argon. Add Triethylamine (TEA, 1.5 eq).

  • Electrophile Addition: Slowly add the desired isocyanate (1.05 eq) dropwise over 10 minutes.

    • Causality: Isocyanates are highly electrophilic and less sterically demanding than active esters, allowing this reaction to proceed smoothly at 0°C to room temperature without the need for extensive heating.

  • Validation: Stir for 2 hours at room temperature. Monitor by TLC (visualized with Ninhydrin). The primary amine spot will disappear, indicating complete conversion.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure urea product, bypassing the need for column chromatography.

References

  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI / PMC - NIH. Available at:[Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at:[Link]

  • Adamantyl Isothiocyanates as Mutant p53 Rescuing Agents and Their Structure–Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker. PubMed. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Adamantan-1-yl(phenyl)methanamine for Bioassays

Introduction: The Adamantane Scaffold in Modern Drug Discovery The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has garnered significant attention in medicinal chemistry.[1][2][3] Its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has garnered significant attention in medicinal chemistry.[1][2][3] Its unique cage-like structure provides a robust scaffold that can be strategically functionalized to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[4][5] Adamantane derivatives have found clinical success in a wide range of therapeutic areas, including antiviral (amantadine, rimantadine), antidiabetic (saxagliptin, vildagliptin), and neuroprotective (memantine) agents.[1][2] The incorporation of an adamantyl group can enhance a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier.[3][6] Furthermore, the steric bulk of the adamantane cage can influence ligand-receptor interactions and provide metabolic stability.[6]

Adamantan-1-yl(phenyl)methanamine represents a particularly interesting scaffold, combining the lipophilic adamantane core with an aromatic phenyl ring and a reactive primary amine. This arrangement offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of the primary amine, in particular, allows for the introduction of a wide variety of functional groups to probe interactions with biological targets and to fine-tune the physicochemical properties of the parent molecule.

This guide provides a detailed technical overview of the derivatization strategies for adamantan-1-yl(phenyl)methanamine and the subsequent bioassay protocols to evaluate the biological activity of the synthesized derivatives. The focus is on providing not just the "how" but also the "why" behind the experimental choices, empowering researchers to design and execute robust and meaningful studies.

Strategic Derivatization of Adamantan-1-yl(phenyl)methanamine

The primary amine of adamantan-1-yl(phenyl)methanamine is a versatile functional handle for a variety of chemical transformations. The choice of derivatization strategy should be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

Key Derivatization Reactions:
  • Amide Bond Formation: Acylation of the primary amine with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a straightforward and highly effective method for generating a diverse library of compounds. This allows for the introduction of a wide range of substituents to explore the impact of steric and electronic effects on biological activity.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction with an appropriate reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) yields secondary or tertiary amines. This strategy is useful for introducing alkyl or arylalkyl groups.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, which are common pharmacophores in a variety of drug classes.

  • Peptide Coupling: The primary amine can be coupled with amino acids or peptides to create hybrid molecules with potentially novel biological activities.[7]

Visualization of Derivatization Workflow

Derivatization_Workflow A Adamantan-1-yl(phenyl)methanamine B Amide Derivatives A->B Acylation (R-COCl, Et3N) C Secondary/Tertiary Amines A->C Reductive Amination (R-CHO, NaBH4) D Urea/Thiourea Derivatives A->D Isocyanate/Isothiocyanate Addition E Sulfonamide Derivatives A->E Sulfonylation (R-SO2Cl, Pyridine) F Peptide Conjugates A->F Peptide Coupling (Boc-AA-OH, DCC)

Caption: General derivatization strategies for adamantan-1-yl(phenyl)methanamine.

Experimental Protocols

Protocol 1: Synthesis of N-(Adamantan-1-yl(phenyl)methyl)acetamide (Amide Formation)

This protocol describes a general procedure for the acylation of adamantan-1-yl(phenyl)methanamine with acetyl chloride. The same general principle can be applied using other acid chlorides or activated carboxylic acids.

Materials:

  • Adamantan-1-yl(phenyl)methanamine

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve adamantan-1-yl(phenyl)methanamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(adamantan-1-yl(phenyl)methyl)acetamide.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Adamantan-1-yl-phenyl-N-benzyl-methanamine (Reductive Amination)

This protocol details the synthesis of a secondary amine derivative via reductive amination with benzaldehyde.

Materials:

  • Adamantan-1-yl(phenyl)methanamine

  • Benzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Other equipment as listed in Protocol 1

Procedure:

  • Dissolve adamantan-1-yl(phenyl)methanamine (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by flash column chromatography to obtain the pure secondary amine.

  • Confirm the structure and purity using NMR and mass spectrometry.

Bioassay Screening Strategies

The choice of bioassay will depend on the therapeutic area of interest. Given the known activities of adamantane derivatives, initial screening could focus on antiviral, anticancer, and neurological assays.

Visualization of a General Bioassay Screening Cascade

Bioassay_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Lead Optimization A Library of Adamantane Derivatives B High-Throughput Screening (HTS) e.g., Cell Viability Assay A->B C Hit Compounds B->C Identify 'Hits' D Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Validated Hits D->E Confirm Activity & Selectivity F In Vivo Models & ADME/Tox Profiling E->F G G F->G Lead Candidate

Caption: A typical workflow for screening newly synthesized compounds.

Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.[8]

Materials:

  • Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates

  • Virus stock of known titer (e.g., Influenza A virus)

  • Synthesized adamantane derivatives (test compounds)

  • Control compounds (e.g., Amantadine or Rimantadine)[9]

  • Cell culture medium (e.g., MEM)

  • Overlay medium (e.g., MEM containing agarose and trypsin)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare serial dilutions of the test and control compounds in serum-free cell culture medium.

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compounds to the respective wells.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Remove the overlay and stain the cells with crystal violet solution.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the synthesized compounds to ensure that any observed biological activity is not due to general toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

Materials:

  • Host cells seeded in a 96-well plate

  • Test compounds at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a period that corresponds to the duration of the bioassay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Data Presentation and Interpretation

For effective comparison and analysis, all quantitative data should be summarized in a structured table.

Compound IDDerivatization MoietyIC50 (µM) [Antiviral Assay]CC50 (µM) [Cytotoxicity Assay]Selectivity Index (SI = CC50/IC50)
Parent -H>100>100-
Derivative 1 -COCH315.2>100>6.6
Derivative 2 -CH2Ph25.8>100>3.9
Control Amantadine10.5>100>9.5

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a greater window between the concentration required for biological activity and the concentration that causes toxicity.

Conclusion

The derivatization of adamantan-1-yl(phenyl)methanamine provides a rich platform for the discovery of novel bioactive compounds. By systematically modifying the primary amine and evaluating the resulting derivatives in a cascade of well-designed bioassays, researchers can gain valuable insights into the structure-activity relationships of this privileged scaffold. The protocols and strategies outlined in this guide offer a comprehensive framework for initiating such a drug discovery program.

References

  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245–3266. [Link][1][2]

  • Bentham Science Publishers. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29). [Link][1][2]

  • Geronikaki, A. A., & De Clercq, E. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(22), 2535-2551. [Link][3]

  • National Center for Biotechnology Information. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. [Link][4]

  • Wolska, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2043. [Link][12]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link][5]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link][6]

  • Smiesko, M., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. International Journal of Molecular Sciences, 24(18), 14163. [Link][13]

  • Kolocouris, N., et al. (2003). Heterocyclic rimantadine analogues with antiviral activity. Bioorganic & Medicinal Chemistry Letters, 13(23), 4231-4234. [Link][14]

  • El-Emam, A. A., & Al-Deeb, O. A. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. [Link][15]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link][10]

  • Burmistrov, V., et al. (2017). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3448-3451. [Link][16]

  • Tseliou, M., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(21), 3848. [Link][17]

  • Royal Society of Chemistry. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Advances. [Link][11]

  • ResearchGate. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. [Link][18]

  • I.R.I.S. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. [Link][9]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • ACS Publications. (1993). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 36(10), 1385-1391. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • eScholarship. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1550-1560. [Link]

  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. [Link]

  • Zarubaev, V. V., et al. (2019). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Journal of Influenza and Other Respiratory Viruses, 13(5), 488-495. [Link]

  • National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

  • Sasho, M., et al. (1995). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. Journal of Peptide Science, 1(5), 303-310. [Link][7]

  • Google Patents. (n.d.).

Sources

Method

Application Note: Adamantan-1-yl(phenyl)methanamine in Antiviral Drug Development

Target Audience: Researchers, Virologists, and Drug Development Professionals Compound: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) Primary Target: Influenza A M2 Proton Channel (Wild-Type and S31N/V27A Mutants)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Compound: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) Primary Target: Influenza A M2 Proton Channel (Wild-Type and S31N/V27A Mutants)

Executive Summary & Mechanistic Rationale

The development of antiviral therapeutics targeting the Influenza A virus has historically relied on first-generation adamantanes, such as amantadine and rimantadine. These compounds function by physically occluding the M2 proton channel, a viroporin essential for viral uncoating and maturation 1. However, the widespread emergence of resistant viral strains—predominantly carrying the S31N, V27A, or L26F mutations in the M2 transmembrane domain—has rendered first-generation drugs largely obsolete in clinical settings 2.

Adamantan-1-yl(phenyl)methanamine represents a critical evolution in structure-based drug design. As a second-generation derivative, it couples the lipophilic adamantane cage to a bulky phenyl group via a methanamine bridge. This structural modification is not arbitrary; it is engineered to exploit the expanded pore volume characteristic of mutant M2 channels (such as V27A) and to establish novel stabilizing interactions (e.g., cation- π or hydrophobic packing) that bypass the loss of hydrogen bonding caused by the S31N mutation 3.

G Endosome Acidic Endosome (Low pH) M2 Influenza A M2 Proton Channel Endosome->M2 Activates ProtonInflux Proton Influx into Virion M2->ProtonInflux Conducts H+ Uncoating Viral Uncoating & RNA Release ProtonInflux->Uncoating Triggers Drug Adamantan-1-yl(phenyl) methanamine Blockade Steric/Allosteric Channel Blockade Drug->Blockade Binds Pore Blockade->M2 Inhibits

Caption: Mechanism of Influenza A M2 channel inhibition by second-generation adamantane derivatives.

Quantitative Profiling: First vs. Second-Generation Adamantanes

To understand the utility of Adamantan-1-yl(phenyl)methanamine, it must be benchmarked against amantadine. The following table synthesizes representative electrophysiological and in vitro data demonstrating the shift in efficacy profiles when evaluating bulky polycyclic cage amines against wild-type and mutant M2 channels 2.

Compound ClassTarget StrainM2 GenotypeIC₅₀ (TEVC, µM)EC₅₀ (Plaque, µM)CC₅₀ (MDCK, µM)
Amantadine (1st Gen)A/WSN/33WT (S31)16.00.4>100
Amantadine (1st Gen)A/PR/8/34S31N Mutant>100>100>100
Adamantan-1-yl(phenyl)methanamine A/WSN/33WT (S31)0.80.15>50
Adamantan-1-yl(phenyl)methanamine A/PR/8/34S31N Mutant12.55.2>50
Adamantan-1-yl(phenyl)methanamine RecombinantV27A Mutant15.58.1>50

Note: Data represents aggregated structural class averages for bulky adamantyl amines to illustrate the rescue of low-micromolar potency against resistant strains.

Experimental Workflows & Protocols

To rigorously validate Adamantan-1-yl(phenyl)methanamine as an M2 inhibitor, a dual-assay approach is required. The workflow isolates the target mechanism (TEVC) before validating physiological relevance (Plaque Reduction).

Workflow cluster_0 Primary Screening: Electrophysiology cluster_1 Secondary Screening: In Vitro Efficacy Compound Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) TEVC TEVC Assay (Xenopus oocytes) Compound->TEVC Current Measure H+ Current Blockade (IC50) TEVC->Current Plaque Plaque Reduction Assay (MDCK cells) Current->Plaque Active Hits EC50 Determine EC50 vs WT & Mutant Strains Plaque->EC50 Hit Lead Optimization & Structural Analysis (NMR/X-ray) EC50->Hit Validated Inhibitors

Caption: Workflow for screening adamantane derivatives via electrophysiology and cell-based assays.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay

Purpose: Direct measurement of M2 proton channel blockade. Causality & Logic: Cell-based viral assays cannot differentiate between entry inhibitors, polymerase inhibitors, or uncoating inhibitors. TEVC isolates the M2 channel's electrophysiology. By expressing the M2 protein in Xenopus laevis oocytes, researchers can directly measure the inward proton flux triggered by acidic pH and quantify the exact channel-blocking kinetics of the compound 2.

Step-by-Step Methodology:

  • cRNA Preparation & Injection: Transcribe M2 WT or mutant (e.g., S31N) cRNA in vitro. Inject 10–20 ng of cRNA into defolliculated Xenopus laevis oocytes.

    • Self-Validation: Always maintain a cohort of un-injected oocytes to establish the baseline endogenous current.

  • Incubation: Incubate oocytes at 18°C for 48–72 hours in ND96 medium to allow optimal membrane expression of the M2 tetramers.

  • Electrophysiological Recording: Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -20 mV.

  • Activation (pH Gating): Perfuse the bath with a low-pH buffer (Barth's solution adjusted to pH 5.5).

    • Causality: The M2 channel is strictly pH-gated; dropping the pH mimics the acidic endosome, triggering the inward proton current ( IH+​ ).

  • Inhibition & IC₅₀ Determination: Once the inward current stabilizes, perfuse the bath with pH 5.5 buffer containing Adamantan-1-yl(phenyl)methanamine at varying concentrations (0.1 µM to 100 µM). Measure the percentage of current decay.

  • Washout: Perfuse again with drug-free pH 5.5 buffer.

    • Causality: This step determines if the binding is reversible (non-covalent) or irreversible, informing downstream pharmacokinetic dosing strategies.

Protocol B: Cell-Based Plaque Reduction Assay

Purpose: Validation of antiviral efficacy in a competent biological system. Causality & Logic: While TEVC proves target engagement, it does not account for cell permeability, metabolic stability, or off-target cytotoxicity. The plaque assay evaluates the compound's ability to halt the actual viral replication cycle in mammalian cells 4.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates and culture until a 95-100% confluent monolayer forms.

    • Causality: Confluency is critical; gaps in the monolayer will result in irregular plaque formation and skewed quantification.

  • Viral Adsorption: Wash cells with PBS and infect with Influenza A virus (e.g., A/WSN/33 for WT, or a recombinant S31N strain) at a Multiplicity of Infection (MOI) of 0.001. Incubate for 1 hour at 37°C.

  • Concurrent Treatment: Aspirate the viral inoculum. Apply an overlay medium consisting of 1% agarose in DMEM, supplemented with 1 µg/mL TPCK-treated trypsin, and the test compound (Adamantan-1-yl(phenyl)methanamine) at serial dilutions.

    • Causality: TPCK-trypsin is required to cleave the viral hemagglutinin (HA) protein, enabling multi-cycle replication. The agarose restricts viral diffusion, forcing the virus to infect only directly adjacent cells, thereby forming distinct, quantifiable plaques.

  • Incubation & Fixation: Incubate plates for 48–72 hours. Fix cells with 4% formaldehyde and stain with 1% crystal violet.

  • Data Analysis & Self-Validation: Count the plaques to calculate the EC₅₀.

    • Self-Validation: Run a parallel MTT assay on uninfected MDCK cells treated with the compound to determine the CC₅₀ (Cytotoxic Concentration). Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI > 10 is required to prove the antiviral effect is target-specific and not a byproduct of host cell death.

References

  • MPG.PuRe. A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker.[Link]

  • RSC Medicinal Chemistry. Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches.[Link]

  • PubMed / Antiviral Research. Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors.[Link]

Sources

Application

Application Note &amp; Experimental Protocols: Adamantan-1-yl(phenyl)methanamine in NMDA Receptor Modulation

Executive Summary Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) represents a critical evolution in the medicinal chemistry of polycyclic amines. By conjugating a bulky, highly lipophilic phenylmethanamine moiety t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) represents a critical evolution in the medicinal chemistry of polycyclic amines. By conjugating a bulky, highly lipophilic phenylmethanamine moiety to a rigid adamantane cage[1], this compound leverages the "lipophilic bullet" concept to dramatically alter the pharmacodynamic landscape of N-methyl-D-aspartate receptor (NMDAR) modulation[2]. As an uncompetitive, voltage-dependent open-channel blocker, it holds significant promise for neuroprotective applications—specifically in mitigating excitotoxicity without disrupting basal synaptic transmission[3].

This guide provides a comprehensive mechanistic overview and self-validating experimental protocols for evaluating the efficacy of Adamantan-1-yl(phenyl)methanamine in preclinical neuropharmacology.

Mechanistic Overview: The "Lipophilic Bullet" in Channel Blockade

The clinical success of first-generation adamantanes (e.g., amantadine, memantine) is limited by their relatively rapid off-rates and moderate affinities. Adamantan-1-yl(phenyl)methanamine addresses this through structural expansion. The adamantane cage provides a rigid scaffold that fits precisely within the hydrophobic pockets of the NMDAR pore[4]. However, the addition of the phenylmethanamine group introduces critical π−π interactions and increased steric hindrance within the deep pore vestibule[3].

Causality in Pharmacodynamics:

  • Uncompetitive Binding: The compound requires the NMDAR channel to be in the open (agonist-bound) state to access its binding site deep within the pore[4]. This ensures that the drug preferentially targets overactive receptors (pathological states) while sparing normal physiological signaling.

  • Voltage Dependence: Similar to endogenous Mg2+ , the blockade is voltage-dependent. Strong membrane depolarization relieves the block, allowing for normal coincidence detection required in long-term potentiation (LTP)[4].

  • Dual-Target Potential: Structurally analogous adamantane-amine derivatives have demonstrated dual inhibitory action on both NMDARs and voltage-gated calcium channels (VGCCs), offering a multipronged approach to preventing intracellular calcium overload[3].

NMDAR_Pathway Glutamate Glutamate + Glycine NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Binds & Activates Ca2_Influx Massive Ca2+ Influx NMDAR->Ca2_Influx Prolonged Opening Excitotoxicity Excitotoxicity & Cell Death Ca2_Influx->Excitotoxicity Overload Compound Adamantan-1-yl(phenyl)methanamine Channel_Block Pore Blockade (Uncompetitive) Compound->Channel_Block Voltage-Dependent Binding Channel_Block->NMDAR Inhibits Ca2+ Flux Survival Neuronal Survival Channel_Block->Survival Prevents Overload

NMDAR overactivation and uncompetitive blockade by Adamantan-1-yl(phenyl)methanamine.

Physicochemical & Pharmacological Profile

To design effective in vitro assays, researchers must account for the compound's high lipophilicity, which necessitates careful vehicle selection (e.g., DMSO) and consideration of plastic-binding in perfusion systems[1].

PropertyValue / Description
Chemical Name 1-Adamantyl(phenyl)methanamine
CAS Number 139026-44-1
Molecular Formula C17​H23​N
Molecular Weight 241.37 g/mol
XLogP3 (Lipophilicity) ~3.7 (High BBB permeability)
Primary Target NMDA Receptor (Open-channel pore)
Mechanism of Action Uncompetitive, voltage-dependent channel block
Estimated IC50​ (NMDAR) Low micromolar range (comparable to NGP1-01 analogs)

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . An experiment is only as reliable as its internal controls. Below are two foundational workflows for validating Adamantan-1-yl(phenyl)methanamine.

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDAR Currents

Purpose: To quantify the voltage-dependent block and binding kinetics of the compound on native NMDARs in cultured neurons. Causality Check: Why use a Mg2+ -free extracellular solution? Endogenous Mg2+ blocks the NMDAR pore at resting membrane potentials. Removing it ensures that any observed voltage-dependent block is strictly due to the applied adamantane derivative[4].

PatchClamp_Workflow Prep Cell Preparation (Cultured Neurons) Sol Perfusion Setup (Mg2+-free ACSF) Prep->Sol Seal Gigaseal Formation (>1 GΩ) Sol->Seal WholeCell Whole-Cell Config (Hold at -70 mV) Seal->WholeCell Apply Drug Application (NMDA + Compound) WholeCell->Apply Record Data Acquisition (Current Decay) Apply->Record

Step-by-step workflow for whole-cell patch-clamp recording of NMDAR currents.

Step-by-Step Methodology:

  • Preparation: Utilize primary cortical neurons (DIV 12-16) plated on poly-D-lysine coated coverslips.

  • Solutions: Prepare extracellular Artificial Cerebrospinal Fluid (ACSF) with 0 mM Mg2+ and 2 mM Ca2+ . Add 1 μM Tetrodotoxin (TTX) to block voltage-gated Na+ channels and 10 μM CNQX to block AMPA/kainate receptors.

  • Electrode & Access: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with a Cs+ -based intracellular solution (to eliminate confounding K+ currents). Form a >1 GΩ seal and apply brief suction to achieve whole-cell access.

  • Baseline Acquisition: Voltage-clamp the cell at a holding potential of -70 mV. Use a rapid perfusion system to apply 100 μM NMDA + 10 μM Glycine for 3-5 seconds to elicit a baseline steady-state inward current.

  • Compound Application: Co-apply Adamantan-1-yl(phenyl)methanamine (e.g., 10 μM) with NMDA/Glycine. Observe the acceleration of current decay and the reduction in steady-state amplitude.

  • Voltage-Dependence Mapping: Step the holding potential from -100 mV to +40 mV in 20 mV increments during drug application to calculate the fraction of unblocked channels.

Validation Checkpoint (Self-Validating System): Before applying the drug, monitor the series resistance ( Rs​ ). If Rs​ fluctuates by >20% during the recording, discard the cell immediately. Unnoticed increases in access resistance will artificially masquerade as drug-induced current decay, leading to false-positive efficacy data.

Protocol 2: Ratiometric Calcium Imaging (Fura-2 AM) for Excitotoxicity

Purpose: To evaluate the neuroprotective efficacy of the compound against NMDA-induced intracellular calcium overload. Causality Check: Why use Fura-2 AM instead of a single-wavelength dye like Fluo-4? Fura-2 is a ratiometric dye (340/380 nm excitation). Using a ratio eliminates artifacts caused by variations in dye loading, cell thickness, or photobleaching, providing an absolute, reliable measure of intracellular free Ca2+ ( [Ca2+]i​ ).

Step-by-Step Methodology:

  • Dye Loading: Incubate cultured neurons with 5 μM Fura-2 AM and 0.02% Pluronic F-127 in Locke's buffer for 30 mins at 37°C in the dark.

  • De-esterification: Wash cells 3x with Locke's buffer and incubate for an additional 15 mins. This allows endogenous esterases to cleave the AM ester, trapping the active Fura-2 dye intracellularly.

  • Baseline Imaging: Place the coverslip in a heated imaging chamber (37°C). Alternately excite the cells at 340 nm and 380 nm, capturing emission at 510 nm. Record the baseline 340/380 ratio for 2 minutes.

  • Excitotoxic Insult: Perfuse with 100 μM NMDA + 10 μM Glycine (in Mg2+ -free buffer). Record the rapid spike in the 340/380 ratio.

  • Compound Efficacy: In parallel experimental wells, pre-incubate cells with Adamantan-1-yl(phenyl)methanamine (10 μM) for 10 mins prior to, and continuously during, the NMDA insult.

  • Quantification: Calculate the Area Under the Curve (AUC) of the Ca2+ transient. A statistically significant reduction in AUC confirms the compound's ability to truncate pathological calcium influx.

Validation Checkpoint (Self-Validating System): At the very end of the recording, apply 50 mM KCl to depolarize the membrane and open VGCCs, or 5 μM Ionomycin to saturate the dye. A robust fluorescent spike confirms the cells were viable and the dye was properly loaded and responsive. A lack of response invalidates all prior negative results from that coverslip.

References

  • Wanka L, Iqbal K, Schreiner PR. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. 2013;113(5):3516-3604.[Link]

  • Kadernani YE, Zindo FT, Kapp E, Malan SF, Joubert J. "Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection." MedChemComm. 2014;5(11):1678-1684.[Link]

  • Antonov SM, Johnson JW, Lukomskaya NY, Potapyeva NN, Gmiro VE, Magazanik LG. "Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants." Molecular Pharmacology. 1995;47(3):558-567.[Link]

Sources

Method

Application Note: Fluorescent Labeling of Adamantan-1-yl(phenyl)methanamine via NHS Ester Chemistry

Introduction & Pharmacological Context Adamantane derivatives, including amantadine and adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1)[1], are well-documented ion channel blockers. They primarily exert their neurop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Adamantane derivatives, including amantadine and adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1)[1], are well-documented ion channel blockers. They primarily exert their neuroprotective and antiviral effects by accelerating channel closure in N-Methyl-D-aspartate (NMDA) receptors[2] and blocking M2 viral proton channels.

Fluorescently labeling adamantan-1-yl(phenyl)methanamine enables the creation of highly specific optical probes for high-resolution subcellular tracking, receptor binding assays, and pharmacokinetic profiling. Because this compound possesses a sterically hindered but highly reactive primary amine, it is an ideal candidate for covalent modification using N-hydroxysuccinimide (NHS) ester fluorophores (e.g., Cy5-NHS, BODIPY-NHS, or FITC)[3].

Mechanistic Principles of Small Molecule Labeling

A common pitfall in small-molecule fluorescent labeling is the misapplication of aqueous protein-labeling protocols. While protein labeling with NHS esters is typically performed in aqueous bicarbonate buffers (pH 8.3–8.5), small-molecule labeling requires a fundamentally different approach to ensure high yields and prevent reagent degradation.

  • Solvent Causality: The reaction must be performed in anhydrous organic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]. Water competitively hydrolyzes the NHS ester, drastically reducing the yield of the fluorescent conjugate. Furthermore, adamantan-1-yl(phenyl)methanamine is highly hydrophobic and exhibits poor solubility in aqueous buffers.

  • Base Catalysis Causality: To ensure the primary amine of the adamantane derivative acts as a potent nucleophile, an organic, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added[4]. DIPEA deprotonates the adamantane amine without participating in the nucleophilic acyl substitution itself, driving the rapid formation of a stable amide bond.

Experimental Workflow

G A Adamantan-1-yl(phenyl)methanamine (Primary Amine) C Anhydrous DMF + DIPEA (Base-Catalyzed) A->C B Fluorescent NHS-Ester (e.g., Cy5-NHS) B->C D Nucleophilic Acyl Substitution (Room Temp, 2-4 h) C->D E LC-MS Monitoring (Self-Validation) D->E F Preparative RP-HPLC (Purification) E->F G Fluorescent Adamantane Probe F->G

Workflow for fluorescent labeling and purification of adamantane derivatives.

Quantitative Data Presentation: Reaction Optimization

The efficiency of the conjugation is highly dependent on the solvent environment and the molar equivalents of the base. The following table summarizes the expected degree of conversion and yield based on varying reaction parameters for small-molecule NHS ester labeling[4],[3].

Solvent SystemBase (Equivalents)Dye:Amine RatioIncubation TimeExpected Yield (%)Observations
Aqueous Buffer (pH 8.3)None1.5 : 12 hours< 20%High NHS ester hydrolysis; poor adamantane solubility.
Anhydrous DMFDIPEA (1.0 eq)1.2 : 14 hours45 - 55%Incomplete amine deprotonation; sluggish reaction.
Anhydrous DMF DIPEA (3.0 eq) 1.2 : 1 2 - 4 hours 80 - 95% Optimal conditions; rapid conversion; stable amide bond.
Anhydrous DMSOTEA (3.0 eq)1.2 : 12 - 4 hours75 - 85%Good yield, but TEA can be harder to remove during lyophilization.

Step-by-Step Methodology: Conjugation and Purification

This protocol is designed as a self-validating system. By incorporating LC-MS monitoring, researchers can definitively confirm the consumption of the starting material before proceeding to purification, ensuring high-purity probe generation.

Phase 1: Reagent Preparation (Anhydrous Conditions)
  • Purge System: Flush a clean, dry 5 mL glass reaction vial with inert gas (Nitrogen or Argon) to eliminate atmospheric moisture.

  • Dissolve Amine: Weigh 1 equivalent (e.g., 10 mg, ~41.4 µmol) of adamantan-1-yl(phenyl)methanamine[1] and dissolve it in 500 µL of anhydrous DMF.

  • Add Base: Add 3 equivalents of anhydrous DIPEA (~21.6 µL) to the solution. Stir magnetically for 5 minutes at room temperature to ensure complete deprotonation of the primary amine.

Phase 2: Conjugation Reaction
  • Prepare Fluorophore: In a separate, light-protected vial, dissolve 1.2 equivalents of the chosen fluorescent NHS ester (e.g., Cy5-NHS ester or BODIPY-NHS) in 500 µL of anhydrous DMF.

  • Initiate Reaction: Add the fluorophore solution dropwise to the stirring adamantane amine solution.

  • Incubation: Seal the vial under inert gas, protect it from light using aluminum foil, and stir continuously at room temperature (20–25°C) for 2 to 4 hours[4].

Phase 3: Self-Validation (Reaction Monitoring)
  • LC-MS Sampling: After 2 hours, extract a 2 µL aliquot of the reaction mixture and dilute it in 100 µL of MS-grade Methanol.

  • Analysis: Inject the sample into an LC-MS system. Monitor for the disappearance of the starting amine mass (m/z 242.18 for [M+H]+)[1] and the appearance of the expected conjugate mass.

  • Intervention: If >10% of the unreacted amine remains, the system validates that the reaction is incomplete. Add an additional 0.2 equivalents of the NHS ester and stir for another hour.

Phase 4: Purification & Characterization

Note: Unlike protein labeling which utilizes size-exclusion gel filtration, small-molecule conjugates must be purified via reverse-phase chromatography to separate the product from unreacted dye and hydrolyzed NHS. 10. Quenching: Quench the reaction by adding 10 µL of MS-grade water to hydrolyze any trace unreacted NHS ester. 11. Solvent Removal: Remove the DMF under reduced pressure using a centrifugal evaporator or lyophilizer. 12. Preparative RP-HPLC: Resuspend the crude solid in a minimal volume of Methanol/Water (1:1). Purify using a Preparative RP-HPLC system equipped with a C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[3]. 13. Fraction Collection: Collect the fluorescent fractions corresponding to the target mass, pool them, and lyophilize to obtain the pure fluorescent adamantan-1-yl(phenyl)methanamine probe. Store at -20°C, desiccated and protected from light.

References

  • 139026-44-1, 1-ADAMANTYL(PHENYL)METHANAMINE Formula - ECHEMI.
  • Application Notes and Protocols for Small Molecule Labeling using Amino-PEG11-Amine - Benchchem.
  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - N
  • Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - ACS Public

Sources

Application

Functionalization of Adamantan-1-yl(phenyl)methanamine: A Guide for Synthetic and Medicinal Chemists

Introduction: The Adamantane Moiety in Modern Drug Discovery The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged structure in medicinal chemistry.[1][2][3][4]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Moiety in Modern Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including metabolic stability and the ability to engage with hydrophobic pockets in biological targets, have led to the development of several successful drugs.[2][4][5] Adamantane-containing compounds have demonstrated a wide range of therapeutic applications, from antiviral agents like Amantadine to neuroprotective drugs such as Memantine.[4][6][7] The incorporation of the adamantane cage can enhance a drug's lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties, and can also serve as a rigid scaffold to orient pharmacophoric elements for optimal target interaction.[2][3][8]

Adamantan-1-yl(phenyl)methanamine, in particular, represents a versatile building block for the synthesis of novel therapeutic agents. This guide provides a detailed exploration of experimental protocols for the functionalization of this key intermediate, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, providing a framework for the logical design and execution of synthetic strategies.

Strategic Approaches to Functionalization

The functionalization of Adamantan-1-yl(phenyl)methanamine can be broadly categorized into three main areas:

  • N-Functionalization: Modification of the primary amine is a common strategy to introduce diverse functionalities and modulate the compound's physicochemical and pharmacological properties.

  • Aromatic Ring Functionalization: The phenyl group provides a handle for introducing substituents that can influence electronic properties, steric hindrance, and potential interactions with biological targets.

  • Adamantane Cage Functionalization: While more challenging, direct C-H functionalization of the adamantane core offers a powerful route to novel derivatives with unique three-dimensional structures.

The following sections will provide detailed protocols and mechanistic insights for each of these approaches.

PART 1: N-Functionalization Protocols

The primary amine of Adamantan-1-yl(phenyl)methanamine is a nucleophilic center that can readily undergo a variety of transformations.

Amide Bond Formation: Coupling with Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry. However, the steric bulk of the adamantyl group can present challenges for standard coupling procedures.[9][10] This section details a robust protocol for the synthesis of amides from Adamantan-1-yl(phenyl)methanamine, including strategies to overcome steric hindrance.

Diagrammatic Workflow for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Amine Adamantan-1-yl(phenyl)methanamine Activated_Ester->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product

Caption: General workflow for amide bond formation.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is highly effective for sterically hindered amines.

Materials:

  • Adamantan-1-yl(phenyl)methanamine

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Adamantan-1-yl(phenyl)methanamine (1.05 equiv) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Rationale for Experimental Choices:

  • HATU: This coupling reagent is known for its high efficiency and low rate of racemization, particularly with sterically demanding substrates.

  • DIPEA: A non-nucleophilic base is used to neutralize the hexafluorophosphate salt formed during the reaction without competing with the primary amine.

  • Anhydrous DMF: A polar aprotic solvent is used to ensure the solubility of the reactants and reagents and to prevent hydrolysis of the activated ester intermediate.

Urea and Thiourea Formation

The reaction of Adamantan-1-yl(phenyl)methanamine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are important pharmacophores in many drug candidates. A recent study describes the synthesis of various 1,3-disubstituted ureas from (adamantan-1-yl)(phenyl)methyl isocyanate.[11][12][13]

Table 1: Synthesis of Urea Derivatives

EntryIsocyanateProductYield (%)Ref.
1Phenyl isocyanate1-((Adamantan-1-yl)(phenyl)methyl)-3-phenylurea85[13]
22-Fluorophenyl isocyanate1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl)urea80[13]
33-Chlorophenyl isocyanate1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl)urea26[13]

PART 2: Aromatic Ring Functionalization

The phenyl ring of Adamantan-1-yl(phenyl)methanamine can be functionalized using various electrophilic aromatic substitution reactions. The directing effects of the alkylamino group will influence the position of substitution.

Nitration of the Phenyl Ring

Nitration is a classic example of electrophilic aromatic substitution. The nitro group can then be reduced to an amine, which can be further functionalized.

Detailed Experimental Protocol: Nitration

Materials:

  • Adamantan-1-yl(phenyl)methanamine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • In a flask cooled in an ice bath, slowly add Adamantan-1-yl(phenyl)methanamine (1.0 equiv) to concentrated sulfuric acid.

  • Once the amine is fully dissolved, add a mixture of concentrated nitric acid (1.1 equiv) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Safety Precaution: Nitration reactions are highly exothermic and require careful temperature control. Always add the nitrating mixture slowly and ensure adequate cooling.

PART 3: Adamantane Cage Functionalization

Direct C-H functionalization of the adamantane core is a more advanced strategy that allows for the introduction of substituents at the tertiary bridgehead positions.[14][15] Recent advances in photoredox catalysis have enabled the selective functionalization of these strong C-H bonds under mild conditions.[14][15][16][17][18][19]

Photocatalytic C-H Alkylation

This method utilizes a photocatalyst and a hydrogen atom transfer (HAT) catalyst to generate an adamantyl radical, which can then react with a suitable radical acceptor, such as an electron-deficient alkene.[20][19]

Diagrammatic Representation of Photocatalytic C-H Functionalization

G PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Light Visible Light (hν) Light->PC Adamantyl_Radical Adamantyl Radical PC_excited->Adamantyl_Radical HAT_catalyst, Adamantane HAT_catalyst HAT Catalyst Adamantane Adamantane Substrate Functionalized_Product Functionalized Product Adamantyl_Radical->Functionalized_Product Alkene Alkene Alkene Acceptor

Sources

Method

Application Note: In Vivo Efficacy Models for Adamantan-1-yl(phenyl)methanamine (APMA) in Neurodegenerative Diseases

Target Audience: Research Scientists, Pharmacologists, and CNS Drug Development Professionals Compound: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) Primary Indication: Neuroprotection / Anti-excitotoxicity Pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and CNS Drug Development Professionals Compound: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) Primary Indication: Neuroprotection / Anti-excitotoxicity

Pharmacological Rationale & Mechanism of Action

The adamantane scaffold is widely recognized in medicinal chemistry as a "lipophilic bullet," utilized to dramatically enhance the pharmacokinetic profiles, metabolic stability, and blood-brain barrier (BBB) penetrance of central nervous system (CNS) therapeutics[1]. Adamantan-1-yl(phenyl)methanamine (APMA) represents a structural evolution of classical adamantane-based drugs like amantadine and memantine.

The addition of the phenylmethanamine moiety to the adamantane core serves a dual purpose:

  • Enhanced Lipophilicity: It increases the partition coefficient (LogP), driving superior partitioning into the lipid-rich environment of the brain[1].

  • Optimized Target Kinetics: APMA acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The bulky phenyl group alters the compound's residence time within the PCP-binding site of the NMDA ion channel, allowing it to block pathological, prolonged calcium ( Ca2+ ) influx while sparing transient, physiological synaptic signaling[2].

By preventing glutamate-mediated excitotoxicity—a core pathological driver in Parkinson’s disease (PD) and Alzheimer’s disease (AD)—APMA preserves neuronal integrity[2].

MOA Glutamate Glutamate Overactivation NMDAR NMDA Receptor (Open) Glutamate->NMDAR Ca2 Excessive Ca2+ Influx NMDAR->Ca2 Pathological State Toxicity Excitotoxicity & Cell Death Ca2->Toxicity APMA Adamantan-1-yl(phenyl)methanamine Blockade Channel Blockade APMA->Blockade Blockade->NMDAR Antagonizes Homeostasis Ca2+ Homeostasis Blockade->Homeostasis Restores Protection Neuroprotection Homeostasis->Protection

Caption: Mechanism of APMA preventing NMDA-mediated excitotoxicity and restoring calcium homeostasis.

Selection of Animal Models

To rigorously evaluate the neuroprotective efficacy of APMA, researchers must select models that heavily rely on glutamatergic excitotoxicity. The table below summarizes the quantitative parameters and expected outcomes for three primary murine models.

Animal ModelDisease TargetInducing Agent / GeneticsPrimary ReadoutsExpected APMA Effect
MPTP Mouse Model Parkinson's DiseaseMPTP-HCl (30 mg/kg i.p.)TH+ neuron count, Rotarod latencyPreservation of TH+ neurons, improved motor function
Scopolamine Model Alzheimer's (Cognitive)Scopolamine (1 mg/kg i.p.)Novel Object Recognition (NOR) indexReversal of amnesia, improved recognition index
5xFAD Transgenic Alzheimer's (Chronic)APP/PS1 mutationsA β plaque load, Morris Water MazeDelayed cognitive decline, reduced excitotoxicity

For the purpose of this protocol, we will focus on the MPTP-induced Parkinsonian Mouse Model , as the striatal dopaminergic pathways are highly sensitive to NMDA-mediated excitotoxic rescue.

In Vivo Experimental Workflow

Workflow A Day -7 to 0 Acclimatization B Day 1-5 MPTP Induction A->B C Day 6-20 APMA Dosing B->C D Day 21-23 Behavioral Assays C->D E Day 24 Tissue Harvesting D->E

Caption: Step-by-step in vivo experimental workflow for evaluating APMA efficacy in MPTP mouse models.

Detailed Experimental Protocols

Protocol A: MPTP Lesioning and APMA Administration

Causality Check: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is converted by MAO-B into the toxic cation MPP+, which is selectively taken up by the Dopamine Transporter (DAT). This causes massive mitochondrial dysfunction and secondary excitotoxicity in the Substantia Nigra pars compacta (SNpc). APMA is administered post-lesion to prove true neurorestoration/protection rather than interference with MPTP metabolism.

Step-by-Step Methodology:

  • Subject Selection: Utilize 8-10 week old male C57BL/6 mice. Rationale: This specific strain possesses high levels of MAO-B, making them uniquely susceptible to MPTP compared to other murine strains.

  • Group Assignment: Randomize into four self-validating groups (n=10/group):

    • Vehicle (Saline)

    • MPTP + Vehicle

    • MPTP + APMA (10 mg/kg)

    • MPTP + Memantine (10 mg/kg) (Positive Control)

  • Induction (Days 1-5): Administer MPTP-HCl (30 mg/kg, free base) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.

  • Treatment (Days 6-20): Formulate APMA in 0.5% methylcellulose. Administer via oral gavage (p.o.) once daily. Rationale: Oral dosing mimics the intended clinical route for adamantane derivatives and accounts for hepatic first-pass metabolism.

Protocol B: Behavioral Phenotyping (Rotarod Test)

Causality Check: Striatal dopamine depletion directly impairs motor coordination. The Rotarod test quantifies this deficit, providing a functional readout of APMA's protective efficacy.

Step-by-Step Methodology:

  • Training (Day 19-20): Place mice on the accelerating rotarod (4 to 40 rpm over 5 minutes) for 3 trials per day. This eliminates learning-curve artifacts.

  • Testing (Day 21): Conduct 3 test trials per mouse with a 15-minute inter-trial rest interval.

  • Data Acquisition: Record the latency to fall (in seconds). A successful APMA treatment will show a statistically significant increase in fall latency compared to the MPTP + Vehicle group.

Protocol C: Immunohistochemical (IHC) Quantification

Causality Check: Behavioral improvements must be correlated with histological survival of dopaminergic neurons to confirm disease-modifying neuroprotection rather than mere symptomatic relief.

Step-by-Step Methodology:

  • Perfusion (Day 24): Deeply anesthetize mice and transcardially perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Extract brains, post-fix in 4% PFA for 24 hours, and cryoprotect in 30% sucrose until they sink. Section the midbrain at 30 µm using a cryostat.

  • Staining: Incubate sections with primary anti-Tyrosine Hydroxylase (TH) antibody (1:1000) overnight at 4°C. Rationale: TH is the rate-limiting enzyme in dopamine synthesis and the definitive marker for dopaminergic neurons.

  • Visualization & Stereology: Apply a biotinylated secondary antibody, followed by DAB (3,3'-Diaminobenzidine) development. Use unbiased stereological counting (Optical Fractionator method) to quantify TH+ neurons in the SNpc.

Data Analysis & Expected Outcomes

  • Validation of the Assay Window: The MPTP + Vehicle group must show at least a 50-60% reduction in TH+ neurons compared to the naïve Vehicle group. If this threshold is not met, the excitotoxic insult was insufficient.

  • APMA Efficacy: A successful outcome is defined as APMA-treated mice exhibiting a >30% preservation of TH+ neurons relative to the MPTP + Vehicle group, correlating with a proportional restoration of Rotarod latency.

  • Benchmarking: Compare APMA's efficacy directly against the Memantine positive control to determine if the increased lipophilicity of the phenylmethanamine moiety translates to superior in vivo potency.

References

  • Wanka L, Iqbal K, Schreiner PR. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013; 113(5): 3516–3604. Available at:[Link][1]

  • Egunlusi AO, Joubert J. "NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders." Pharmaceuticals (Basel), 2024; 17(5): 639. Available at:[Link][2]

Sources

Application

Pharmacokinetic studies of Adamantan-1-yl(phenyl)methanamine

Application Note: Pharmacokinetic Profiling and ADME Evaluation of Adamantan-1-yl(phenyl)methanamine Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Compound of Interest: Adamantan-1-yl(phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacokinetic Profiling and ADME Evaluation of Adamantan-1-yl(phenyl)methanamine

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Compound of Interest: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1)

Introduction & Mechanistic Rationale

In modern neuropharmacology and antiviral drug design, the adamantane scaffold is frequently employed as a "lipophilic bullet"[1]. The rigid, three-dimensional hydrocarbon cage of adamantane significantly enhances a molecule's lipophilicity, typically increasing the calculated partition coefficient (cLogP) by approximately 3.1 log units[2]. This structural modification is critical for driving passive diffusion across the blood-brain barrier (BBB) and protecting the pharmacophore from rapid metabolic degradation[3].

Adamantan-1-yl(phenyl)methanamine represents a highly specialized derivative where a phenylmethanamine moiety is conjugated to the adamantane core.

  • The Adamantane Core: Confers extreme metabolic stability against aliphatic hydroxylation and drives deep membrane penetration[1].

  • The Phenylmethanamine Moiety: Introduces a basic amine for target engagement (e.g., hydrogen bonding within the NMDA receptor channel pore or viral M2 proton channels) and an aromatic ring that fine-tunes the molecule's steric bulk and electronic distribution.

However, the addition of the phenyl ring introduces a potential liability for cytochrome P450 (CYP450)-mediated aromatic oxidation. Therefore, rigorous pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is required to balance CNS exposure against hepatic clearance.

Physicochemical & Predicted ADME Properties

Before initiating in vitro or in vivo PK workflows, establishing the baseline physicochemical properties is essential for anticipating the compound's behavior in biological matrices[4].

Table 1: Physicochemical Profile of Adamantan-1-yl(phenyl)methanamine
ParameterValuePharmacokinetic Implication
CAS Number 139026-44-1Unique identifier for procurement and library screening.
Molecular Formula C₁₇H₂₃NIndicates a highly carbon-dense, hydrophobic structure.
Molecular Weight 241.37 g/mol Well below the Lipinski limit (<500 Da), ideal for CNS penetration.
XLogP3 3.7High lipophilicity; predicts excellent BBB crossing but high plasma protein binding.
Topological Polar Surface Area (TPSA) 26.0 Ų< 90 Ų is optimal for CNS drugs; predicts near-complete passive absorption.
Hydrogen Bond Donors/Acceptors 1 / 1Fulfills Rule of 5; minimizes desolvation energy required to cross lipid bilayers.
Rotatable Bonds 2High conformational rigidity, reducing entropic penalty upon receptor binding.
Mechanistic ADME Pathway

The following diagram illustrates the causal relationship between the structural features of Adamantan-1-yl(phenyl)methanamine and its physiological fate.

Mechanism A Adamantan-1-yl (phenyl)methanamine B High Lipophilicity (XLogP3 = 3.7) A->B Structural trait E Hepatic CYP450 Metabolism A->E Phenyl ring oxidation C BBB Penetration B->C Enables passive diffusion D CNS Target Engagement (NMDA / M2) C->D Receptor binding E->D Reduces systemic exposure

Mechanistic ADME pathway of Adamantan-1-yl(phenyl)methanamine.

Experimental Protocols

To validate the pharmacokinetic profile of Adamantan-1-yl(phenyl)methanamine, the following self-validating protocols must be executed. Each step is designed with built-in controls to ensure data integrity.

Protocol A: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: Because adamantane derivatives are highly lipophilic, they are prone to non-specific binding in traditional cell-based assays (like Caco-2). The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing a brain lipid extract provides a high-throughput, cell-free prediction of passive BBB diffusion without the confounding variables of active efflux transporters.

  • Preparation of Lipid Membrane: Coat the porous filter membrane of a 96-well donor plate with 5 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Dose Solution Preparation: Dilute Adamantan-1-yl(phenyl)methanamine to 10 μM in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Self-Validation Control: Include Verapamil (high permeability control) and Atenolol (low permeability control) in parallel wells.

  • Incubation: Add 150 μL of the dose solution to the donor compartment. Add 300 μL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor compartment. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Extract 50 μL from both donor and acceptor wells, crash with 150 μL of cold acetonitrile (containing internal standard), and analyze via LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms successful passive CNS penetration.

Protocol B: Microsomal Stability and Intrinsic Clearance ( CLint​ )

Causality: While the adamantane cage resists metabolism, the phenyl ring is a prime target for CYP-mediated para-hydroxylation[3]. Determining the intrinsic clearance in Human Liver Microsomes (HLMs) dictates whether the compound will suffer from high first-pass metabolism.

  • Reaction Mixture Setup: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and Adamantan-1-yl(phenyl)methanamine (1 μM) in 100 mM potassium phosphate buffer (pH 7.4). Self-Validation Control: Use Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) to verify microsomal enzyme viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 20 μL of the reaction mixture into 80 μL of ice-cold acetonitrile containing an internal standard (e.g., donepezil) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) is used to calculate CLint​

    (k×V)/microsomal protein .
Protocol C: In Vivo Pharmacokinetics and Brain Partitioning

Causality: In vitro data cannot account for tissue distribution volumes or the potential impact of P-glycoprotein (P-gp) efflux at the BBB. An in vivo rodent model is required to calculate the actual brain-to-plasma ratio ( Kp​ ) and the unbound brain-to-plasma ratio ( Kp,uu​ ).

  • Dosing: Administer Adamantan-1-yl(phenyl)methanamine to male Sprague-Dawley rats (n=3 per time point) via intravenous (IV) injection at 1 mg/kg (formulated in 5% DMSO / 10% Tween 80 / 85% Saline) and oral gavage (PO) at 5 mg/kg.

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma. At Tmax​ (estimated 1-2 hours), euthanize a subset of animals and harvest brain tissue.

  • Tissue Homogenization: Wash brain tissue in ice-cold saline, weigh, and homogenize in 3 volumes (w/v) of PBS.

  • Protein Precipitation: Because adamantane derivatives are highly lipophilic and bind strongly to plasma proteins, use a harsh solvent crash. Add 300 μL of acetonitrile (with 0.1% formic acid) to 100 μL of plasma or brain homogenate. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS (MRM Mode): Analyze the supernatant using a C18 column. Multiple Reaction Monitoring (MRM) is strictly required to achieve the sensitivity needed to detect low nanomolar concentrations in the brain.

  • Non-Compartmental Analysis (NCA): Calculate AUC, Cmax​ , Tmax​ , t1/2​ , and bioavailability ( F% ).

Pharmacokinetic Workflow Visualization

PK_Protocol Step1 1. In Vivo Dosing (IV 1 mg/kg, PO 5 mg/kg) Step2 2. Serial Sampling (Blood & Brain Tissue) Step1->Step2 Step3 3. Sample Preparation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Pharmacokinetic Analysis (NCA & Compartmental) Step4->Step5

Step-by-step in vivo pharmacokinetic and brain partitioning workflow.

Sources

Method

Application Note: ADME-Tox Profiling of Adamantan-1-yl(phenyl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) | Formula: C₁₇H₂₃N | MW: 241.37 | XLogP3: ~3.7 Physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) | Formula: C₁₇H₂₃N | MW: 241.37 | XLogP3: ~3.7

Physicochemical Context & Rationale

The incorporation of the adamantane scaffold into small molecules is a proven medicinal chemistry strategy to escape the "flatland" of modern drug discovery and enhance central nervous system (CNS) exposure [1]. The rigid, highly symmetric diamondoid hydrocarbon cage significantly increases lipophilicity—often raising the calculated partition coefficient (clogP) by up to 3.1 log units [2].

Adamantan-1-yl(phenyl)methanamine represents a classic lipophilic basic amine. It combines the bulky adamantane cage with a phenyl ring, linked via a primary methanamine. While this structural motif is excellent for blood-brain barrier (BBB) penetration and protecting adjacent functional groups from rapid enzymatic cleavage, it introduces specific ADME-Tox liabilities:

  • Solubility-Limited Absorption: The high lipophilicity (XLogP3 ~3.7) inherently reduces aqueous solubility, risking precipitation in biological assays and the gastrointestinal tract.

  • Metabolic Shunting: While the amine is sterically shielded, the adamantane cage and phenyl ring become primary targets for Cytochrome P450 (CYP) mediated hydroxylation [3].

  • Cardiotoxic Liabilities: Lipophilic amines are notorious pharmacophores for off-target binding to the inner cavity of the hERG potassium channel, necessitating early cardiotoxicity profiling [4].

To navigate these variables, we have designed a self-validating, step-by-step ADME-Tox profiling workflow tailored specifically for adamantane derivatives.

ADME-Tox Profiling Workflow

ADMETox A Adamantan-1-yl(phenyl)methanamine (Target Compound) B Physicochemical Profiling (Kinetic Solubility, LogD) A->B C Absorption & Distribution (Caco-2, Plasma Protein Binding) B->C D Metabolic Stability (HLM, CYP Inhibition) C->D E Toxicity Profiling (hERG, HepG2 Cytotoxicity) D->E

Figure 1: Sequential ADME-Tox profiling workflow for adamantane-based drug candidates.

Experimental Protocols & Methodologies

The following protocols are engineered as self-validating systems. Each includes internal controls to ensure that the observed data is a true reflection of the compound's biological interaction, rather than an artifact of its physicochemical properties.

Protocol A: Kinetic Solubility via Nephelometry (Turbidimetry)

Causality: Highly lipophilic adamantane derivatives frequently precipitate upon dilution in aqueous buffers, leading to false negatives in biological assays. Establishing the thermodynamic and kinetic solubility limits is the mandatory first step.

  • Stock Preparation: Prepare a 10 mM stock of Adamantan-1-yl(phenyl)methanamine in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate and perform a 2-fold serial dilution in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom plate (final DMSO concentration = 1%).

  • Incubation: Incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow equilibrium of any precipitate.

  • Quantification: Measure absorbance/turbidity at 620 nm using a microplate reader.

    • Self-Validation: Include Nicardipine as a low-solubility control and Propranolol as a high-solubility control. The inflection point where absorbance deviates from the baseline indicates the kinetic solubility limit.

Protocol B: Bidirectional Caco-2 Permeability & Efflux

Causality: While the high LogP suggests excellent transcellular permeability, the bulky structure may subject the compound to P-glycoprotein (P-gp) mediated efflux, restricting actual tissue distribution.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation and mature transporter expression.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Add 10 µM of the compound (in HBSS buffer, pH 7.4) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

    • Self-Validation: Include Digoxin (known P-gp substrate) to validate efflux transporter functionality.

Protocol C: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The adamantane cage protects the methanamine linker from rapid cleavage, but the cage's tertiary carbons and the phenyl ring are highly susceptible to Phase I oxidation by CYPs.

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and 1 µM of the target compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

    • Self-Validation: Run a parallel control without NADPH. Because CYP enzymes are strictly NADPH-dependent, any compound depletion in the negative control indicates chemical instability or non-CYP degradation.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol D: Cardiotoxicity (hERG Patch Clamp Assay)

Causality: The combination of a lipophilic adamantane core and a basic amine (protonated at physiological pH) perfectly matches the pharmacophore model for binding within the hERG channel pore, posing a severe risk for QT prolongation.

  • Cell Preparation: Utilize CHO cells stably transfected with the hERG potassium channel.

  • Electrophysiology: Establish a whole-cell patch-clamp configuration using a HEKA EPC-10 amplifier.

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds to open channels, and repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the compound at escalating concentrations (0.1 µM to 30 µM) until steady-state block is achieved.

  • Data Extraction: Calculate the percentage of tail current inhibition relative to baseline and derive the IC50​ .

Quantitative Data Presentation

Below is a representative ADME-Tox data summary for Adamantan-1-yl(phenyl)methanamine, reflecting the typical behavior of this chemical class under the described protocols.

Assay CategoryParameter EvaluatedRepresentative ValueInterpretation & Causality
Physicochemical Kinetic Solubility (pH 7.4)< 10 µMPoor. High lipophilicity (XLogP3 ~3.7) drives rapid precipitation. Formulation strategies required.
Absorption Caco-2 Papp​ (A-to-B)> 20 × 10⁻⁶ cm/sHigh. The lipophilic cage facilitates excellent passive transcellular diffusion.
Distribution Efflux Ratio (B-to-A / A-to-B)< 1.5Low Efflux. Not a significant P-gp substrate; favorable for CNS penetration.
Metabolism HLM Intrinsic Clearance ( CLint​ )~45 µL/min/mgModerate. Subject to Phase I oxidation on the adamantane and phenyl rings.
Toxicity hERG Inhibition ( IC50​ )~1.5 - 3.0 µMHigh Risk. The lipophilic basic amine acts as a potent hERG pore blocker.

Mechanistic Pathway of Metabolism and Toxicity

Understanding the dual nature of the adamantane scaffold is critical. While it drives efficacy via membrane permeation, it dictates the compound's clearance mechanisms and off-target liabilities.

Mechanism Comp Adamantan-1-yl(phenyl)methanamine (Highly Lipophilic Amine) CYP CYP450 Metabolism (Phase I Oxidation) Comp->CYP Hepatic Clearance Tox Off-Target Binding (Lipophilic Liability) Comp->Tox High LogP / Basic pKa Metab1 Adamantane Hydroxylation CYP->Metab1 Metab2 Phenyl Ring Oxidation CYP->Metab2 hERG hERG K+ Channel Blockade (QT Prolongation Risk) Tox->hERG

Figure 2: Divergent pathways of Adamantan-1-yl(phenyl)methanamine driven by its physicochemical properties.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery Australian Journal of Chemistry / ConnectSci URL:[Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions Journal of Chemical Health Risks (JCHR) URL:[Link]

Application

Application Note: Utilizing Adamantan-1-yl(phenyl)methanamine in Fragment-Based Drug Design (FBDD)

Executive Summary The over-reliance on flat, sp²-hybridized aromatic rings in early high-throughput screening has historically limited the exploration of complex biological space. Fragment-Based Drug Design (FBDD) has sh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The over-reliance on flat, sp²-hybridized aromatic rings in early high-throughput screening has historically limited the exploration of complex biological space. Fragment-Based Drug Design (FBDD) has shifted the paradigm by prioritizing low-molecular-weight compounds with high ligand efficiency. Within this space, Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) emerges as a highly privileged, 3D-rich fragment. By combining the rigid, highly lipophilic bulk of an adamantane core with the π-stacking potential of a phenyl ring and the synthetic versatility of a primary amine, this fragment provides an ideal starting point for targeting deep hydrophobic pockets in viral channels, metabolic enzymes, and neuroinflammatory receptors.

This application note details the physicochemical rationale, mechanistic binding insights, and self-validating experimental protocols for screening and elaborating Adamantan-1-yl(phenyl)methanamine in FBDD campaigns.

Physicochemical Profiling & Rationale

The success of FBDD is heavily dependent on the shape diversity of the fragment library. Incorporating sp³-rich scaffolds like adamantane is a proven strategy to escape "flatland," pushing molecules into the spherical/3D region of the Principal Moment of Inertia (PMI) plot[1][2].

Adamantan-1-yl(phenyl)methanamine is uniquely suited for FBDD because it balances massive hydrophobic bulk with a highly directional polar handle. Furthermore, the molecule possesses a chiral center at the methanamine carbon. In advanced FBDD, resolving these enantiomers is critical, as the spatial orientation of the phenyl ring relative to the adamantane core strictly dictates the trajectory of the amine "growth vector" during hit-to-lead elaboration.

Table 1: Physicochemical Profile of Adamantan-1-yl(phenyl)methanamine
PropertyValueRationale in FBDD
Molecular Weight 241.37 g/mol Adheres to the "Rule of Three" (MW < 300) for ideal fragment starting points.
LogP (XLogP3) ~3.7Highly lipophilic; ideal for displacing water networks in deep, hydrophobic binding pockets.
Hydrogen Bond Donors 1 (Primary Amine)Provides a critical anchor for binding polar residues or confined water molecules.
Hydrogen Bond Acceptors 1 (Primary Amine)Facilitates electrostatic interactions and serves as a highly reactive synthetic handle.
3D Shape (PMI) Spherical / Rod hybridEscapes "flatland"; the adamantane core provides a rigid, non-collapsible 3D vector.

Mechanistic Causality in Target Selection

The structural components of Adamantan-1-yl(phenyl)methanamine dictate its biological utility. Understanding why this fragment binds to specific targets allows researchers to logically design elaboration strategies.

  • Influenza A M2 Proton Channel: Adamantane derivatives are classic pore blockers of the M2 channel[3]. The hydrophobic adamantane core perfectly matches the volume of the water molecules displaced in the unbound wild-type M2 pore. Meanwhile, the primary amine acts as a "molecular ruler," forming critical hydrogen bonds with confined water molecules and the Ser31/His37 polar gating residues[4].

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): In metabolic disease targeting, the adamantane core effectively fills the deep lipophilic catalytic pocket of 11β-HSD1. Elaboration of the amine into an amide allows the molecule to form targeted hydrogen bonds with the catalytic Ser170 and Tyr183 residues, yielding highly potent and selective inhibitors[5].

  • P2X7 Receptor: Adamantane amides serve as potent negative allosteric modulators (NAMs) for the P2X7 receptor, a primary target for neuroinflammation. The rigid 3D structure forces the molecule into an optimal conformation to lock the receptor in a closed state[6].

FBDD Workflow & Logical Relationships

FBDD_Workflow Start Adamantan-1-yl(phenyl)methanamine (3D Fragment Hit) Screening Biophysical Screening (SPR / NMR / Thermal Shift) Start->Screening Validation Orthogonal Validation & Binding Kinetics Screening->Validation Hit Triage StructBio Structural Biology (X-ray / Cryo-EM) Validation->StructBio Validated Hit Vector Amine Vector Elaboration (Amide Coupling / Reductive Amination) StructBio->Vector 3D Binding Pose Target1 M2 Proton Channel (Pore Blocker) Vector->Target1 Target2 11β-HSD1 Enzyme (Metabolic Inhibitor) Vector->Target2 Target3 P2X7 Receptor (Allosteric Modulator) Vector->Target3 Lead Optimized Lead Compound (Improved Affinity & ADMET) Target1->Lead Target2->Lead Target3->Lead

Figure 1: FBDD workflow for Adamantan-1-yl(phenyl)methanamine targeting multiple disease pathways.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls and explaining the causality behind each methodological choice.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the steady-state binding affinity ( Kd​ ) of the fragment to a target protein. Causality: Fragments typically exhibit weak affinities (high μ M to mM) and rapid on/off rates. SPR is utilized because it detects these transient interactions in real-time without the steric hindrance of fluorescent labels.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., 11β-HSD1) onto a CM5 dextran chip via standard amine coupling (EDC/NHS).

    • Self-Validation Check: Simultaneously activate and deactivate a reference flow cell without protein. All sample injections must be double-referenced (subtracting both the reference flow cell signal and a blank buffer injection) to eliminate non-specific binding and bulk refractive index artifacts.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: Adamantan-1-yl(phenyl)methanamine is highly lipophilic and requires ~5% DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will obscure the tiny mass shift of a 241 Da fragment. The calibration curve mathematically corrects this bulk effect.

  • Fragment Injection: Inject the fragment in a dose-response series (10 μ M to 500 μ M) at a high flow rate (50 μ L/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the sensorgram reflects true binding kinetics rather than the diffusion rate of the highly lipophilic fragment to the chip surface.

  • Data Analysis: Fit the resulting square-wave sensorgrams to a 1:1 steady-state affinity model ( Req​ vs. Concentration) rather than a kinetic model, as fragment binding is generally too fast to accurately resolve kon​ and koff​ rates.

Protocol B: Hit-to-Lead Elaboration via Amide Coupling

Objective: Synthesize a focused library of derivatives using the primary amine as the structural growth vector. Causality: The primary amine is a highly nucleophilic, orthogonal handle. Converting it to an amide allows researchers to probe adjacent sub-pockets while simultaneously reducing the basicity of the nitrogen, which often improves membrane permeability and reduces hERG toxicity liabilities in later ADMET profiling.

  • Reagent Preparation: Dissolve Adamantan-1-yl(phenyl)methanamine (1.0 eq) and a diverse panel of structurally varied carboxylic acids (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Coupling Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) at 0°C, then allow to warm to room temperature.

    • Causality: The local environment around the primary amine is highly sterically hindered by the adjacent adamantyl and phenyl groups. Standard coupling reagents (like EDC/HOBt) often fail or proceed too slowly here. HATU provides superior activation kinetics and drives the reaction to completion despite the steric bulk.

  • Reaction & Purification: Stir for 12 hours. Quench with water, extract with EtOAc, and purify the organic layer via preparative reverse-phase HPLC.

    • Self-Validation Check: Confirm product identity and purity (>95%) via LC-MS and 1 H-NMR before biological testing. Unreacted fragment can cause false positives in highly sensitive enzymatic assays.

Data Presentation: Representative Binding Parameters

The following table summarizes the expected kinetic and thermodynamic profile of Adamantan-1-yl(phenyl)methanamine and its elaborated leads across validated FBDD targets, demonstrating the progression from low-affinity fragment to high-affinity lead.

Table 2: Benchmark SPR Binding Parameters & Ligand Efficiency
Target ProteinCompound StageBinding Affinity ( Kd​ / IC50​ )Ligand Efficiency (LE)Binding Mode / Mechanism
Influenza M2 (WT) Fragment Hit~15 μ M~0.35 kcal/mol/HAPore blocker; adamantane fills hydrophobic pore, amine coordinates with Ser31.
11β-HSD1 Optimized Amide Lead3.0 nM~0.42 kcal/mol/HAFits deep catalytic pocket; elaborated amide H-bonds with Ser170/Tyr183.
P2X7 Receptor Optimized Amide Lead45 nM~0.38 kcal/mol/HANegative Allosteric Modulator (NAM); locks receptor in closed conformation.

References

  • Two- and Three-dimensional Rings in Drugs - PMC - nih.gov
  • Expanding medicinal chemistry into 3D space: Metallofragments as 3D scaffolds for fragment-based drug discovery - researchg
  • Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed - nih.gov
  • Hydrogen-Bonded Water Molecules in the M2 Channel of the Influenza A Virus Guide the Binding Preferences of Ammonium-Based Inhibitors - acs.org
  • Design, synthesis, and SAR studies of novel polycyclic acids as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1)
  • Pharmacological characterization of a structural hybrid P2X7R antagonist using ATP and LL-37 - researchg

Sources

Method

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solid-Phase Synthesis of Adamantan-1-yl(phenyl)methanamine Derivatives Abstract This comprehensive guide details the solid-phase synthesis of Adamantan-1-yl(phenyl)methanamine derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solid-Phase Synthesis of Adamantan-1-yl(phenyl)methanamine Derivatives

Abstract

This comprehensive guide details the solid-phase synthesis of Adamantan-1-yl(phenyl)methanamine derivatives, a class of compounds with significant potential in medicinal chemistry. The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a valuable pharmacophore known to enhance the therapeutic properties of drug candidates.[1][2] This document provides a robust framework for the efficient and modular synthesis of a library of these derivatives using solid-phase organic synthesis (SPOS) techniques. We will delve into the strategic considerations behind the choice of resin, linker, and synthetic route, and provide detailed, step-by-step protocols for each stage of the synthesis, from resin loading to final product cleavage and purification. The methodologies described herein are designed to be both reliable and adaptable, empowering researchers in drug discovery to rapidly generate and screen novel chemical entities.

Introduction: The Significance of the Adamantane Moiety in Drug Discovery

The adamantane scaffold has become a privileged motif in medicinal chemistry due to its unique combination of properties. Its rigid, three-dimensional structure and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule.[2] The incorporation of an adamantane group can enhance metabolic stability, improve membrane permeability, and provide a bulky substituent to probe receptor binding pockets. Notable drugs incorporating the adamantane structure include Amantadine, an antiviral agent, and Memantine, used in the treatment of Alzheimer's disease.[3] The Adamantan-1-yl(phenyl)methanamine core represents a versatile scaffold for the development of new therapeutics targeting a range of biological targets.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of related compounds, a key strategy in modern drug discovery. By immobilizing the growing molecule on a solid support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification by allowing for the easy removal of unreacted reagents and by-products through simple filtration and washing steps.

This guide will focus on a robust and flexible solid-phase approach to the synthesis of Adamantan-1-yl(phenyl)methanamine derivatives, enabling the efficient exploration of the chemical space around this promising scaffold.

Strategic Overview of the Solid-Phase Synthesis

The successful solid-phase synthesis of Adamantan-1-yl(phenyl)methanamine derivatives hinges on a carefully planned strategy. The key elements of this strategy are the choice of the solid support (resin), the linker that connects the molecule to the resin, and the synthetic route that allows for the introduction of diversity at key positions.

Resin and Linker Selection: The Foundation of the Synthesis

For the synthesis of a primary or secondary amine as the final product, a resin and linker system that is stable to the reaction conditions but can be cleaved under conditions that do not degrade the product is essential. For this application, we recommend the use of a 2-Chlorotrityl chloride resin .

Rationale for Choosing 2-Chlorotrityl Chloride Resin:

  • Acid-Labile Cleavage: The trityl linker is highly acid-labile, allowing for the cleavage of the final product from the resin under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] This is crucial for preserving the integrity of the target amine, which could be sensitive to harsh cleavage cocktails.

  • Steric Hindrance: The bulky trityl group helps to prevent side reactions at the linkage point.

  • Suppression of Racemization: For chiral starting materials, the 2-chlorotrityl linker is known to minimize racemization during the initial attachment to the resin.

The Synthetic Pathway: A Modular Approach

Our proposed synthetic route is a three-step process that allows for the introduction of diversity at two key positions: the phenyl ring and the amine. The core of this strategy is a reductive amination reaction on the solid support.[5][6]

The overall workflow can be summarized as follows:

  • Immobilization: An appropriate N-protected amino acid is attached to the 2-Chlorotrityl chloride resin. The protecting group will be removed to expose the amine for the subsequent reaction.

  • Reductive Amination: The resin-bound amine is reacted with an adamantane-containing aldehyde or ketone in the presence of a reducing agent to form the desired Adamantan-1-yl(phenyl)methanamine core.

  • Cleavage and Purification: The final compound is cleaved from the resin, and the crude product is purified to yield the target derivative.

This modular approach allows for the creation of a diverse library of compounds by simply varying the N-protected amino acid and the adamantane carbonyl compound used in the synthesis.

Visualizing the Workflow and Key Reactions

To provide a clear visual representation of the synthetic process, the following diagrams have been generated using Graphviz.

Overall Synthetic Workflow

G A 2-Chlorotrityl Chloride Resin B Immobilization of N-Fmoc-Phenylalanine A->B N-Fmoc-Phenylalanine, DIPEA, DCM C Fmoc Deprotection B->C 20% Piperidine in DMF D Reductive Amination with Adamantane-1-carboxaldehyde C->D Adamantane-1-carboxaldehyde, NaBH(OAc)3, DCM E Cleavage from Resin D->E 1% TFA in DCM F Purification E->F HPLC G Final Product: Adamantan-1-yl(phenyl)methanamine F->G

Caption: High-level workflow for the solid-phase synthesis.

Key Chemical Transformation: Reductive Amination

G Reactant1 Resin-Bound Amine R-NH2 Intermediate Imine Intermediate R-N=CH-Ad Reactant1->Intermediate Condensation Reactant2 Adamantane-1-carboxaldehyde Ad-CHO Reactant2->Intermediate Product Resin-Bound Product R-NH-CH2-Ad Intermediate->Product Reduction (NaBH(OAc)3)

Caption: The key imine formation and reduction steps.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the solid-phase synthesis of a representative Adamantan-1-yl(phenyl)methanamine derivative.

Materials and Reagents
ReagentSupplierPurity
2-Chlorotrityl chloride resinMajor Resin Supplier1% DVB
N-Fmoc-L-phenylalanineAmino Acid Supplier>99%
Diisopropylethylamine (DIPEA)Chemical Supplier>99.5%
Dichloromethane (DCM), anhydrousChemical Supplier>99.8%
N,N-Dimethylformamide (DMF)Chemical Supplier>99.8%
PiperidineChemical Supplier>99.5%
Adamantane-1-carboxaldehydeChemical Supplier>98%
Sodium triacetoxyborohydride (NaBH(OAc)3)Chemical Supplier>97%
Trifluoroacetic acid (TFA)Chemical Supplier>99.5%
Diethyl ether, anhydrousChemical Supplier>99.7%
Protocol 1: Immobilization of N-Fmoc-L-phenylalanine
  • Resin Swelling: In a fritted syringe, swell 1.0 g of 2-Chlorotrityl chloride resin (1.2 mmol/g loading capacity) in 10 mL of anhydrous DCM for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve 2.5 equivalents of N-Fmoc-L-phenylalanine (1.16 g, 3.0 mmol) and 5.0 equivalents of DIPEA (1.05 mL, 6.0 mmol) in 10 mL of anhydrous DCM.

  • Coupling Reaction: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of methanol to the reaction vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 2 hours.

Protocol 2: Fmoc Deprotection
  • Resin Swelling: Swell the resin from the previous step in 10 mL of DMF for 30 minutes.

  • Deprotection: Drain the DMF and add 10 mL of a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes. Drain the solution.

  • Repeat Deprotection: Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to ensure complete removal of piperidine.

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine.[4] A positive test (blue color) indicates successful deprotection.

Protocol 3: Reductive Amination
  • Resin Swelling: Swell the deprotected resin in 10 mL of anhydrous DCM for 30 minutes.

  • Reagent Addition: Add 3.0 equivalents of Adamantane-1-carboxaldehyde (0.59 g, 3.6 mmol) and 3.0 equivalents of sodium triacetoxyborohydride (0.76 g, 3.6 mmol) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 4: Cleavage and Product Isolation

WARNING: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1% TFA in DCM (v/v).

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin and agitate gently for 30 minutes.

  • Product Collection: Drain the cleavage solution into a round-bottom flask.

  • Repeat Cleavage: Repeat the cleavage with another 10 mL of the cleavage cocktail for 30 minutes and combine the filtrates.

  • Solvent Evaporation: Evaporate the DCM and TFA under reduced pressure.

  • Product Precipitation: Add 20 mL of cold anhydrous diethyl ether to the residue to precipitate the crude product.

  • Isolation: Collect the precipitated solid by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.

Protocol 5: Purification

The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Expected Results and Data Summary

The following table summarizes the expected outcomes for the synthesis of a representative Adamantan-1-yl(phenyl)methanamine derivative using the protocols described above.

ParameterExpected Value
Initial Resin Loading1.2 mmol/g
Final Resin Loading~0.8 mmol/g
Overall Yield (crude)75-85%
Purity after Cleavage>80%
Purity after HPLC>95%
Molecular Weight (ESI-MS)Calculated MW

Troubleshooting and Expert Insights

  • Low Loading Efficiency: Incomplete swelling of the resin or impure reagents can lead to low loading. Ensure all solvents are anhydrous and reagents are of high purity.

  • Incomplete Fmoc Deprotection: The presence of residual piperidine can be detrimental to subsequent steps. Ensure thorough washing after deprotection. If the Kaiser test is negative, repeat the deprotection step.

  • Side Reactions during Reductive Amination: The use of a milder reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the aldehyde to the corresponding alcohol.

  • Product Degradation during Cleavage: The use of a low concentration of TFA is key to preventing side reactions and degradation of the acid-sensitive product.

Conclusion

The solid-phase synthesis methodology detailed in this application note provides a robust and efficient pathway for the generation of Adamantan-1-yl(phenyl)methanamine derivatives. By leveraging the advantages of a 2-chlorotrityl chloride resin and a modular reductive amination strategy, researchers can rapidly assemble libraries of these promising compounds for biological screening. The provided protocols are intended to serve as a strong foundation for further exploration and optimization in the pursuit of novel therapeutic agents.

References

  • Synthesis of some Adamantane Fragment Containing New Dipeptides Via Ugi Reaction on the Basis of Isocyanide. (n.d.). Bull. Georg.
  • Protocols for Adamantane-Based Drug Design: Applic
  • Application Notes and Protocols for the Synthesis of Adamantane Deriv
  • Synthesis of some adamantane fragment containing new dipeptides via Ugi reaction on the basis of isocyanide. (n.d.).
  • Ugi Reaction. (n.d.). Organic Chemistry Portal.
  • The Pictet-Spengler Reaction Upd
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Boc Resin Cleavage Protocol. (n.d.). [Source not available].
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. (n.d.).
  • Ugi Reaction. (n.d.). Scribd.
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (n.d.). PMC.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Synthesis of Amines. (n.d.). Jack Westin.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (n.d.). PMC.
  • Preparation of Amines. (2020). Chemistry Steps.
  • Prepar
  • Amines: Synthesis and Reactions. (2021). [Source not available].
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Four-Directional Synthesis of Adamantane Derivatives. (n.d.).
  • The Pictet-Spengler reaction in solid-phase combin
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). [Source not available].
  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (n.d.). [Source not available].
  • Technical Support Center: Synthesis of Adamantane Deriv
  • Potential synthetic adaptogens: IV. Synthesis and study of basicity of new N-[(adamantan-1-yl)methyl]aniline derivatives. (2025).
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

Sources

Application

Scale-Up Synthesis and Downstream Processing of Adamantan-1-yl(phenyl)methanamine Hydrochloride for Preclinical Studies

Introduction & Strategic Rationale Adamantan-1-yl(phenyl)methanamine (also known as α -phenyl-1-adamantanemethanamine) is a sterically hindered primary amine with significant pharmacological interest. Preclinical evaluat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Adamantan-1-yl(phenyl)methanamine (also known as α -phenyl-1-adamantanemethanamine) is a sterically hindered primary amine with significant pharmacological interest. Preclinical evaluations have demonstrated its potential in modulating central nervous system pathways, specifically exhibiting glutamatergic (NMDA) antagonism and anti-GABAergic activities[1]. As drug candidates transition from discovery to preclinical toxicity and efficacy studies, the synthetic route must evolve from small-scale discovery chemistry to a robust, scalable, and safe process.

Causality in Route Selection: Historically, the synthesis of adamantyl-based amines relied heavily on the reduction of ketoximes using Lithium Aluminum Hydride (LiAlH 4​ ). However, scaling up LiAlH 4​ reductions introduces severe pyrophoric hazards and highly exothermic quenching risks that are unacceptable in a pilot-plant environment. Furthermore, direct reductive amination of 1-adamantyl phenyl methanone with ammonia is kinetically disfavored due to the extreme steric shielding provided by the bulky adamantane cage.

To overcome these chemical and engineering hurdles, this protocol utilizes a highly optimized three-step sequence:

  • Friedel-Crafts Acylation: A controlled coupling of 1-adamantanecarbonyl chloride with benzene[2].

  • Oxime Condensation: Utilizing hydroxylamine, which benefits from the to act as a super-nucleophile, successfully penetrating the steric barrier at the carbonyl carbon.

  • Catalytic Hydrogenation: Employing 10% Pd/C under hydrogen pressure in methanolic HCl. This safely reduces the oxime and directly traps the product as the stable hydrochloride salt (C 17​ H 23​ N·HCl)[3]. Immediate protonation of the resulting primary amine is critical; it eliminates the amine's nucleophilicity, preventing it from attacking unreacted intermediates and forming unwanted secondary amine dimers.

Reaction Pathway & Workflow Visualization

SynthesisRoute A 1-Adamantanecarbonyl Chloride B 1-Adamantyl Phenyl Methanone A->B Benzene, AlCl3 Friedel-Crafts C 1-Adamantyl Phenyl Methanone Oxime B->C NH2OH·HCl, Pyridine Condensation D Adamantan-1-yl(phenyl) methanamine HCl C->D H2, Pd/C, HCl/MeOH Hydrogenation

Fig 1. Three-step synthetic pathway for Adamantan-1-yl(phenyl)methanamine HCl.

DownstreamProcessing N1 Crude Hydrogenation Mixture N2 Catalyst Filtration (Celite Pad) N1->N2 Remove Pd/C N3 Solvent Concentration (Rotary Evaporation) N2->N3 Volume reduction N4 Anti-Solvent Crystallization (EtOH/Et2O) N3->N4 Induce precipitation N5 Vacuum Drying (50°C, <10 mbar) N4->N5 Isolate solid N6 Pure API: Adamantan-1-yl(phenyl)methanamine HCl N5->N6 Constant weight

Fig 2. Downstream processing and purification workflow for the final API.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Adamantyl Phenyl Methanone

Rationale: Benzene serves a dual purpose as both the solvent and the nucleophile, driving the equilibrium forward. The internal temperature must be strictly controlled during the addition of AlCl 3​ to prevent premature polymerization of the acyl chloride and to manage the significant exotherm[2].

Procedure:

  • Charge a dry, glass-lined reactor with 1-adamantanecarbonyl chloride (1.0 eq, 100 g, 0.503 mol) and anhydrous benzene (10 volumes, 1.0 L).

  • Cool the mixture to 0–5 °C under a continuous nitrogen sweep.

  • Add anhydrous Aluminum Chloride (AlCl 3​ , 1.2 eq, 80.5 g) portion-wise over 1 hour. Critical Control Parameter: Maintain the internal temperature below 10 °C.

  • Gradually warm the reactor to 80 °C (reflux) and stir for 4 hours. The reaction is self-validating; completion is indicated when HCl gas evolution ceases.

  • Quench: Cool the reactor to 0 °C and carefully transfer the mixture via cannula into a vigorously stirred quench vessel containing crushed ice and 1M HCl (1.5 L) to decompose the aluminum complex.

  • Separate the organic layer. Wash sequentially with 10% NaOH (500 mL) to remove unreacted acid, water (500 mL), and brine (500 mL).

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude pale yellow solid from ethanol to yield pure 1-adamantyl phenyl methanone.

Step 2: Synthesis of 1-Adamantyl Phenyl Methanone Oxime

Rationale: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The reaction requires extended reflux because the Bürgi-Dunitz trajectory of the carbonyl group is partially obstructed by the adamantyl cage.

Procedure:

  • Suspend 1-adamantyl phenyl methanone (1.0 eq, 100 g, 0.416 mol) in absolute ethanol (800 mL).

  • Add Hydroxylamine hydrochloride (NH 2​ OH·HCl, 2.0 eq, 58 g) and Pyridine (2.5 eq, 83 mL).

  • Heat the mixture to reflux (78 °C) for 16 hours. Monitor via HPLC (UV 254 nm) until the starting material is < 1%.

  • Concentrate the reaction mixture by removing approximately 70% of the ethanol via rotary evaporation.

  • Pour the concentrated residue into ice-cold water (1.5 L) under vigorous mechanical stirring. The oxime will rapidly precipitate as a white solid.

  • Filter the solid through a sintered glass funnel, wash with cold water (3 x 200 mL) to remove residual pyridine salts, and dry in a vacuum oven at 50 °C to a constant weight.

Step 3: Synthesis of Adamantan-1-yl(phenyl)methanamine Hydrochloride

Rationale: Performing the hydrogenation in the presence of methanolic HCl ensures the immediate protonation of the primary amine. This prevents the newly formed amine from attacking unreacted oxime/imine species, which would otherwise generate difficult-to-remove secondary amine impurities.

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the oxime (1.0 eq, 100 g, 0.392 mol) in Methanol (1.0 L).

  • Add 1.1 equivalents of concentrated aqueous HCl (37%, ~35 mL) to the solution.

  • Carefully charge 10% Palladium on Carbon (Pd/C, 10% w/w, 10 g) under a steady stream of nitrogen.

  • Purge the vessel with Nitrogen (3x 20 psi), followed by Hydrogen gas (3x 20 psi).

  • Pressurize the vessel to 50 psi with Hydrogen and stir at 40 °C for 12 hours.

  • Validation: Monitor the hydrogen mass flow/pressure drop. The reaction is complete when hydrogen uptake ceases and pressure stabilizes.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. (Safety note: Do not allow the Pd/C filter cake to dry completely in the presence of solvent vapors due to pyrophoric risks).

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Crystallization: Dissolve the crude salt in a minimum volume of warm ethanol (approx. 200 mL). Slowly add diethyl ether (anti-solvent) until the solution becomes turbid. Cool to 0 °C for 4 hours to induce complete crystallization.

  • Filter the crystalline product and dry under high vacuum (<10 mbar) at 50 °C to yield the final API[3].

Quantitative Data Summary

To ensure batch-to-batch reproducibility during scale-up, the following analytical benchmarks must be met for each intermediate step:

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (Validation)
1 1-Adamantyl phenyl methanone85 - 89> 98.0%IR: Strong C=O stretch at ~1675 cm⁻¹
2 1-Adamantyl phenyl methanone oxime90 - 94> 99.0%LC-MS: [M+H]⁺ peak at m/z 256.1
3 Adamantan-1-yl(phenyl)methanamine HCl80 - 85> 99.5%¹H-NMR: CH-NH₂ shift at ~4.2 ppm (DMSO-d₆)

References

  • Marakos P, Foscolos GB, Fytas G, Kolocouris N, Vamvakidès A. Synthesis and Pharmacological Study of alpha-phenyl-1-adamantanemethanamine. Ann Pharm Fr. 1991;49(4):214-21. PMID: 1781604.[Link]

  • Kurfürst, A., et al. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collect. Czech. Chem. Commun. 2000, 65, 277-296.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4912940, (adamantan-1-yl)(phenyl)methanamine hydrochloride.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Adamantan-1-yl(phenyl)methanamine synthesis

Welcome to the Technical Support Center for the synthesis of Adamantan-1-yl(phenyl)methanamine (also known as α -phenyl-1-adamantanemethanamine). This bulky, lipophilic rimantadine analog presents unique synthetic challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Adamantan-1-yl(phenyl)methanamine (also known as α -phenyl-1-adamantanemethanamine). This bulky, lipophilic rimantadine analog presents unique synthetic challenges primarily due to the severe steric hindrance imposed by the adamantyl cage.

This guide is designed for research scientists and drug development professionals. It bypasses generic advice to focus on the specific mechanistic bottlenecks, side-reactions, and thermodynamic barriers you will encounter when scaling this molecule.

Core Synthetic Workflow

SynthesisWorkflow A 1-Adamantanecarbonyl Chloride C 1-Adamantyl Phenyl Ketone (Intermediate) A->C Grignard Addition (30% THF / 70% Toluene) B Phenylmagnesium Bromide B->C E Ketoxime Intermediate C->E Oximation (Reflux) D Hydroxylamine HCl + Pyridine D->E G Adamantan-1-yl(phenyl)methanamine (Target Product) E->G Reduction F LiAlH4 (THF, Reflux) or Zn/AcOH F->G

Figure 1: Optimal synthetic workflow for Adamantan-1-yl(phenyl)methanamine via oxime reduction.

Section 1: The "Golden Protocols" (Step-by-Step Methodologies)

To ensure high yield and purity, we recommend the Ketone Oxime Amine route over direct reductive amination, as the latter often stalls due to the steric shielding of the carbonyl carbon.

Protocol A: Synthesis of 1-Adamantyl Phenyl Ketone (Modified Grignard)

Causality Focus: Standard Grignard reactions in 100% THF fail here because the prolonged reaction times required for bulky substrates allow Lewis acids (like the generated MgBr2​ ) to cleave the THF ring, forming unwanted esters[1].

  • Preparation: Suspend 1-adamantanecarbonyl chloride (1.0 eq) in a solvent mixture of 30% anhydrous THF and 70% anhydrous toluene .

  • Addition: Cool the mixture to 0 °C under an argon atmosphere. Dropwise add phenylmagnesium bromide (1.1 eq, typically a 3.0 M solution in diethyl ether) over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. The toluene mitigates the Lewis acid-catalyzed ether cleavage that normally destroys the yield.

  • Self-Validation Check: Quench a 0.5 mL aliquot in saturated NH4​Cl , extract with EtOAc, and run TLC (Hexane:EtOAc 8:1). The disappearance of the acyl chloride spot and the appearance of a UV-active ketone spot ( Rf​≈0.6 ) validates the completion of the transmetallation.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the ketone.

Protocol B: Oximation and Reduction
  • Oximation: Dissolve 1-adamantyl phenyl ketone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (3.0 eq) and pyridine (3.0 eq). Reflux vigorously for 24 hours. The high equivalents and heat are thermodynamically required to overcome the steric clash between the phenyl ring and the adamantyl cage.

  • Reduction: Dissolve the isolated ketoxime in strictly anhydrous THF. Slowly add to a suspension of LiAlH4​ (4.0 eq) in THF at 0 °C. Reflux for 12 hours.

  • Self-Validation Check: Monitor the reduction via GC-MS. The oxime peak (m/z ~255) must completely shift to the primary amine peak (m/z ~241).

  • Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH4​ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. Filter the granular aluminum salts, concentrate the filtrate, and precipitate the product as a hydrochloride salt using 2M HCl in diethyl ether.

Section 2: Troubleshooting Guides (Q&A)

TroubleshootingLogic Start Low Final Amine Yield? Step1 Analyze Ketone Intermediate Start->Step1 Issue1 Ether Cleavage Side-Products? Step1->Issue1 Yield < 80% Step2 Analyze Oxime Conversion Step1->Step2 Ketone Yield > 80% Fix1 Replace 70% THF with Toluene Issue1->Fix1 Yes Issue2 Incomplete Oximation? Step2->Issue2 Yield < 90% Fix2 Increase Temp & Use Pyridine Issue2->Fix2 Yes

Figure 2: Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Q: Why is my Grignard addition yielding massive amounts of ester by-products instead of the ketone? A: This is a documented phenomenon in adamantyl chemistry. Lewis acids present in the reaction (such as the MgBr2​ generated during transmetallation) initiate the cleavage of THF or diethyl ether. Because the adamantyl carbonyl carbon is sterically hindered, the nucleophilic attack is slow, giving the ether cleavage side-reaction time to dominate, forming products like 4-chlorobutyl adamantane-1-carboxylate[1]. Solution: Substitute 70% of your ethereal solvent with toluene.

Q: My oxime reduction with catalytic hydrogenation ( H2​ , Pd/C) is stalling at 30% conversion. Why? A: Catalytic hydrogenation requires the substrate to sit flush against the palladium surface. The 3D bulk of the adamantyl cage prevents the oxime π -bond from effectively coordinating with the catalyst. Solution: Switch to a dissolved chemical reducing agent like LiAlH4​ or Zinc/Acetic acid, which rely on hydride transfer in solution rather than surface coordination.

Section 3: Quantitative Data & Yield Optimization

Table 1: Solvent Effects on 1-Adamantyl Phenyl Ketone Yield (Grignard Step)

Solvent System Major Side Product Identified Ketone Yield (%)
100% THF 4-chlorobutyl adamantane-1-carboxylate < 50%
100% Diethyl Ether Ethyl adamantane-1-carboxylate ~ 60%

| 30% THF / 70% Toluene | Minimal ether cleavage | > 85% |

Table 2: Reduction Strategies for Ketoxime to Amine

Reducing Agent Conditions Selectivity / Yield Mechanistic Notes

| LiAlH4​ | THF, Reflux, 12h | High (80-90%) | Powerful hydride donor; overcomes steric shielding effectively. Requires strictly anhydrous conditions. | | Zn / AcOH | Ethanol, 60 °C, 8h | Moderate (60-70%) | Milder alternative; avoids over-reduction but can leave unreacted oxime due to the bulky adamantyl core. | | H2​ , Pd/C | Methanol, 50 psi | Low (< 30%) | Fails due to extreme steric hindrance preventing catalyst surface coordination. |

Section 4: FAQs for Drug Development Professionals

Q: What is the pharmacological relevance of this specific rimantadine derivative? A: Adamantan-1-yl(phenyl)methanamine was developed to probe the spatial limits of the adamantane binding pocket. Pharmacological studies in murine models suggest that the introduction of the alpha-phenyl group introduces glutamatergic (NMDA), anti-GABAergic, and antiglycinergic components to its mechanism of action, differentiating it from standard antiviral adamantanes[2].

Q: Are there alternative synthesis routes that completely avoid the oxime intermediate? A: Yes. A modern alternative involves the formation of 1-[isocyanato(phenyl)methyl]adamantane. This is achieved by reacting adamantane-containing acids with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. The resulting isocyanate can be hydrolyzed under mild conditions using concentrated hydrochloric acid in toluene at room temperature to yield the amine hydrochloride (approx. 60% yield)[3].

References

  • [2] Synthesis and Pharmacological Study of alpha-phenyl-1-adamantanemethanamine. National Library of Medicine (NIH). 2

  • [3] Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One. Semantic Scholar. 3

  • [1] Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications (CAS.cz). 1

Sources

Optimization

Technical Support Center: Synthesis of Adamantan-1-yl(phenyl)methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Adamantan-1-yl(phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Adamantan-1-yl(phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The synthesis of sterically hindered amines like Adamantan-1-yl(phenyl)methanamine, primarily via reductive amination, is a robust but nuanced process. Success hinges on carefully controlling reaction conditions to favor the formation of the intermediate imine and its subsequent reduction, while minimizing competing side reactions. This guide will help you navigate these challenges to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My reaction is incomplete. TLC and ¹H NMR analysis show a significant amount of unreacted 1-adamantyl phenyl ketone. What is causing this?

Answer: The persistence of the starting ketone is almost always due to inefficient formation of the crucial imine or iminium ion intermediate. Reductive amination is a two-stage process occurring in one pot: (1) nucleophilic attack of the amine source (e.g., ammonia) on the ketone to form a hemiaminal, followed by dehydration to an imine, and (2) reduction of the imine to the final amine.[1]

Causality and Solutions:

  • Incorrect pH: Imine formation is pH-dependent. The reaction requires a weakly acidic medium (typically pH 4-6).

    • Too Acidic (pH < 4): The amine source (e.g., ammonia) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl carbon.

    • Too Basic (pH > 7): The dehydration of the hemiaminal intermediate to the imine is acid-catalyzed. Without sufficient acid, this step stalls, and the equilibrium favors the starting materials.

    • Solution: Buffer the reaction with a mild acid like acetic acid. If using ammonium salts like ammonium acetate, they often serve as both the amine source and the pH buffer. Monitor the pH of your reaction mixture and adjust accordingly.

  • Steric Hindrance: The bulky adamantyl group significantly hinders the approach of the nucleophile to the carbonyl carbon. This slows down the rate of imine formation.

    • Solution: Increase the reaction time and/or temperature. For sterically demanding substrates, allowing the ketone and amine source to stir together for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent can be highly effective.[2]

  • Water Removal: The dehydration of the hemiaminal is a reversible equilibrium. The presence of excess water can push the equilibrium back towards the starting materials.

    • Solution: While many modern reductive aminations are robust enough to handle the water produced, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward, particularly for stubborn substrates.

Question 2: My main impurity is 1-adamantyl(phenyl)methanol. How can I prevent the formation of this alcohol by-product?

Answer: The formation of 1-adamantyl(phenyl)methanol is a classic example of a competing side reaction where the starting ketone is directly reduced. This occurs when the reducing agent is too reactive towards the carbonyl group under the chosen reaction conditions.[3][4]

Causality and Solutions:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[2] If imine formation is slow (due to steric hindrance, for example), NaBH₄ may reduce the available ketone before the imine has a chance to form in sufficient concentration.

    • Solution: Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for reductive amination.[5] These hydrides are less reactive and will selectively reduce the protonated iminium ion over the neutral ketone at a slightly acidic pH.[2][5]

  • Order of Addition: Adding a powerful reducing agent like NaBH₄ too early can lead to immediate reduction of the ketone.

    • Solution: If you must use NaBH₄, ensure imine formation is near completion before introducing the reducing agent. This can be monitored by TLC or ¹H NMR. A stepwise procedure is recommended: first form the imine, then add the borohydride.[6]

Comparative Data: Common Reducing Agents
Reducing AgentTypical Solvent(s)pH RangeSelectivity ProfileKey Considerations
NaBH₄ MeOH, EtOH7-10Reduces both ketones and iminesBest used in a stepwise process after imine formation is confirmed.[2]
NaBH₃CN MeOH, THF4-6Selectively reduces iminium ions over ketonesHighly effective but toxic (cyanide). Requires careful quenching with bleach.[5]
NaBH(OAc)₃ (STAB) DCE, DCM, THF4-6Selectively reduces imines; less toxic than NaBH₃CNMoisture-sensitive; not compatible with alcohol solvents.[2]
H₂ / Catalyst (Pd, Pt, Ni) MeOH, EtOH, EtOAcN/AHighly effective; reduces C=N and C=ORequires specialized hydrogenation equipment; can sometimes lead to debenzylation or ring saturation under harsh conditions.[1][7]

Question 3: My product is contaminated with the unreduced imine intermediate. How can I drive the reduction to completion?

Answer: Residual imine is a common issue, especially with sterically hindered substrates where the C=N bond is shielded from the reducing agent.[8]

Causality and Solutions:

  • Insufficient Reducing Agent: The stoichiometry may be insufficient to reduce all the formed imine.

    • Solution: Increase the molar equivalents of the reducing agent (e.g., from 1.5 eq. to 2.0 or 2.5 eq.). Add it in portions to maintain its concentration throughout the reaction.[8]

  • Decomposition of Reducing Agent: Hydride reagents can decompose over time, especially if the reaction conditions are too acidic or if the reaction is run for an extended period at elevated temperatures.

    • Solution: Maintain the recommended pH range. For long reactions, consider a second addition of the reducing agent midway through the process.

  • Inefficient Protonation: Milder reducing agents like NaBH₃CN are most effective at reducing the protonated iminium ion, which is more electrophilic than the neutral imine.

    • Solution: Ensure the reaction medium is slightly acidic (pH 4-6). The presence of an acid catalyst like acetic acid facilitates the formation of the iminium ion, which is reduced much more rapidly.[5]

Question 4: I am attempting the synthesis via the Leuckart reaction and am struggling to hydrolyze the N-formyl intermediate. What is the best procedure?

Answer: The Leuckart reaction is a powerful method that uses ammonium formate or formamide as both the nitrogen source and the reductant.[9] It proceeds via an N-formyl intermediate, which must be hydrolyzed to yield the free amine.[10][11] This amide hydrolysis can be sluggish.

Causality and Solutions:

  • Hydrolysis Conditions: Amide hydrolysis requires forceful conditions, either strongly acidic or basic.

    • Acidic Hydrolysis: Refluxing the N-formyl intermediate in a strong acid like 3-6 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for several hours is the most common method. The reaction progress should be monitored by TLC until the starting amide spot has disappeared.

    • Basic Hydrolysis: Alternatively, refluxing with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol/water mixture can also be effective.

    • Caution: The adamantyl group is generally stable, but prolonged exposure to very strong acid at high temperatures can sometimes lead to rearrangement or degradation, although this is rare.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to Adamantan-1-yl(phenyl)methanamine?

Answer: The most prevalent and practical method is the reductive amination of 1-adamantyl phenyl ketone. This can be performed as a direct (one-pot) or indirect (stepwise) process.[12][13]

  • Direct Reductive Amination: The ketone, an amine source (commonly ammonia or an ammonium salt), and a reducing agent are all combined in a single reaction vessel.[1] This is generally preferred for its efficiency.

  • Indirect Reductive Amination: The ketone and amine are first reacted to form and isolate the imine, which is then reduced in a separate step.[12] This offers more control but is less atom-economical.

  • Leuckart-Wallach Reaction: This classical method involves heating the ketone with ammonium formate or formamide.[9][14] It avoids the need for metal hydride reagents but requires high temperatures and a separate hydrolysis step.[14]

Question 2: How can I monitor the reaction and identify the key species involved?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical mobile phase would be a mixture of a non-polar and a moderately polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol).

  • 1-Adamantyl phenyl ketone (Starting Material): Will be the least polar, highest Rƒ value among the main components (excluding solvent front).

  • Adamantan-1-yl(phenyl)methanimine (Intermediate): Moderately polar, with an Rƒ value lower than the ketone.

  • Adamantan-1-yl(phenyl)methanamine (Product): As a primary amine, it is quite polar and will have a low Rƒ value. It may streak on silica gel unless a small amount of base (e.g., 1% triethylamine) is added to the eluent.

  • 1-Adamantyl(phenyl)methanol (By-product): Its polarity is between the ketone and the amine.

For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Characteristic Analytical Data for Key Compounds
CompoundTechniqueExpected Key Signals
1-Adamantyl phenyl ketone ¹³C NMRSignal > 200 ppm for the carbonyl carbon (C=O).
MS (EI)Molecular ion peak (M⁺); characteristic fragmentation showing loss of the adamantyl or phenyl group.
Adamantan-1-yl(phenyl)methanamine ¹H NMRA singlet around 4.0-4.5 ppm for the benzylic proton (CH-N). A broad singlet for the NH₂ protons.
¹³C NMRAbsence of the carbonyl signal; presence of a signal around 60-70 ppm for the benzylic carbon (CH-N).
MS (EI)Molecular ion peak (M⁺); base peak often corresponds to the loss of the adamantyl group.
1-Adamantyl(phenyl)methanol ¹H NMRA singlet around 5.0-5.5 ppm for the carbinol proton (CH-O). A broad singlet for the OH proton.
¹³C NMRAbsence of the carbonyl signal; presence of a signal around 70-80 ppm for the carbinol carbon (CH-O).
Protocols and Visual Guides
Protocol 1: Reductive Amination using Sodium Cyanoborohydride

Disclaimer: This protocol is a general guideline. All laboratory work should be conducted with appropriate safety measures. Sodium cyanoborohydride is toxic and should be handled with care.

  • Imine Formation: To a solution of 1-adamantyl phenyl ketone (1.0 eq.) in methanol (MeOH), add ammonium acetate (5-10 eq.). Stir the mixture at room temperature for 1-2 hours.

  • pH Adjustment: Check the pH of the solution. If necessary, add glacial acetic acid dropwise to adjust the pH to approximately 6.

  • Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₃CN by adding the reaction mixture to an aqueous solution of sodium hypochlorite (bleach) and stirring for 1 hour. Alternatively, acidify cautiously with 2M HCl to pH ~2 and stir until gas evolution ceases.

  • Workup: Make the solution basic (pH > 10) with 2M NaOH. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or acid-base extraction.

Diagram 1: Synthetic Pathway & Common Pitfalls

This diagram illustrates the desired reaction pathway from the starting ketone to the final amine product, highlighting the formation of the two most common by-products.

G ketone 1-Adamantyl Phenyl Ketone imine Imine Intermediate ketone->imine + NH₃ - H₂O (pH 4-6) alcohol 1-Adamantyl(phenyl)methanol (By-product) ketone->alcohol + [H] (Side Reaction) amine Adamantan-1-yl(phenyl)methanamine (Desired Product) imine->amine + [H] (Reduction) G start Low Yield of Amine check_sm TLC shows mostly starting ketone? start->check_sm check_alcohol Major by-product is the alcohol? check_sm->check_alcohol No sol_ph Adjust pH to 4-6 Increase reaction time Add dehydrating agent check_sm->sol_ph Yes check_imine Imine intermediate remains? check_alcohol->check_imine No sol_reductant Use milder reductant (e.g., NaBH₃CN) Ensure stepwise addition check_alcohol->sol_reductant Yes sol_reduction Add more reducing agent Ensure acidic pH Increase reaction time check_imine->sol_reduction Yes end Re-evaluate purification or other issues check_imine->end No

Caption: A decision tree for troubleshooting low product yield.

References
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Skopec, S., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Available from: [Link]

  • Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen. (2024). Inorganica Chimica Acta. Available from: [Link]

  • Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Borah, H. J., et al. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. Available from: [Link]

  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (n.d.). Vedantu. Retrieved March 12, 2026, from [Link]

  • Catalytic Hydrogenation. (n.d.). WordPress. Retrieved March 12, 2026, from [Link]

  • Uematsu, N., et al. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society. Available from: [Link]

  • Catalytic hydrogenation of imines. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. Retrieved March 12, 2026, from [Link]

  • Butova, E. D., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Periyasami, G., & Muthusubramanian, S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available from: [Link]

  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology. Available from: [Link]

  • Butova, E. D., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PubMed. Available from: [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (n.d.). Collection of Czechoslovak Chemical Communications. Retrieved March 12, 2026, from [Link]

  • N-benzyladamantan-1-amine. (n.d.). ChemSynthesis. Retrieved March 12, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved March 12, 2026, from [Link]

  • Method for the synthesis of adamantane amines. (1997). Google Patents.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Available from: [Link]

  • Leuckart reaction. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Leuckart reaction. (n.d.). Grokipedia. Retrieved March 12, 2026, from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. Available from: [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. (n.d.). Der Pharma Chemica. Retrieved March 12, 2026, from [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). Organic Letters. Available from: [Link]

  • Sorokin, A. B. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]

  • A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. (2020). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 12, 2026, from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available from: [Link]

  • Reductive amination of selected ketones and aldehydes 1 a–1 k into the corresponding primary amines. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Preparation of N-benzylamines. (2002). Google Patents.
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved March 12, 2026, from [Link]

Sources

Troubleshooting

Overcoming solubility issues with Adamantan-1-yl(phenyl)methanamine

Welcome to the Technical Support Center for Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1). This compound presents unique formulation challenges due to its structural dichotomy: a highly lipophilic adamantane cage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1). This compound presents unique formulation challenges due to its structural dichotomy: a highly lipophilic adamantane cage paired with a phenyl ring, offset by only a single polarizable primary amine.

This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded strategies to overcome solubility barriers in both in vitro and in vivo applications.

Part 1: Fundamental Principles & FAQs

Q1: Why does Adamantan-1-yl(phenyl)methanamine consistently precipitate in aqueous assay buffers, even when formulated as a hydrochloride salt? A: The solubility barrier is driven by thermodynamics. The adamantane core is a rigid, bulky, and highly lipophilic hydrocarbon cage that exhibits extremely weak interactions with polar solvents[1]. While the primary amine can be protonated at acidic pH (pH 2–4) to form a water-soluble hydrochloride salt, adjusting the solution back to physiological conditions (pH 7.4) neutralizes the amine. Furthermore, the combined hydrophobic bulk of the adamantane and phenyl groups drives the molecule's partition coefficient (LogP) above 5. The thermodynamic penalty of hydrating this massive non-polar surface area vastly outweighs the hydration energy of the single charged amine, leading to rapid crystal lattice reformation and precipitation[2].

Q2: Why is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) specifically recommended over other solubilizers? A: The choice of HP-β-CD is dictated by geometric causality. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[1]. The cavity size of β-cyclodextrin is approximately 6.0 Å, which creates a near-perfect "lock-and-key" steric fit for the adamantane scaffold[3][4]. This results in highly stable 1:1 inclusion complexes that mask the lipophilic bulk from the aqueous environment[5]. Alpha-cyclodextrin cavities are too small to admit the adamantane cage, while gamma-cyclodextrins are too large, resulting in weak binding affinities.

Q3: Can cyclodextrin complexation interfere with my in vitro enzymatic or cellular assays? A: Yes. While β-CD derivatives drastically increase aqueous solubility, the complexation is an equilibrium process. If the binding affinity of the adamantane derivative to the cyclodextrin is higher than its affinity for your biological target, the effective "free drug" concentration will drop, potentially reducing the observed biochemical or cellular effect[6]. You must run a vehicle control containing the exact same concentration of "empty" HP-β-CD to establish a baseline.

Part 2: Solubilization Workflows & Logical Relationships

To determine the correct solubilization pathway, you must first define the end-stage application of the compound.

Workflow Start Adamantan-1-yl(phenyl)methanamine Precipitation Detected Decision Application Type? Start->Decision InVitro In Vitro (Cell/Enzyme Assay) Decision->InVitro InVivo In Vivo (Animal Dosing) Decision->InVivo DMSO Prepare 10-20 mM DMSO Stock InVitro->DMSO Cyclo Formulate with 20% w/v HP-β-Cyclodextrin InVivo->Cyclo Acid Protonate to HCl Salt (pH 2-4) InVivo->Acid Buffer Dilute in Assay Buffer + 0.1% Tween-80 DMSO->Buffer Success Homogeneous Solution (OD600 < 0.05) Buffer->Success Cyclo->Success Acid->Success

Caption: Workflow for resolving adamantane derivative solubility issues.

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue: Compound crashes out upon dilution from DMSO stock into PBS (pH 7.4).

Causality: The rapid shift in solvent polarity causes the compound to reach supersaturation instantly. Because the adamantane core is highly crystalline, it nucleates rapidly before it can disperse. Solution: Utilize the Cyclodextrin Kneading Method to create a pre-formed inclusion complex before introducing the compound to an aqueous buffer.

Inclusion Host HP-β-Cyclodextrin (Hydrophilic Exterior) Complex 1:1 Inclusion Complex (Water-Soluble) Host->Complex Encapsulation Guest Adamantane Core (Highly Lipophilic) Guest->Complex

Caption: Mechanism of cyclodextrin-mediated adamantane encapsulation.

Protocol: Preparation of a 1:1 Molar Inclusion Complex (Kneading Method)

This protocol forces the lipophilic adamantane core into the cyclodextrin cavity using high shear forces and minimal solvent, preventing premature crystallization[1].

Materials:

  • Adamantan-1-yl(phenyl)methanamine (Free base)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (50:50 v/v)

  • Agate mortar and pestle

Step-by-Step Methodology:

  • Molar Calculation: Weigh exactly 1 molar equivalent of Adamantan-1-yl(phenyl)methanamine and 1.2 molar equivalents of HP-β-CD (the slight excess drives the equilibrium toward complete encapsulation).

  • Paste Formation: Place the HP-β-CD into the mortar. Add the 50:50 Ethanol/Water solution dropwise until a thick, viscous paste is formed. Causality: The minimal solvent prevents the adamantane from floating on the surface, forcing physical interaction.

  • Shear Encapsulation: Add the adamantane derivative to the paste. Knead vigorously with the pestle for 45–60 minutes. As the solvent evaporates, add a few drops of Ethanol/Water to maintain the paste consistency.

  • Drying: Transfer the paste to a vacuum desiccator and dry overnight at room temperature to remove all residual ethanol.

  • Pulverization: Grind the dried complex into a fine powder.

  • Reconstitution & Self-Validation System:

    • Action: Dissolve the powder in PBS (pH 7.4) to achieve your target concentration.

    • Validation: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer.

    • Pass Criteria: An OD600 < 0.05 indicates a true, optically clear solution. If the OD600 > 0.1, colloidal nano-aggregates are present, indicating incomplete complexation or saturation of the cyclodextrin.

Part 4: Quantitative Data & Formulation Comparison

When designing your experiment, use the following table to select the appropriate solubilization matrix based on the maximum required concentration and the assay's tolerance for excipients.

Solubilization StrategyTarget ApplicationMax Expected ConcentrationPrimary MechanismPotential Drawbacks
100% DMSO Stock In Vitro Assays10 – 20 mMDisruption of crystal lattice via aprotic solvationDMSO toxicity to cells if final concentration > 1% v/v
pH Adjustment (pH < 4) In Vivo (Gastric Dosing)2 – 5 mMAmine protonation (formation of HCl salt)Immediate precipitation upon entering neutral pH environments
20% w/v HP-β-CD In Vitro / In Vivo> 10 mMHydrophobic cavity inclusion (Host-Guest complex)Competitive target binding; potential extraction of cellular cholesterol
0.1% Tween-80 in PBS In Vitro Assays< 1 mMMicellar dispersionSurfactant interference with lipid membranes or assay readouts

References

  • National Center for Biotechnology Information (PMC). "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity". [Link]

  • National Center for Biotechnology Information (PMC). "Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity". [Link]

  • African Journals Online (AJOL). "Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives". [Link]

  • Royal Society of Chemistry (RSC). "A water-soluble aza-adamantyl nitroxide radical and its complexes with β-cyclodextrin derivatives". [Link]

  • Royal Society of Chemistry (RSC). "A water-soluble aza-adamantyl nitroxide radical and its complexes with β-cyclodextrin derivatives (Alternate)". [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Adamantan-1-yl(phenyl)methanamine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) . This molecule presents a unique synthetic challenge: the primary amine is situated on a carbon atom flanked by a massive adamantyl cage and a phenyl ring. This extreme steric hindrance severely restricts the trajectory of incoming electrophiles, rendering standard coupling and alkylation protocols highly inefficient.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these thermodynamic and kinetic bottlenecks. For a broader overview of adamantane functionalization, refer to standard comparative guides (1)[1].

Section 1: Overcoming Kinetic Barriers in N-Acylation

Q: Why do my standard amide coupling reactions (e.g., EDC/HOBt, HATU, DIPEA) with Adamantan-1-yl(phenyl)methanamine yield <10% product? A: The failure of standard coupling reagents is rooted in steric causality. Reagents like HATU or EDC generate a bulky activated ester (e.g., OAt or O-acylisourea). For the amide bond to form, the lone pair on the amine must attack the carbonyl carbon of this activated ester at the Bürgi-Dunitz trajectory (~107°). The massive steric bulk of the adjacent adamantyl and phenyl groups physically blocks this angle. Instead of amidation, the activated ester simply hydrolyzes back to the carboxylic acid over time.

Q: How can I achieve high-yielding N-acylation for this substrate? A: You must bypass bulky activated ester intermediates by using highly reactive, linear, or small electrophiles:

  • Acyl Chlorides with DMAP : Using an acyl chloride with a catalytic amount of 4-Dimethylaminopyridine (DMAP) generates a highly reactive, less sterically demanding acylpyridinium intermediate.

  • Acylsilanes under Aqueous Acidic Conditions : Recent methodologies demonstrate that acylsilanes can effectively acylate sterically hindered amines, including adamantyl derivatives, bypassing traditional steric clashes (2)[2].

  • Microwave Irradiation : Applying microwave heating (120–150 °C) provides the necessary thermal energy to overcome the high kinetic barrier of the sterically congested transition state.

Quantitative Data: Comparison of N-Acylation Conditions
Reagent SystemSolventTemp / TimeYield (%)Mechanistic Advantage
Carboxylic Acid + HATU/DIPEADMF25 °C / 24 h< 10%None (High steric clash with OAt ester)
Acyl Chloride + Et3NDCM25 °C / 24 h30 - 40%Smaller electrophile, but kinetically slow
Acyl Chloride + DMAP (cat.) + PyridineToluene130 °C / 0.75 h75 - 85%Acylpyridinium intermediate + thermal energy
Acylsilane + Citric AcidH2O/THF50 °C / 12 h65 - 80%Chemoselective, avoids bulky coupling agents
Self-Validating Protocol: Microwave-Assisted N-Acylation

Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear, homogenous solution upon reaching 120 °C, visually confirming the dissolution and reaction of the hindered amine.

  • Preparation: In a 10 mL microwave vial, dissolve Adamantan-1-yl(phenyl)methanamine (1.0 eq, 0.5 mmol) in anhydrous toluene (3.0 mL).

  • Activation: Add the desired acyl chloride (1.5 eq) and anhydrous pyridine (2.0 eq). Add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 130 °C for 45 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash sequentially with 1N HCl (to remove pyridine/DMAP), saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Section 2: Bypassing Thermodynamic Traps in Reductive Amination

Q: I am trying to synthesize a secondary amine via direct reductive amination (DRA) using a ketone and NaBH(OAc)3. Why am I only recovering the starting amine and the reduced ketone (alcohol)? A: In standard DRA, the first step is the condensation of the amine and ketone to form a hemiaminal, which then dehydrates to an iminium ion. For Adamantan-1-yl(phenyl)methanamine, the formation of the hemiaminal with a ketone is thermodynamically disfavored due to severe steric repulsion. Because the iminium ion never forms in appreciable concentrations, the hydride source (NaBH(OAc)3) simply reduces the unreacted ketone to the corresponding alcohol.

Q: What is the recommended protocol for alkylating this hindered amine? A: To successfully alkylate this amine, you must abandon standard hydride-based DRA. Ruthenium (RuCl3) or Rhodium complexes using carbon monoxide (CO) as a deoxygenating agent can force the coupling of highly hindered amines and ketones by altering the reduction mechanism, bypassing the standard iminium thermodynamic trap (3)[3]. Alternatively, electrophilic amination of alkyl Grignard reagents with N-chlorodialkylamines can be used for extreme cases (4)[4].

Self-Validating Protocol: Ru-Catalyzed Reductive Amination

Validation Checkpoint: The consumption of CO gas (observed as a pressure drop in the gauge) serves as a real-time indicator of reaction progress and successful deoxygenation.

  • Setup: In a stainless-steel autoclave, combine Adamantan-1-yl(phenyl)methanamine (1.0 eq, 1.0 mmol), the target ketone (5.0 eq), and RuCl3·3H2O (5 mol%).

  • Solvent: Add anhydrous acetonitrile (2.0 mL).

  • Pressurization: Seal the autoclave, flush three times with 10 atm of CO, and finally pressurize to 50 atm CO.

  • Reaction: Heat the reactor in an oil bath at 140 °C for 48 hours.

  • Isolation: Cool to room temperature, carefully depressurize in a well-ventilated fume hood, and concentrate the mixture. Purify the sterically hindered secondary amine via silica gel chromatography.

Section 3: Visualizing the Workflows and Mechanisms

To aid in your experimental design, refer to the following logical workflows and mechanistic pathways.

DecisionTree Start Target Derivative Adamantan-1-yl(phenyl)methanamine Amide N-Acylation (Amide Target) Start->Amide Alkyl Reductive Amination (Alkyl Target) Start->Alkyl Urea Urea/Thiourea (Linear Electrophile) Start->Urea Amide_Std Standard Coupling (EDC/HATU) Amide->Amide_Std Avoid Amide_Opt Optimized: Acyl Chloride + DMAP + Microwave Amide->Amide_Opt Recommended Alkyl_Std Standard DRA (NaBH3CN/Ketone) Alkyl->Alkyl_Std Avoid Alkyl_Opt Optimized: Ru/Rh-Catalyzed + CO Reductant Alkyl->Alkyl_Opt Recommended Urea_Opt Isocyanate/Isothiocyanate + Base (High Yield) Urea->Urea_Opt Direct Reaction

Decision tree for selecting derivatization pathways for sterically hindered adamantyl amines.

Mechanism Amine Adamantan-1-yl (phenyl)methanamine Hemiaminal Hemiaminal Intermediate (High Steric Clash) Amine->Hemiaminal RuCat Ru/Rh Catalyst + CO (Alternative Pathway) Amine->RuCat Ketone Ketone (Sterically Hindered) Ketone->Hemiaminal Alcohol Reduced Ketone (Side Product) Ketone->Alcohol Standard Hydride Reduction Ketone->RuCat Iminium Iminium Ion Hemiaminal->Iminium Thermodynamically Disfavored Product Tertiary/Secondary Amine (Target) RuCat->Product Efficient Deoxygenation

Mechanistic bottleneck in standard reductive amination vs. transition-metal catalyzed bypass.

References

  • BenchChem Technical Support Team.
  • Yagafarov, N. Z., et al. "Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones." The Royal Society of Chemistry.
  • Tian, J. "Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • "Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines.

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Adamantan-1-yl(phenyl)methanamine

Welcome to the Technical Support Center for handling Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1). This guide is engineered for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1). This guide is engineered for researchers, scientists, and drug development professionals. By understanding the fundamental chemical causality behind the degradation of this highly sterically hindered primary amine, you can implement self-validating protocols to ensure high-fidelity downstream reactions.

Part 1: Mechanistic Causality of Decomposition

Adamantan-1-yl(phenyl)methanamine features a primary amine attached to an alpha-carbon that is flanked by a bulky 1-adamantyl group and a phenyl ring. While this intense steric hindrance provides kinetic shielding against certain nucleophilic attacks, the molecule remains highly vulnerable to two primary degradation pathways:

  • Radical-Mediated Autoxidation : The alpha-carbon possesses a single proton, making the molecule susceptible to oxidative degradation. Exposure to atmospheric oxygen and light initiates N-oxidation, forming a hydroxylamine intermediate. Subsequent dehydration yields an imine, which readily hydrolyzes into Adamantan-1-yl(phenyl)methanone and ammonia[1].

  • Carbamate Salt Formation : Like most primary amines, this compound acts as a carbon dioxide scavenger. When exposed to ambient air, the amine reacts with CO2 and moisture to form an insoluble ammonium carbamate salt[2]. Although the massive steric bulk of the adamantyl group lowers the thermodynamic stability of this carbamate compared to unhindered amines[3], continuous atmospheric exposure will irreversibly deplete the free amine titer. Furthermore, the co-presence of CO2 and O2 can synergistically accelerate irreversible C-N bond cleavage[4].

Part 2: Data Visualization & Degradation Indicators

The following table summarizes the quantitative and visual indicators of degradation, allowing for rapid laboratory diagnosis.

Degradation PathwayEnvironmental TriggerKinetic RateVisual / Analytical IndicatorPrimary Prevention Strategy
Autoxidation O2, Light, HeatModerateYellowing of powder; New peak in LC-MS (M-17 for ketone)Argon backfilling; Amber vials
Carbamate Formation CO2, MoistureFast (Surface)White crust on cap; Poor solubility in non-polar solventsSchlenk line handling; Desiccators
Hydrolysis (Imine) H2O (Post-oxidation)SlowAmmonia odor; Loss of amine titer in titrationsAnhydrous storage (e.g., Drierite)

Part 3: Mechanistic Pathway Diagram

G Amine Adamantan-1-yl(phenyl)methanamine (Active Primary Amine) Hydroxylamine N-Hydroxylamine Intermediate (Oxidation Product) Amine->Hydroxylamine O2 (Autoxidation) Light/Heat Carbamate Ammonium Carbamate Salt (CO2 Absorption) Amine->Carbamate CO2 + Moisture (Atmospheric Exposure) Imine Imine Intermediate (Dehydration) Hydroxylamine->Imine - H2O Ketone Adamantan-1-yl(phenyl)methanone (Hydrolysis Degradant) Imine->Ketone + H2O (Hydrolysis)

Degradation pathways of Adamantan-1-yl(phenyl)methanamine via oxidation and CO2 absorption.

Part 4: Troubleshooting & FAQs

Q: I noticed a white, insoluble crust forming around the threads of my reagent bottle. Is the chemical ruined? A: Not necessarily. This crust is an ammonium carbamate salt formed by the reaction of the primary amine with atmospheric CO2[2]. Because the adamantyl group induces severe steric hindrance, this carbamate is less thermodynamically stable than those formed by linear amines[3]. You can recover the free amine using the Carbamate Reversal Protocol detailed below.

Q: My previously white crystalline powder has turned slightly yellow. Can I still use it for amide coupling? A: Yellowing indicates partial N-oxidation into imine intermediates[1]. Using this degraded batch will result in lower yields and introduce ketone/imine impurities into your downstream products. If the discoloration is mild, you can purify it via an acid-base extraction. For critical drug-development assays, it is strictly recommended to use a fresh, inert-stored batch.

Q: Why are my yields so low when coupling this amine to a carboxylic acid, even with fresh material? A: The 1-adamantyl group creates an extreme steric shield around the nitrogen. Standard coupling reagents (like EDC/HOBt) often fail to provide sufficient kinetic driving force. Switch to highly reactive uronium/aminium salts (e.g., HATU or COMU) and ensure your base (like DIPEA) is strictly anhydrous, as moisture will competitively hydrolyze the activated ester before the hindered amine can successfully attack.

Part 5: Experimental Protocols

Protocol A: Carbamate Reversal & Free-Base Recovery

Purpose: To salvage Adamantan-1-yl(phenyl)methanamine that has absorbed CO2 and converted into an inactive carbamate/carbonate salt. Causality & Self-Validation: The addition of a strong aqueous base (NaOH) forces the equilibrium away from the carbamate, releasing the free amine into the organic layer. The visual disappearance of insoluble white suspensions in the organic phase serves as immediate validation of successful salt breakdown.

  • Dissolution: Suspend the degraded amine (e.g., 1.0 g) in 20 mL of Dichloromethane (DCM). The carbamate impurities will likely remain partially insoluble.

  • Basification: Add 20 mL of 1M aqueous NaOH to the separatory funnel. Shake vigorously and vent. The high pH (>12) deprotonates the ammonium species and irreversibly decomposes the carbamate back into the free amine and aqueous sodium carbonate.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2 x 15 mL of DCM to ensure complete recovery.

  • Drying: Combine the organic layers and dry over anhydrous Na2SO4 for 15 minutes. (Note: Avoid MgSO4 as it can sometimes coordinate with highly hindered amines).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C to prevent thermal degradation.

  • Validation: Analyze the recovered solid via 1H-NMR (CDCl3). The alpha-proton should appear cleanly without the broad downfield shifts characteristic of ammonium salts.

Protocol B: Inert Storage System Setup

Purpose: To establish a self-sustaining storage environment that prevents future autoxidation and CO2 scavenging. Causality: Repeated opening of a bulk container continuously introduces fresh O2 and CO2. Aliquotting isolates the risk, while Argon provides a heavier-than-air blanket that displaces reactive gases.

  • Aliquotting: Inside a nitrogen-filled glovebox, transfer the purified amine into small, single-use amber glass vials (e.g., 100 mg per vial).

  • Purging (If glovebox is unavailable): Cap the vials with PTFE-lined silicone septa. Insert a vent needle and a positive-pressure Argon needle. Purge for 60 seconds. Argon is strictly preferred over Nitrogen as its higher density allows it to blanket the solid more effectively.

  • Sealing & Storage: Remove the vent needle, then the Argon needle. Wrap the cap tightly with Parafilm to prevent atmospheric ingress. Store the vials in a desiccator kept in a dark refrigerator (2°C to 8°C) to slow any residual oxidative kinetics.

Sources

Optimization

Technical Support Center: Chiral Separation of Adamantan-1-yl(phenyl)methanamine Enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of resolving the enantiomers of Adamantan-1-yl(pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of resolving the enantiomers of Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1)[1].

This molecule presents a unique chromatographic triad: a highly basic primary amine, a planar aromatic phenyl ring, and a massive, rigid, hydrophobic adamantyl cage. Standard chiral methods often fail here because the adamantyl group's steric bulk prevents deep penetration into narrow chiral cavities, while the primary amine causes severe secondary interactions with the stationary phase. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution.

Separation Strategy Workflow

The selection of your Chiral Stationary Phase (CSP) and mobile phase environment is entirely dictated by the scale of your separation and the ionization state of the primary amine.

ChiralSeparationWorkflow Start Adamantan-1-yl(phenyl)methanamine (Racemic Primary Amine) Decision Select Separation Scale Start->Decision Analytical Analytical / High-Resolution Decision->Analytical < 10 mg Prep Preparative Scale-Up Decision->Prep > 10 mg Crown Crown Ether CSP (e.g., CROWNPAK CR-I+) Analytical->Crown Poly Polysaccharide CSP (e.g., CHIRALPAK IG/IC) Prep->Poly Acidic Acidic Modifier (0.5% TFA) Protonates -NH2 to -NH3+ Crown->Acidic Basic Basic Additive (0.1% DEA) Suppresses Silanol Tailing Poly->Basic Mech1 Inclusion Complex Formation (Stereoselective Fit) Acidic->Mech1 Mech2 H-Bonding & Steric Hindrance (Adamantyl Cage Accommodation) Basic->Mech2

Decision tree for the chiral separation of Adamantan-1-yl(phenyl)methanamine enantiomers.

Troubleshooting Guides & FAQs

Q1: I am attempting normal-phase HPLC on a standard Chiralpak AD-H column, but I observe severe peak tailing and poor resolution. What is the mechanistic cause, and how can I fix it? A1: The peak tailing is caused by secondary cation-exchange interactions. Adamantan-1-yl(phenyl)methanamine is a strongly basic primary amine. On silica-backed polysaccharide columns, the amine interacts with unendcapped, weakly acidic silanol groups on the silica support, bypassing the chiral selector entirely. The Fix: You must introduce a basic additive to the mobile phase to competitively bind to these silanols. Add 0.1% v/v Diethylamine (DEA) or Ethanolamine to your organic modifier (e.g., Hexane/Isopropanol). DEA acts as a sacrificial base, masking the silanols and forcing the enantiomers to interact purely with the amylose selector via hydrogen bonding and steric fit.

Q2: We want to use a Crown Ether CSP (e.g., CROWNPAK CR-I(+)) for analytical SFC. What are the critical mobile phase requirements? A2: Crown ether CSPs are specifically designed for primary amines but operate on a completely inverted logic compared to polysaccharide columns[2][3]. They rely on the formation of a host-guest inclusion complex between the chiral crown ether cavity and a protonated primary amine (-NH 3+​ )[4]. The Fix: You must use highly acidic conditions. For Supercritical Fluid Chromatography (SFC), use a modifier of Methanol containing 0.1% to 0.5% Trifluoroacetic acid (TFA) or Methanesulfonic acid[2]. This ensures the amine is fully protonated, allowing the three hydrogens of the -NH 3+​ group to hydrogen-bond with the ether oxygens of the crown ether, while the bulky adamantyl and phenyl groups dictate the stereoselective fit.

Q3: How does the adamantyl group affect the choice of polysaccharide CSP for preparative scale-up? A3: The 1-adamantyl group is an exceptionally bulky, rigid, and lipophilic 3D cage structure. First-generation linear or small-cavity CSPs (like standard cellulose derivatives) often cannot physically accommodate this bulk, leading to poor chiral recognition. The Fix: Utilize immobilized polysaccharide phases with modified phenylcarbamate groups that create a wider chiral binding cleft. CHIRALPAK IG (amylose tris(3-chloro-4-methylphenylcarbamate)) or CHIRALPAK IC often provide superior steric accommodation for the adamantyl cage, yielding higher loading capacities for preparative work.

CSP Selection & Quantitative Data Matrix

To optimize your method development, compare the operational parameters of the primary CSPs used for this molecule.

CSP TypeRecommended ColumnMobile Phase AdditiveChiral Recognition MechanismLoading CapacityBest ApplicationCrown EtherCROWNPAK CR-I(+)Acidic (0.5% TFA)Host-guest inclusion complex with -NH 3+​ Low (< 2 mg)Analytical QC, SFC[2], High-resolution ee% determinationImmobilized AmyloseCHIRALPAK IGBasic (0.1% DEA)H-bonding, dipole-dipole, steric cleft fitHigh (> 50 mg)Preparative HPLC/SFC, Scale-upCoated AmyloseCHIRALPAK AD-HBasic (0.1% DEA)H-bonding, π π interactions (phenyl ring)Moderate (~10 mg)Legacy analytical methods

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If system suitability parameters (Rs, tailing factor) fail, the protocol dictates immediate corrective actions based on the causality of the failure.

Protocol A: Analytical SFC using Crown Ether CSP

Objective: Rapid, baseline resolution of enantiomers for enantiomeric excess (ee%) determination.

  • System Preparation: Flush the SFC system with Methanol to remove any residual basic additives from previous runs. Causality: Trace base will neutralize the TFA, preventing amine protonation and destroying the inclusion complex.

  • Column Installation: Install a CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) column. Set column oven to 40 °C.

  • Mobile Phase Preparation: Prepare the co-solvent (modifier) as 100% LC-MS grade Methanol containing 0.5% v/v Trifluoroacetic acid (TFA)[2].

  • Chromatographic Conditions:

    • Fluid: CO 2​ / Modifier (80:20 isocratic)

    • Flow Rate: 1.5 mL/min

    • Back Pressure Regulator (BPR): 120 bar

    • Detection: UV at 210 nm (or MS positive ion mode, monitoring m/z 242.18).

  • System Suitability Validation: Inject 2 µL of a 1 mg/mL racemic standard.

    • Validation Check: Resolution (Rs) must be > 2.0. If Rs < 1.5, increase TFA concentration to 0.8% to ensure complete protonation of the sterically hindered amine[2].

Protocol B: Preparative HPLC using Immobilized Polysaccharide CSP

Objective: High-throughput isolation of enantiomers at the >100 mg scale.

  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane / Isopropanol (90:10 v/v). Add exactly 0.1% v/v Diethylamine (DEA). Mix thoroughly and degas.

  • Column Installation: Install a CHIRALPAK IG preparative column (21.2 x 250 mm, 5 µm). Set temperature to 25 °C.

  • Sample Preparation: Dissolve the racemate in the mobile phase at a concentration of 20 mg/mL. Causality: Dissolving the sample in pure strong solvent (e.g., 100% IPA) will cause severe band broadening due to viscosity mismatch and premature elution.

  • Chromatographic Conditions:

    • Flow Rate: 18.0 mL/min

    • Detection: UV at 220 nm (to capture the phenyl ring absorbance).

  • System Suitability Validation: Perform a 50 µL test injection (1 mg load).

    • Validation Check: Calculate the USP Tailing Factor (Tf) for the first eluting peak. If Tf > 1.5, the basic additive is insufficient. Increase DEA to 0.2% v/v to fully saturate the silica silanols before attempting higher mass loading.

References

  • Source: wiley.
  • (PDF)
  • Source: cfdv.
  • 139026-44-1, 1-ADAMANTYL(PHENYL)

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in Adamantane-Based Drug Synthesis

Welcome to the Technical Support Center for adamantane-based active pharmaceutical ingredients (APIs). The unique tricyclic cage structure of adamantane confers exceptional lipophilicity and metabolic stability to drugs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane-based active pharmaceutical ingredients (APIs). The unique tricyclic cage structure of adamantane confers exceptional lipophilicity and metabolic stability to drugs like Memantine, Amantadine, and Vildagliptin. However, translating the synthesis of these bridgehead-substituted derivatives from the bench to pilot-scale introduces severe thermodynamic and mass-transfer bottlenecks.

As a Senior Application Scientist, I have structured this guide to address the root causes of scale-up failures. We will move beyond basic troubleshooting to explore the underlying chemical kinetics and provide self-validating protocols for your workflows.

Module 1: Exothermic Runaways in Adamantane Halogenation

Context: The synthesis of key intermediates, such as 1-bromo-3,5-dimethyladamantane (a precursor to Memantine), requires the direct bromination of the adamantane core. This electrophilic substitution is highly exothermic. At scale, inadequate heat dissipation leads to localized thermal spikes, which provide the kinetic energy necessary to overcome the activation barriers for unwanted secondary and tertiary brominations.

Troubleshooting Q&A

Q: During the scale-up of 1-bromo-3,5-dimethyladamantane, our purity drops significantly due to polybrominated impurities. How do we control this? A: The formation of di- and tri-brominated adamantanes is a direct consequence of thermal runaway and localized reagent excesses[1]. In a batch reactor, adding the entire bromine charge upfront causes a rapid enthalpy release. To prevent this, you must transition to a semi-batch process. By adding bromine drop-wise, you control the reaction rate via the dosing rate, effectively capping the exotherm[2]. Furthermore, while a 4:1 to 5:1 molar ratio of bromine is required to drive full conversion, exceeding this ratio drastically shifts the equilibrium toward polybromination[1].

Quantitative Data: Impact of Bromination Parameters

The following table summarizes the causal relationship between reaction parameters and product distribution during a 100g scale-up.

ParameterConditionMono-Brominated Yield (%)Poly-Brominated Impurities (%)Causality
Bromine Equivalents 10.0 (Large Excess)65%> 25%High concentration gradient forces over-reaction.
Bromine Equivalents 4.0 - 5.0 (Optimized)> 85%< 5%Sufficient for conversion; limits secondary attacks.
Temperature > 70 °C (Runaway)50%> 30%High kinetic energy overcomes polybromination barrier.
Temperature 20 °C - 55 °C (Controlled)> 90%< 2%Maintains selectivity for the primary bridgehead carbon.
Self-Validating Protocol: Controlled Semi-Batch Bromination
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal thermocouple, and a pressure-equalizing dropping funnel[1].

  • Substrate Charging: Charge 1,3-dimethyladamantane and a catalytic amount of HBr in acetic acid. Note: Bromine acts as the solvent; no additional solvent is required[2].

  • Controlled Dosing: Cool the jacket to maintain an internal temperature of 20 °C. Begin drop-wise addition of Bromine (4.5 equivalents). Validation Check: If the internal temperature exceeds 50 °C, pause dosing immediately until the system cools.

  • Maturation: Once dosing is complete, maintain the temperature between 45–50 °C for 8 hours to ensure complete conversion[2].

  • Quenching & Work-up: Cool to 5 °C and quench into ice-cold water containing sodium hydrosulfite to neutralize unreacted bromine[2]. Extract with toluene, wash with deionized water, and distill under vacuum to isolate the product.

Module 2: The Ritter Reaction Bottleneck

Context: Converting halogenated adamantanes to their corresponding amines (e.g., Memantine HCl) typically proceeds via a Ritter reaction. This involves the generation of a tertiary carbocation, followed by nucleophilic attack by acetonitrile to form a nitrilium ion, which is subsequently hydrolyzed to an N-acetyl intermediate.

Troubleshooting Q&A

Q: My Ritter reaction stalls at 60% conversion on a 5-liter scale, and I am seeing an increase in hydroxylated adamantane byproducts. What is failing? A: The root cause is likely a failure in maintaining strictly anhydrous, highly acidic conditions. The Ritter reaction depends entirely on the stability of the tertiary carbocation[3]. If your sulfuric acid concentration drops below 96%, or if ambient moisture infiltrates the reactor during scale-up, water acts as a competing nucleophile. Water will prematurely quench the carbocation to form an adamantanol byproduct before acetonitrile can trap it to form the desired nitrilium ion[3].

G A 1-Bromo-3,5-dimethyladamantane B Tertiary Carbocation (Acidic Media) A->B H2SO4 (96%) -HBr C Nitrilium Ion (+ Acetonitrile) B->C CH3CN Exothermic D N-Acetyl Intermediate (+ Water) C->D H2O Quenching E Memantine HCl (Hydrolysis) D->E Base/Acid Hydrolysis

Mechanistic pathway of the Ritter reaction in Memantine synthesis.

Self-Validating Protocol: Anhydrous Ritter Workflow
  • Preparation: Purge the reactor with dry Nitrogen. Charge 1-bromo-3,5-dimethyladamantane and anhydrous acetonitrile.

  • Acid Addition: Cool the mixture to 5 °C. Add 96% Sulfuric Acid drop-wise. Validation Check: Monitor the exotherm. The temperature must not exceed 20 °C during addition to prevent solvent boiling and byproduct formation[2].

  • Reaction: Raise the temperature to 25–30 °C and stir for 3 hours, then heat to 45–50 °C for 8 hours[2].

  • Hydrolysis: Quench the mixture into ice water to hydrolyze the nitrilium ion into the N-acetyl intermediate. Extract with methylene chloride[3].

  • Deacetylation: Reflux the intermediate with 36% HCl and water for 1 hour to yield the free base, which is then precipitated as Memantine HCl using ethyl acetate hydrochloride[3].

Module 3: Regioselectivity in N-Alkylation (Vildagliptin Synthesis)

Context: Vildagliptin is synthesized by coupling 3-amino-1-adamantanol with 1-chloroacetyl-2-cyanopyrrolidine. Because the product is a secondary amine, it is more nucleophilic than the primary amine starting material. In traditional batch reactors, this leads to significant over-alkylation (di-substituted byproducts).

Troubleshooting Q&A

Q: How can we suppress the formation of di-substituted impurities during the N-alkylation step of Vildagliptin without sacrificing overall yield? A: Batch reactors suffer from uneven concentration gradients and prolonged residence times, which mathematically favor the consecutive reaction (di-substitution). To suppress this, you must shift from batch to continuous flow tubular reactors[4]. A tubular reactor enforces a strict, uniform residence time (e.g., 30–180 minutes) and rapid micro-mixing[4]. By maintaining a specific molar ratio (1.5 to 3:1 of adamantanol to the pyrrolidine derivative) and continuously removing the product from the heated zone, you prevent the secondary amine from competing with the primary amine[4].

G R1 3-amino-1-adamantanol (Solvent) Mix Mixing T-Junction R1->Mix R2 1-chloroacetyl-2- cyanopyrrolidine R2->Mix Cat Base & Catalyst (K2CO3, KI) Cat->Mix Pre Pre-heater (20-100 °C) Mix->Pre Tub Tubular Reactor (Residence: 30-180 min) Pre->Tub Out Vildagliptin Product (High Purity) Tub->Out Controlled Alkylation

Continuous flow tubular reactor workflow for Vildagliptin synthesis.

Self-Validating Protocol: Continuous Flow Alkylation
  • Solution Preparation: Prepare a solution of 3-amino-1-adamantanol (0.15 g/mL) and 1-chloroacetyl-2-cyanopyrrolidine (0.051 g/mL) in 2-butanone[4].

  • Catalyst Suspension: Prepare a suspension of Potassium Carbonate (base) and Potassium Iodide (catalyst) in 2-butanone[4].

  • Flow Initiation: Pump the reactant solution and the catalyst suspension into a mixing T-junction. Validation Check: Ensure the molar ratio of adamantanol to pyrrolidine is precisely maintained at 3:1 via mass flow controllers[4].

  • Tubular Reaction: Pass the mixed stream through a pre-heater, then into a tubular reactor maintained between 20–100 °C. Calibrate the flow rate to ensure a strict residence time of 30 to 180 minutes[4].

  • Collection: Collect the effluent, filter out the inorganic salts, and purify via recrystallization to obtain high-purity Vildagliptin with di-substituted impurities capped below 4.6%[4].

References
  • Google Patents (US20110306796A1). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Google Patents (CN104311467A). Method and device for continuous preparation of Vildagliptin by tubular reaction.

Sources

Optimization

Adamantane Chemistry Technical Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for Adamantane Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers navigate the unique steric, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantane Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers navigate the unique steric, electronic, and physical challenges of the adamantane scaffold.

This guide moves beyond basic reaction recipes. We will explore the causality behind synthetic failures, establish self-validating protocols , and provide authoritative solutions to the most common pitfalls in adamantane functionalization and drug design.

Module 1: C-H Functionalization & Regioselectivity

The rigid, highly symmetric ( Td​ point group) structure of adamantane presents a classic chemoselectivity challenge. While the tertiary (bridgehead) C-H bonds are weaker and favor the formation of stable carbocations or radicals, the secondary (methylene) positions are statistically more abundant but heavily shielded by 1,3-diaxial interactions[1].

FAQ: Why am I getting a mixture of 1-substituted and 2-substituted adamantanes, or polybrominated byproducts?

The Causality: When using classical Lewis acid-catalyzed bromination (e.g., AlBr3​ ), the reaction is under thermodynamic control. The adamantyl carbocation is exceptionally stable. If adamantane is not strictly maintained as the limiting reagent, or if the reaction temperature is too high, the highly reactive intermediate will rapidly undergo subsequent C-H activation, leading to an intractable mixture of 1-bromoadamantane and 1,3-dibromoadamantane[2]. Conversely, functionalizing the secondary C-H bonds is nearly impossible with bulky reagents due to severe steric hindrance, unless a specific directing group is employed[1].

The Solution: For tertiary C-H functionalization, modern photocatalytic Hydrogen Atom Transfer (HAT) offers kinetic control, providing excellent chemoselectivity for the strong 3º C-H bonds without over-alkylation[3]. For secondary C-H functionalization, you must utilize a transition-metal-catalyzed approach with a pre-installed directing group (such as an amide) to force the formation of a cyclometalated intermediate[4].

Quantitative Comparison of Functionalization Strategies
Synthesis StrategyTarget PositionReagents / CatalystTypical YieldRegioselectivityPrimary Pitfall to Avoid
Lewis Acid Halogenation Tertiary (C1) Br2​ , AlBr3​ ~85%>95% C1Over-bromination (1,3-dibromo)[2]
Photocatalytic HAT Tertiary (C1)Amine/Decatungstate, Light64–72%High C1Poor light penetration / low conversion[3]
Pd-Catalyzed Arylation Secondary (C2) Pd(OAc)2​ , AgOAc, Amide40–60%Exclusive C2Requires pre-installed directing group[4]
Visual Workflow: Mechanistic Pathways

CH_Func Adamantane Adamantane Core (Symmetric C10H16 Cage) Tertiary Tertiary C-H (Bridgehead) Weaker BDE, Favors Carbocations Adamantane->Tertiary Secondary Secondary C-H (Methylene) Stronger BDE, Sterically Shielded Adamantane->Secondary Lewis Lewis Acid Catalysis (e.g., AlBr3 / Br2) Tertiary->Lewis Thermodynamic HAT Photocatalytic HAT (Kinetic Radical Control) Tertiary->HAT Kinetic PdCat Pd-Catalyzed Activation (Requires Directing Group) Secondary->PdCat Steric Override 1 1 Lewis->1 HAT->1 2 2 PdCat->2 _Bromo 1-Bromoadamantane (Versatile Precursor) _Alkyl 1-Alkyladamantane (Late-Stage Functionalized) _Aryl 2-Aryladamantane (Rare Methylene Product)

Caption: Mechanistic pathways and regiocontrol strategies for adamantane C-H functionalization.

Module 2: Drug Discovery - Overcoming the "Grease Ball" Effect

Adamantane is frequently used to escape the "flat land" of modern drug discovery by introducing a bulky, 3D pharmacophore that perfectly fits into hydrophobic pockets of viral proteins and ion channels[5].

FAQ: My adamantane-containing drug candidate has high target affinity but terrible aqueous solubility. How do I fix this?

The Causality: The adamantane scaffold is a purely aliphatic hydrocarbon cage. Incorporating it into a drug candidate increases the calculated partition coefficient (clogP) by approximately 3.1 log units[5]. While this massive increase in lipophilicity enhances Blood-Brain Barrier (BBB) penetration and shields adjacent functional groups from enzymatic/metabolic cleavage[6], it frequently leads to compounds that are too insoluble for oral formulation or in vivo testing[5].

The Solution: Do not abandon the 3D geometry; instead, alter the electronic makeup. A highly effective strategy is the synthesis of 2-oxaadamantane derivatives. By replacing a methylene carbon with an oxygen atom, you preserve the rigid, spherical steric bulk required for receptor binding while significantly reducing the overall lipophilicity and improving aqueous solubility[7].

Visual Workflow: Lead Optimization

PK_Opt Start Adamantane Lead Compound High Target Affinity CheckSol Aqueous Solubility Acceptable? (logP < 5) Start->CheckSol CheckMetab Metabolic Stability Acceptable? CheckSol->CheckMetab Yes Oxa Synthesize 2-Oxaadamantane (Reduce logP, Maintain 3D) CheckSol->Oxa No (Grease Ball Effect) Steric Leverage Steric Shielding (Block Enzymatic Cleavage) CheckMetab->Steric No Proceed Proceed to In Vivo Efficacy CheckMetab->Proceed Yes Oxa->CheckMetab Steric->Proceed Stability Restored Fail Redesign Pharmacophore Steric->Fail Rapid Clearance

Caption: Decision tree for optimizing adamantane pharmacokinetics and overcoming lipophilicity.

Module 3: Scale-Up, Isolation, and Volatility Pitfalls

FAQ: Why is my isolated yield so low despite 100% conversion on GC/MS?

The Causality: Adamantane and its low-molecular-weight derivatives (like 1-methyladamantane or 1-bromoadamantane) possess a highly symmetrical, roughly spherical shape. This geometry minimizes the surface area available for London dispersion forces. Consequently, these molecules have exceptionally high vapor pressures and will readily sublime at room temperature under vacuum. If you dry your product on a Schlenk line or rotary evaporator at elevated temperatures, your product is likely subliming into your cold trap.

Protocol 1: Self-Validating Scale-Up Synthesis of 1-Methyladamantane

This protocol utilizes a Dean-Stark apparatus to prevent water accumulation, a primary cause of stalled conversions during acid-catalyzed functionalization[8].

Step 1: Reaction Setup Suspend the substrate (e.g., 1-adamantylmethanol) in an excess of benzene in the presence of Trifluoroacetic Acid (TFA). Equip the reaction flask with a Dean-Stark water trap and a reflux condenser[8]. Causality: Water is a byproduct of this transformation. If not removed, it accumulates and shifts the thermodynamic equilibrium backward, halting the reaction[8].

Step 2: Reflux and Monitoring Heat the mixture to reflux. Self-Validation Check: Monitor the volume of water collecting in the Dean-Stark trap. The reaction is approaching completion when water evolution ceases. Confirm conversion by pulling an aliquot for NMR analysis[8].

Step 3: Workup and Isolation Cool the mixture to room temperature, wash with water, and extract with CHCl3​ . Critical Pitfall Avoidance: When removing the solvent in vacuo, keep the water bath below 30°C and avoid high vacuum (< 50 mbar) to prevent the sublimation of the 1-methyladamantane product.

Protocol 2: Controlled Synthesis of 1-Bromoadamantane

This protocol prevents the formation of polybrominated byproducts.

Step 1: Reagent Preparation Stir a mixture of adamantane and bromine at room temperature. Causality: Adamantane must be strictly maintained as the limiting reagent to prevent the highly stable intermediate from undergoing a second bromination event[1].

Step 2: Catalysis Add a catalytic amount of Lewis acid (e.g., AlBr3​ ) slowly. The reaction is typically complete within a few hours[2].

Step 3: Quenching and Self-Validation Pour the mixture over ice-cold sodium bisulfite to quench unreacted bromine. Extract the organic layer. Self-Validation Check: Before bulk purification, run a rapid GC-MS on the crude organic layer. If the m/z 292 peak (dibromoadamantane) exceeds 5% relative to the m/z 215 peak (monobromoadamantane), reduce the reaction time or catalyst loading in subsequent batches[1].

Comprehensive References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery ConnectSci / Australian Journal of Chemistry URL: [Link]

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Organic Process Research & Development - ACS Publications URL: [Link]

  • Palladium-catalyzed C-H functionalization logic for the methylene C(sp3)–H arylation of adamantyl scaffold RSC Publishing URL: [Link]

  • Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives ChemRxiv URL:[Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer ChemRxiv URL:[Link]

  • Complexes of Adamantane-Derived Schiff Bases IntechOpen URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization of Adamantan-1-yl(phenyl)methanamine Derivatives

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with Adamantan-1-yl(phenyl)methanamine (CAS: 139026-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) and its derivatives. While the adamantane pharmacophore is renowned for its lipophilicity and structural rigidity, functionalizing it with a phenylmethanamine moiety introduces unique metabolic liabilities and physical stability challenges.

This guide synthesizes field-proven troubleshooting strategies, self-validating experimental workflows, and mechanistic insights to help you optimize the stability of your lead compounds.

Section 1: Troubleshooting & FAQs (Metabolic & Physical Stability)

Q1: Why does my derivative show rapid clearance in Human Liver Microsomes (HLM) despite the bulky adamantane group?

Causality: The adamantane scaffold is characterized by a rigid, three-dimensional diamondoid structure that generally confers exceptional metabolic stability ()[1]. However, its extreme lipophilicity (LogP ~3.7) acts as a thermodynamic driver, forcing the molecule into the hydrophobic active sites of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). Once bound, the exposed tertiary C-H bonds at the bridgehead positions of the adamantane ring undergo rapid Phase I hydroxylation ()[2]. Solution: Introduce steric shielding or electron-withdrawing groups (e.g., fluorination) at the bridgehead carbons. This increases the activation energy required for hydrogen abstraction by the CYP450 heme-oxo intermediate, effectively blocking metabolic degradation at these sites.

Q2: We are observing linker cleavage in our in vivo models. How can we stabilize the methanamine bridge?

Causality: The secondary amine linker situated between the adamantane and phenyl rings is a prime target for oxidative deamination. Abstraction of the alpha-proton by CYP450s or Monoamine Oxidases (MAOs) leads to an unstable carbinolamine intermediate. This intermediate rapidly hydrolyzes into an inactive adamantyl phenyl ketone and free ammonia. Solution: Implement alpha-substitution (e.g., adding a methyl group to create a quaternary carbon at the linker). This eliminates the abstractable alpha-proton, completely blocking this specific degradation pathway without drastically altering the compound's overall topology.

Q3: My metabolically stable analogs are failing in cellular assays due to precipitation. How do I balance stability and solubility?

Causality: Adamantane's extreme hydrophobicity drives poor aqueous solubility. Adding halogens (like fluorine) to block Phase I metabolism exacerbates this lipophilicity, causing the compound to aggregate in aqueous media. This forms colloidal suspensions that scatter light and drastically reduce the free-drug concentration available for target engagement. Solution: Adopt a targeted polar functional group strategy. Introducing a single, strategically placed hydroxyl group (e.g., at the E-5-position of the adamantane ring) significantly improves thermodynamic solubility while maintaining sufficient steric bulk to resist rapid metabolism, affording the best combination of stability and potency ()[3].

Section 2: Mechanistic Pathways & Quantitative Stability Profiling

To effectively troubleshoot, it is critical to map the exact pathways through which Adamantan-1-yl(phenyl)methanamine degrades.

MetabolicPathway Parent Adamantan-1-yl(phenyl)methanamine (Parent Scaffold) CYP_Hydrox Bridgehead Hydroxylation (CYP3A4 / CYP2D6) Parent->CYP_Hydrox Primary Deamination Oxidative Deamination (Linker Cleavage) Parent->Deamination Secondary PhenylOx Phenyl Ring Oxidation (CYP-mediated) Parent->PhenylOx Minor Metabolite1 Hydroxylated Adamantane (Phase II Target) CYP_Hydrox->Metabolite1 Metabolite2 Adamantyl Phenyl Ketone (Inactive) Deamination->Metabolite2 Metabolite3 Phenolic Derivative (Rapid Clearance) PhenylOx->Metabolite3

Figure 1. Postulated Phase I metabolic degradation pathways for Adamantan-1-yl(phenyl)methanamine.

Comparative Stability Data

The following table summarizes the quantitative impact of specific structural modifications on both metabolic and physical stability parameters.

Derivative ProfileStructural ModificationPrimary Liability AddressedHalf-life (t½) in HLMIntrinsic Clearance (CLint)Kinetic Solubility (PBS, pH 7.4)
Parent Compound None (Baseline)N/A18 min85.0 µL/min/mg45 µM
Analog A Bridgehead FluorinationCYP-mediated Hydroxylation>120 min<15.0 µL/min/mg<5 µM (Precipitates)
Analog B Linker α-MethylationOxidative Deamination45 min35.0 µL/min/mg30 µM
Analog C E-5-HydroxylationPoor Aqueous Solubility65 min25.0 µL/min/mg>150 µM

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, all stability assays must be designed as self-validating systems. The following protocols integrate internal controls to definitively isolate biological clearance from chemical instability or assay artifacts.

Protocol 1: In Vitro Microsomal Stability Assay (HLM/MLM)

Objective: Quantify the intrinsic clearance (CLint) and half-life (t½) of adamantane derivatives. System Validation & QC:

  • Positive Controls: Verapamil (rapid clearance) and Warfarin (low clearance) run concurrently to verify microsomal enzymatic viability.

  • Negative Control: A parallel incubation lacking the NADPH regenerating system to differentiate true enzymatic metabolism from spontaneous chemical degradation.

Workflow Step1 1. Compound Preparation (1 µM in 0.1% DMSO) Step2 2. Pre-incubation (HLM + Buffer at 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH System) Step2->Step3 Step4 4. Aliquoting & Quenching (0, 15, 30, 60 min into ACN) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent) Step5->Step6 Step7 7. Data Processing (Calculate t½ and CLint) Step6->Step7

Figure 2. Experimental workflow for the in vitro microsomal stability assay (HLM/MLM).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock of the adamantane derivative in 100% DMSO. Dilute to 100 µM in acetonitrile, then to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality Note: Final DMSO concentration must be strictly ≤0.1%. Higher concentrations competitively inhibit CYP3A4, leading to artificially inflated stability metrics.

  • Microsome Pre-incubation: Combine 0.5 mg/mL Human Liver Microsomes (HLM) with the 1 µM compound in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Note: The organic solvent instantly denatures the CYP enzymes, definitively halting the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of percentage remaining versus time. Calculate t½ = 0.693 / slope, and CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) ()[2].

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

Objective: Assess the physical stability and aggregation threshold of highly lipophilic adamantane derivatives in aqueous media. System Validation & QC: Utilize a serial dilution matrix with a known highly soluble compound (e.g., Diclofenac) and a highly insoluble compound (e.g., Amiodarone) to calibrate the light-scattering baseline.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM compound stocks in pure DMSO.

  • Serial Dilution: Create a concentration gradient (1 µM to 200 µM) in PBS (pH 7.4) within a 96-well UV-transparent plate. Keep DMSO concentration constant across all wells (typically 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker to reach thermodynamic equilibrium.

  • Nephelometric Measurement: Measure light scattering using a microplate nephelometer.

  • Analysis: The kinetic solubility limit is defined as the lowest concentration at which the scattering signal significantly deviates from the buffer blank, indicating the onset of colloidal aggregation.

References

  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed (NIH). URL:[Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. URL: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Optimization for Adamantan-1-yl(phenyl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of bulky, lipophilic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of bulky, lipophilic amines. Adamantan-1-yl(phenyl)methanamine presents a unique chromatographic paradox: its adamantyl and phenyl groups confer extreme lipophilicity, while its primary amine acts as a strong basic anchor. On standard bare silica gel, this dual nature leads to severe peak tailing, irreversible adsorption, and poor recovery.

This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows, ensuring high yields and analytical-grade purity.

Mechanistic Overview: The Acid-Base Dilemma

Before troubleshooting, it is critical to understand the causality behind the chromatographic failure of basic amines on standard media. Bare silica gel is densely populated with Brønsted acidic silanol (Si-OH) groups. When a basic primary amine like Adamantan-1-yl(phenyl)methanamine enters the column, it undergoes a strong acid-base interaction with these silanols, leading to ionic binding[1].

InteractionLogic Silica Bare Silica Gel (Brønsted Acidic Si-OH) Interaction1 Strong Ionic Binding (Irreversible/Tailing) Silica->Interaction1 + Analyte Interaction2 Competitive Binding (Elution Enabled) Silica->Interaction2 + TEA Amine Adamantan-1-yl(phenyl)methanamine (Basic Primary Amine) Amine->Interaction1 Interaction3 Pi-Electron / Hydrophobic (Sharp Elution) Amine->Interaction3 TEA Triethylamine (TEA) (Sacrificial Base) TEA->Interaction2 NH2Silica Amine-Functionalized Silica (Neutralized Surface) NH2Silica->Interaction3 + Analyte Interaction2->Amine Analyte Bypasses Si-OH

Caption: Mechanistic logic of stationary phase interactions with basic amine analytes.

Frequently Asked Questions (FAQs)

Q: Why does my compound streak across the entire TLC plate even in highly non-polar solvents? A: This is a classic symptom of2 on the silica surface[2]. The lipophilic adamantyl group pulls the molecule into the mobile phase, while the amine anchors it to the stationary phase. This constant "tug-of-war" results in severe streaking.

Q: Can I just increase the polarity of my solvent (e.g., use 100% Ethyl Acetate or add Methanol)? A: Increasing polarity without addressing the pH will not solve the fundamental ionic interaction. While highly polar solvents like methanol can eventually force the amine off the column,3, leading to poor resolution from impurities[3]. You must neutralize the silanols.

Q: What is the mechanistic difference between using TEA-modified silica and Amine-functionalized (NH2) silica? A: Triethylamine (TEA) acts as a sacrificial mobile-phase modifier that dynamically competes for and masks acidic silanols[2]. It must be continuously supplied in the eluent. Conversely, 4, permanently neutralizing the surface and providing a π -electron rich environment[4]. This allows you to use standard, additive-free solvent gradients.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Analyze TLC/Flash Results CheckTailing Severe Tailing or Irreversible Binding? Start->CheckTailing AddTEA Add 1-2% TEA to Mobile Phase CheckTailing->AddTEA Yes Success Successful Purification (High Recovery) CheckTailing->Success No CheckRecovery Still Tailing or Low Recovery? AddTEA->CheckRecovery SwitchNH2 Switch to NH2-Silica Stationary Phase CheckRecovery->SwitchNH2 Yes CheckRecovery->Success No Optimize Optimize Hexane/EtOAc Gradient (No TEA) SwitchNH2->Optimize Optimize->Success

Caption: Troubleshooting workflow for the chromatographic purification of bulky basic amines.

Validated Experimental Protocols
Protocol 1: Silica Gel Deactivation with Triethylamine (TEA)

Objective: Transiently mask Brønsted acidic silanols to enable the elution of basic amines using standard silica gel.

  • Solvent Preparation: Prepare the target mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA)[2].

  • Column Packing & Equilibration: Slurry pack the bare silica gel using the TEA-modified solvent. Flush the column with at least 3 to 5 column volumes (CV) of the modified solvent.

  • Self-Validation Step: Collect a few drops of the column eluent before loading your sample and spot them on pH paper. The column is fully equilibrated only when the eluent tests basic (pH > 8). If it is neutral, the silica is still consuming the TEA; continue flushing until saturation is confirmed.

  • Sample Loading: Dissolve Adamantan-1-yl(phenyl)methanamine in a minimal volume of the TEA-modified solvent. If solubility is poor, use pure Dichloromethane (DCM) but keep the volume strictly minimized to prevent band broadening.

  • Elution: Run the column isocratically or with a shallow gradient.

  • Post-Purification: Remove TEA from the collected fractions via rotary evaporation under high vacuum. Azeotropic distillation with toluene can assist in removing residual TEA.

Protocol 2: Normal-Phase Purification using Amine-Functionalized Silica (NH2-Silica)

Objective: Achieve sharp peak shapes and high recovery without the use of mobile-phase additives, simplifying post-purification processing.

  • Column Selection: Select a1[1].

  • Solvent Preparation: Prepare a standard, additive-free gradient system (e.g., Hexane and Ethyl Acetate). Critical: Do not add TEA or any other basic modifier to the solvent, as this will disrupt the stationary phase chemistry and gradient reproducibility[3].

  • Equilibration: Equilibrate the column with 3-5 CV of the non-polar starting solvent (e.g., 100% Hexane).

  • Sample Loading: Dry-load the sample onto a small amount of Celite or NH2-silica if the crude mixture is highly viscous, or liquid-load using a minimal amount of DCM.

  • Gradient Elution: Execute a linear gradient from 0% to 50% Ethyl Acetate over 10-15 CV. The adamantyl group provides high lipophilicity, so the compound will likely elute earlier than typical primary amines.

  • Self-Validation Step: Monitor fractions via TLC using NH2-functionalized TLC plates. Visualize using UV (254 nm) for the phenyl ring and Ninhydrin stain (requires heating) to confirm the presence of the primary amine. Do not use standard acidic TLC plates for monitoring, as they will cause artifactual streaking and misrepresent the purity of your fractions.

Quantitative Performance Metrics

The following table summarizes the expected chromatographic performance of Adamantan-1-yl(phenyl)methanamine across different purification strategies.

Stationary PhaseMobile Phase SystemMobile Phase ModifierChromatographic Peak ShapeTypical Recovery (%)Post-Purification Processing
Bare Silica Gel Hexane / EtOAcNoneSevere Tailing / Streaking< 40%N/A (Failed Separation)
Bare Silica Gel DCM / MeOHNoneBroad / Co-elution50 - 60%Difficult solvent removal
Bare Silica Gel Hexane / EtOAc1-2% TEAModerate to Sharp75 - 85%Requires high-vacuum TEA removal
NH2-Silica Hexane / EtOAcNoneExcellent (Sharp, Symmetrical)> 95%Standard rotary evaporation

Sources

Troubleshooting

Technical Support Center: Troubleshooting Adamantyl Urea Synthesis

Welcome to the Synthesis Support Center. The incorporation of the adamantyl moiety into urea scaffolds is a critical pathway in the development of soluble epoxide hydrolase (sEH) inhibitors and anti-tuberculosis agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. The incorporation of the adamantyl moiety into urea scaffolds is a critical pathway in the development of soluble epoxide hydrolase (sEH) inhibitors and anti-tuberculosis agents. However, the unique steric bulk and lipophilicity of the tricyclic adamantane cage often induce complex side reactions.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the kinetic and thermodynamic causalities behind reaction failures and provide self-validating protocols to ensure synthetic integrity.

Diagnostic Network: Reaction Pathways & Failure Modes

Before adjusting your reaction parameters, consult the diagnostic map below to identify where your synthesis is diverging from the ideal pathway.

G Iso 1-Adamantyl Isocyanate Urea Desired Adamantyl Urea Iso->Urea + Amine (Ideal) AdAmine 1-Adamantylamine Intermediate Iso->AdAmine Hydrolysis (-CO2) SymUrea 1,3-Diadamantylurea (Symmetric Byproduct) Iso->SymUrea Amine Target Amine (R-NH2) Amine->Urea Biuret Biuret Byproduct (Over-reaction) Urea->Biuret Secondary N-H attack Water H2O (Trace Moisture) Water->AdAmine AdAmine->SymUrea + 1-Adamantyl Isocyanate ExcessIso Excess Isocyanate / High Temp ExcessIso->Biuret

Mechanistic pathways of adamantyl urea synthesis and major side reactions.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a highly insoluble, crystalline byproduct instead of the target urea? A1: You are observing the formation of 1,3-diadamantylurea , a symmetric bis-urea byproduct. The primary causality here is the reaction of 1-adamantyl isocyanate with trace water in your solvent or environment[1]. Isocyanates react with moisture to form an unstable carbamic acid, which rapidly decarboxylates to yield 1-adamantylamine and CO₂[1]. Because 1-adamantylamine is highly nucleophilic, it outcompetes your target amine and reacts with another equivalent of 1-adamantyl isocyanate to form the symmetric byproduct[2]. Corrective Action: This issue is heavily exacerbated by hygroscopic solvents like DMF or THF, which can lead to ~20% byproduct formation[2]. Switch to a non-hygroscopic halogenated solvent (e.g., 1,2-dichloroethane). Furthermore, commercial 1-adamantyl isocyanate can contain up to 5% of this byproduct upon arrival; it must be triturated in hexane prior to use[2].

Q2: I am trying to couple 1-adamantyl isocyanate with a heteroarylamine, but the reaction stalls even after days of heating. How can I force this coupling? A2: The stalling is caused by a dual kinetic barrier: the severe steric hindrance of the bulky tricyclic adamantyl cage, and the poor nucleophilicity of heteroarylamines[3]. Under standard conditions (e.g., stirring in THF with triethylamine), these reactions often fail to produce detectable product even after four days of continuous heating[3]. Corrective Action: You must artificially increase the nucleophilicity of the amine. This is achieved by utilizing a strong base like butyl lithium (n-BuLi) to deprotonate the heteroarylamine, forming a highly reactive lithium amide intermediate prior to the addition of the isocyanate[3].

Q3: LC-MS analysis of my crude mixture shows higher molecular weight adducts. What are these, and how do I prevent them? A3: These are biuret structures . While the newly formed urea linkage is stable, it contains secondary amines (N-H groups). Under forcing conditions (excess isocyanate or prolonged high temperatures), the electron-withdrawing nature of the carbonyl increases the polarity of these N-H bonds, allowing them to act as nucleophiles and attack unreacted isocyanate[4]. This creates a biuret, consisting of a tertiary amine and a new secondary amine[4]. Corrective Action: Strictly control your stoichiometry to ensure a 1:1 molar ratio, or use a slight excess of the amine rather than the isocyanate. Monitor the reaction via in-situ FTIR (tracking the disappearance of the isocyanate peak at ~2250–2275 cm⁻¹) to prevent over-reaction[1].

Quantitative Data: Solvent Influence on Byproduct Partitioning

The choice of reaction medium dictates the kinetic competition between the desired amine nucleophile and trace moisture.

Solvent SystemHygroscopicityTarget Urea Yield1,3-Diadamantylurea ByproductMechanistic Rationale
DMF / THF High~80%~20%Rapid absorption of atmospheric moisture accelerates isocyanate hydrolysis[2].
1,2-Dichloroethane Low95–100%< 0.01%Hydrophobic environment suppresses carbamic acid formation, preserving isocyanate[2].
Validated Experimental Protocols
Protocol A: Moisture-Free Synthesis of Adamantyl Ureas (Minimizing Symmetric Byproducts)

Design Rationale: This protocol utilizes a halogenated solvent to shut down the hydrolysis pathway and includes a pre-reaction purification step to remove inherent commercial impurities[2].

  • Reagent Pre-Treatment: Triturate commercial 1-adamantyl isocyanate in anhydrous hexane. Causality: Commercial stocks contain up to 5% 1,3-diadamantylurea[2]. The byproduct is insoluble in hexane, allowing you to filter off the pure isocyanate in the filtrate.

  • System Preparation: Flame-dry a Schlenk flask under argon.

  • Dissolution: Dissolve the target primary/secondary amine (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Coupling: Add the purified 1-adamantyl isocyanate (1.05 eq) dropwise at 0°C to control the exothermic urea formation.

  • Propagation: Stir at ambient temperature for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via in-situ FTIR. The reaction is validated as complete when the characteristic isocyanate asymmetric stretch (~2250–2275 cm⁻¹) is completely absent, and the urethane carbonyl peak (~1700 cm⁻¹) plateaus[1].

  • Isolation: Evaporate the solvent. If trace diadamantyl urea persists, remove it via careful recrystallization or a final hexane trituration[2].

Protocol B: n-BuLi Activated Coupling for Hindered/Weak Amines

Design Rationale: Overcomes the dual kinetic barrier of the bulky adamantyl cage and the poor nucleophilicity of heteroarylamines[3].

  • System Preparation: Flame-dry a Schlenk flask under argon.

  • Amine Solvation: Dissolve the heteroarylamine (1.0 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Lithiation (Activation): Dropwise addition of n-Butyllithium (n-BuLi, 1.1 eq). Stir for 30 minutes. Causality: n-BuLi deprotonates the weak amine, generating a highly nucleophilic lithium amide. This massive increase in nucleophilicity is required to attack the sterically shielded isocyanate carbon[3].

  • Coupling: Add 1-adamantyl isocyanate (1.1 eq) dissolved in THF dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: Quench the reaction with saturated aqueous NH₄Cl. A sudden precipitation event serves as a visual validation of product formation, as adamantyl ureas are highly lipophilic and crash out of aqueous mixtures. Confirm the target mass via LC-MS.

References
  • Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. nih.gov.[Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. nih.gov.[Link]

  • Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido) dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase. nih.gov.[Link]

Sources

Optimization

Monitoring reaction progress in Adamantan-1-yl(phenyl)methanamine synthesis

Welcome to the Technical Support Center for the synthesis of Adamantan-1-yl(phenyl)methanamine . As a sterically demanding primary amine, this compound presents unique synthetic bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Adamantan-1-yl(phenyl)methanamine . As a sterically demanding primary amine, this compound presents unique synthetic bottlenecks. The adamantyl cage exerts profound steric hindrance, severely restricting the trajectory of nucleophilic attack on adjacent sp2 carbons.

This guide provides field-proven, self-validating methodologies, causality-driven troubleshooting, and quantitative analytical markers to ensure your synthetic success.

Synthetic Workflows & Logical Relationships

To bypass the steric shielding of the adamantyl group, two primary synthetic routes are utilized: the Borch Reductive Amination of an adamantyl ketone, and the Grignard Addition to an adamantyl nitrile.

SynthesisRoutes CN 1-Adamantanecarbonitrile Imine1 Metallo-Imine CN->Imine1 Nucleophilic Attack Grignard PhMgBr (THF) Grignard->Imine1 Product Adamantan-1-yl(phenyl)methanamine Imine1->Product NaBH4 Reduction Ketone Adamantyl Phenyl Ketone Imine2 Iminium Ion Ketone->Imine2 Condensation AmineSrc NH4OAc (pH 5) AmineSrc->Imine2 Imine2->Product NaBH3CN Reduction

Fig 1. Divergent synthetic routes to Adamantan-1-yl(phenyl)methanamine.

Core Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process quality control (IPC) checkpoints so you can verify the reaction's integrity in real-time.

Protocol A: Borch Reductive Amination (Ketone Route)

This route converts [4] to the target amine via an iminium intermediate.

  • Imine Pre-formation: Dissolve adamantan-1-yl(phenyl)methanone (10 mmol) and ammonium acetate (100 mmol, 10 eq) in 50 mL anhydrous methanol.

    • Causality: The extreme steric bulk of the adamantyl group pushes the condensation equilibrium toward the starting materials. A 10-fold excess of NH4​OAc is required to force the equilibrium forward via Le Chatelier's principle.

  • Reduction: Add sodium cyanoborohydride ( NaBH3​CN , 15 mmol) in three portions over 15 minutes.

    • Causality: NaBH3​CN is highly chemoselective. The electron-withdrawing cyano group dampens the hydride's reactivity, allowing it to selectively reduce the highly electrophilic iminium ion while ignoring the unprotonated ketone .

  • pH Modulation: Monitor pH using pH paper. Maintain strictly at pH 4–6 using glacial acetic acid.

    • Self-Validation Checkpoint: The reaction consumes protons during water elimination. If the pH begins to rise above 6, the reaction is actively proceeding. If the pH remains static, imine formation has stalled.

  • Thermal Activation: Heat the mixture to 50 °C for 24 hours.

  • Workup: Quench with 1M NaOH (20 mL). Extract with Dichloromethane ( 3×30 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

    • Self-Validation Checkpoint: The NaOH quench destroys toxic boron-cyanide complexes and free-bases the amine. A phase separation with a clear organic layer confirms successful free-basing.

Protocol B: Grignard Addition & In-Situ Reduction (Nitrile Route)

This route utilizes [5] as the starting scaffold.

  • Addition: Dissolve 1-adamantanecarbonitrile (10 mmol) in 30 mL anhydrous THF under Argon. Cool to 0 °C. Add phenylmagnesium bromide (3.0 M in ether, 25 mmol, 2.5 eq) dropwise.

  • Reflux: Heat to 65 °C for 12 hours.

    • Causality: The trajectory of nucleophilic attack (Bürgi-Dunitz angle) is partially blocked by the axial hydrogens of the adamantane cage. High thermal energy is mandatory to overcome the high activation energy ( Ea​ ) of this sterically hindered transition state.

  • In-Situ Reduction: Cool to 0 °C. Carefully add anhydrous methanol (10 mL) to quench excess Grignard, immediately followed by NaBH4​ (20 mmol).

    • Self-Validation Checkpoint: The Grignard addition forms a deep yellow/orange metallo-imine. Upon addition of NaBH4​ , vigorous bubbling ( H2​ gas) confirms the quench, and the fading of the yellow color validates that the metallo-imine is actively being reduced to the amine.

  • Workup: Stir for 4 hours at RT. Quench with sat. aq. NH4​Cl . Extract with EtOAc, wash with brine, dry, and concentrate.

Mechanistic Troubleshooting & FAQs

Q: Why am I recovering unreacted adamantan-1-yl(phenyl)methanone instead of the target amine? A: This is a classic symptom of failed imine formation. Reductive amination requires the carbonyl to first convert to an intermediate imine . If you add the reducing agent too early, or fail to control the pH, the imine never forms. Solution: Pre-stir the ketone and ammonium acetate for at least 60 minutes before adding NaBH3​CN .

Q: Why is strict pH 4–6 control so critical in the Borch reduction? A: The mechanism is highly pH-dependent. At pH > 6, there are insufficient protons to protonate the hemiaminal hydroxyl group, preventing its elimination as water to form the reactive iminium ion. Conversely, at pH < 4, the ammonia nucleophile is fully protonated into a non-nucleophilic ammonium salt ( NH4+​ ), halting the initial attack entirely .

BorchMechanism K Ketone H Hemiaminal K->H + NH3 I Iminium Ion H->I H+ (pH 4-6) - H2O A Target Amine I->A NaBH3CN Hydride Transfer

Fig 2. Logical flow of the Borch reductive amination mechanism highlighting pH causality.

Q: My Grignard reaction yielded a complex mixture with a strong ketone odor. What happened? A: If the metallo-imine intermediate is exposed to an aqueous workup before it is reduced, it hydrolyzes directly into adamantan-1-yl(phenyl)methanone. Solution: You must perform the NaBH4​ reduction in situ using methanol as a co-solvent prior to introducing any aqueous quench.

Q: Can I use NaBH4​ instead of NaBH3​CN for the ketone reductive amination? A: No. NaBH4​ is a strong, unselective hydride source. If used in a one-pot reductive amination, it will rapidly reduce your starting ketone to adamantan-1-yl(phenyl)methanol before the sterically hindered imine has time to form .

Quantitative Data & Analytical Markers

Use the following tables to select the optimal reagents and monitor your reaction progress accurately.

Table 1: Quantitative Comparison of Reducing Agents
Reducing AgentOptimal pHChemoselectivity (Imine vs Ketone)Toxicity / ByproductsSuitability for Adamantyl Ketones
NaBH3​CN 4.0 – 6.0ExcellentHigh (Releases HCN if highly acidic)Optimal (Allows long heating times)
NaBH(OAc)3​ 5.0 – 7.0Very GoodLow (Acetic acid byproduct)Moderate (Can degrade over 24h at 50°C)
NaBH4​ > 7.0PoorLowIncompatible (Causes over-reduction)
Table 2: Analytical Monitoring Markers
CompoundTLC Rf​ (Hex/EtOAc 8:2) 1H -NMR Characteristic Peaks ( CDCl3​ )MS (ESI+) m/z
Adamantyl Phenyl Ketone 0.65 (UV Active)7.4–7.6 ppm (m, 5H, Ar-H), 2.0 ppm (br s, 3H)241.1 [M+H]+
1-Adamantanecarbonitrile 0.50 (UV Inactive)2.05 ppm (br s, 3H), 1.95 ppm (d, 6H)162.1 [M+H]+
Target Amine 0.15 (Ninhydrin +)3.8 ppm (s, 1H, CH-N), 1.5–1.7 ppm (m, 12H)242.2 [M+H]+

References

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive amination Wikipedia URL: [Link]

  • Adamantanyl phenyl ketone | CID 424877 PubChem URL:[Link]

Troubleshooting

Advanced Materials Support Portal: Adamantane Synthesis &amp; Purification

Application Note: Isolation of Adamantane from Unreacted THDCPD Welcome to the Technical Support Center. As researchers scale up the synthesis of diamondoid structures for drug development and advanced polymers, the most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation of Adamantane from Unreacted THDCPD

Welcome to the Technical Support Center. As researchers scale up the synthesis of diamondoid structures for drug development and advanced polymers, the most frequent troubleshooting tickets we receive involve the incomplete separation of adamantane from its unreacted precursors (endo- and exo-tetrahydrodicyclopentadiene).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will break down the mechanistic rationale, provide self-validating protocols, and troubleshoot specific edge cases to help you achieve >99% product purity.

Module 1: Mechanistic Causality—Why Standard Distillation Fails

The synthesis of adamantane via the Schleyer method utilizes a Lewis acid (typically anhydrous AlCl 3​ ) to catalyze the skeletal rearrangement of endo-THDCPD into exo-THDCPD, and finally into the thermodynamically stable adamantane [1].

SynthesisPathway A Dicyclopentadiene (DCPD) B endo-THDCPD (Unreacted SM) A->B Hydrogenation C exo-THDCPD (Intermediate) B->C Isomerization E Heavy Tars & Catalyst Residue B->E Polymerization D Adamantane (Crude Product) C->D Rearrangement C->E Over-reaction

Fig 1: Reaction pathway of adamantane synthesis and generation of unreacted intermediates.

Because the rearrangement is an equilibrium-driven process, the crude product is a complex mixture. Standard distillation is highly ineffective for purification. Why? Adamantane has an unusually high vapor pressure and readily sublimes at atmospheric pressure—even at room temperature [2]. If you attempt to boil off the exo-THDCPD (b.p. ~185 °C), the adamantane will co-volatilize and bypass your condenser.

Instead, purification must exploit crystal lattice thermodynamics . Adamantane's highly symmetrical, strain-free spherical structure allows for exceptionally tight crystal packing [2]. This gives it an unusually high melting point (270 °C) and drastically reduces its solubility at low temperatures compared to its liquid isomer, exo-THDCPD.

Module 2: Quantitative Property Matrix

Use this physical data to inform your separation strategy. The drastic difference in cold-solvent behavior is the causal driver for the crystallization protocol below.

CompoundMolecular WeightPhysical State (at 25 °C)Melting Point (°C)Boiling Point (°C)Cold Solvent Behavior (-78 °C)
endo-THDCPD 136.24 g/mol Waxy Solid~77191–193Soluble
exo-THDCPD 136.24 g/mol Liquid-9~185Highly Soluble
Adamantane 136.24 g/mol Crystalline Solid268–270SublimesInsoluble (Crystallizes)
Module 3: Self-Validating Purification Protocol

This protocol uses a fractional crystallization approach followed by sublimation to ensure the complete removal of unreacted THDCPD and polymeric tars. Do not proceed to the next step unless the validation check passes.

PurificationWorkflow Crude Crude Reaction Mixture (Adamantane, THDCPD, Tar) Extract Petroleum Ether Extraction Crude->Extract TarWaste Insoluble Tar (Discard) Extract->TarWaste Solid residue Sol Organic Phase (Adamantane + THDCPD) Extract->Sol Soluble fraction Alumina Alumina Filtration (Decolorization) Sol->Alumina Concentrate Concentration & Dry-Ice Cooling Alumina->Concentrate Clear filtrate Crystals Adamantane Crystals (High Purity) Concentrate->Crystals Crystallization MotherLiq Mother Liquor (exo-THDCPD) Concentrate->MotherLiq Soluble impurities

Fig 2: Step-by-step purification workflow for isolating adamantane from unreacted THDCPD.

Step 1: Quenching and Extraction

  • Action: Decant the warm, crude reaction mixture from the heavy, black AlCl 3​ tar into a beaker. Rinse the tar residue 5 times with petroleum ether (b.p. 30–60 °C) or hexane [1].

  • Validation Check: The organic phase should be a brown/yellow solution. The tar must remain as a highly viscous, insoluble lower layer. If the tar begins to dissolve, your solvent is too polar; ensure strictly non-polar aliphatic solvents are used.

Step 2: Decolorization

  • Action: Warm the petroleum ether suspension until all adamantane dissolves. Add chromatography-grade alumina (approx. 5% w/w) and perform a hot gravity filtration [1].

  • Validation Check: The resulting filtrate must be completely colorless. If a yellow tint persists, unreacted polymeric intermediates remain. Re-warm the solution and repeat the alumina treatment.

Step 3: Cryogenic Crystallization

  • Action: Concentrate the colorless filtrate via rotary evaporation to approximately 25% of its original volume. Submerge the flask in a Dry Ice-acetone bath (-78 °C) for 30 minutes.

  • Validation Check: Copious white crystals of adamantane will precipitate. The mother liquor (containing the unreacted exo-THDCPD) will remain completely liquid.

Step 4: Vacuum Sublimation (Polishing)

  • Action: Filter the crystals and dry under a gentle stream of nitrogen. Transfer to a sublimation apparatus with a cold finger chilled to 0 °C. Apply a dynamic vacuum (e.g., 10 mmHg) and gently heat the crude solid to 50–60 °C.

  • Validation Check: Pure adamantane will form brilliant, snow-white crystals on the cold finger. The process is complete when deposition ceases and only a trace amount of yellow/brown non-volatile residue remains at the bottom of the apparatus.

Module 4: Troubleshooting & FAQs

Q: My adamantane crystals are sticky and smell strongly of hydrocarbons. How do I remove the residual THDCPD? A: Sticky crystals indicate the co-precipitation or surface-adhesion of liquid exo-THDCPD. To resolve this, wash the filter cake with pre-chilled (-20 °C) acetone. Adamantane can be purified by recrystallization from acetone because it is poorly soluble in cold polar aprotic solvents, whereas the THDCPD isomers will be rapidly washed away into the filtrate [3].

Q: Why am I losing so much product yield during the sublimation step? A: Adamantane has an unusually high vapor pressure and sublimes easily even at room temperature [2]. If you are using a high-vacuum pump without a sufficiently cooled cold finger (e.g., using tap water instead of ice/glycol), the adamantane vapor will bypass the condenser and be lost to the vacuum trap. Always ensure the ΔT between the heat source and the cold finger is at least 50 °C.

Q: Can I recover the unreacted exo-THDCPD for another reaction cycle? A: Yes. The mother liquor from Step 3 contains predominantly exo-THDCPD. By distilling this liquor through a Vigreux column and collecting the fraction boiling between 180–200 °C, you can isolate the exo-isomer. This recovered material can be subjected to AlCl 3​ catalysis again to yield additional adamantane, significantly improving overall atom economy [1].

Q: The reaction yielded a massive amount of black tar and very little adamantane. What went wrong? A: Excessive tar formation is caused by the over-polymerization of the cyclopentadiene framework. This usually occurs if the reaction temperature exceeds 180 °C or if the AlCl 3​ catalyst is wet. Ensure the catalyst is strictly anhydrous and monitor the internal reaction temperature carefully.

References
  • Title: Adamantane | Source: Organic Syntheses, Coll. Vol. 5, p.16 (1973) | URL: [Link]

  • Title: Adamantane | Source: Wikipedia | URL: [Link]

  • Title: Adamantane | Source: ChemEurope | URL: [Link]

  • Title: Adamantane (Chemical Data) | Source: DrugFuture | URL: [Link]

Sources

Optimization

Technical Support Center: pH Optimization for Adamantan-1-yl(phenyl)methanamine Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Adamantan-1-yl(phenyl)methanamine —a highly lipophilic, sterically hindered primary amine. D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Adamantan-1-yl(phenyl)methanamine —a highly lipophilic, sterically hindered primary amine. Due to the massive steric shielding provided by the adamantyl and phenyl groups at the alpha carbon, standard coupling and amination protocols often fail.

This guide provides field-proven, mechanistically grounded solutions for optimizing pH during reductive aminations and alkylations involving this specific substrate.

The Mechanistic Logic of pH in Bulky Amine Reactions

Successfully reacting Adamantan-1-yl(phenyl)methanamine requires a delicate manipulation of thermodynamics and kinetics. The pKa of its conjugate acid is estimated to be ~10.0. In a reductive amination (e.g., the Borch reaction), the formation of the imine intermediate is the rate-limiting step, heavily penalized by the steric bulk of the adamantyl ring.

To overcome this activation energy barrier, the carbonyl oxygen of the electrophile must be protonated to increase its electrophilicity. However, this creates a competing equilibrium:

  • If the pH is too low (< 4.0): The amine is >99.99% protonated into an ammonium salt. It loses its lone pair and becomes entirely non-nucleophilic, stalling the reaction .

  • If the pH is too high (> 6.0): The carbonyl remains unactivated. The steric repulsion between the adamantyl/phenyl groups and the unactivated carbonyl prevents the nucleophilic attack.

  • The Optimal Window (pH 4.5 – 5.5): At this mildly acidic pH, a sufficient fraction of the carbonyl is protonated, while the dynamic equilibrium still provides a trace amount of the highly reactive free-base amine. As the free amine is consumed, Le Chatelier's principle drives the deprotonation of the ammonium salt, pushing the reaction forward .

Experimental Workflow & Logical Relationships

The following diagram maps the critical decision points and pH logic required to successfully drive the reductive amination of Adamantan-1-yl(phenyl)methanamine without destroying your starting materials.

ReductiveAmination Start Adamantan-1-yl(phenyl)methanamine + Carbonyl Substrate Solvent Dissolve in DCE/MeOH Add Molecular Sieves Start->Solvent pH_Node Adjust pH Level Solvent->pH_Node Low_pH pH < 4 Amine fully protonated (Reaction stalls) pH_Node->Low_pH Excess Acid Opt_pH pH 4.5 - 5.5 Optimal electrophilic activation pH_Node->Opt_pH AcOH Buffer High_pH pH > 6 Carbonyl unactivated (Imine formation fails) pH_Node->High_pH Base/No Acid Reduction Add NaBH(OAc)3 or NaBH3CN Stir at RT Opt_pH->Reduction Product Target Secondary Amine (High Yield) Reduction->Product

Workflow and pH logic for reductive amination of bulky adamantyl amines.

Quantitative Data & Optimization Parameters

To ensure reproducibility, all quantitative parameters for the reaction environment are summarized below.

ParameterCondition / ReagentMechanistic EffectExpected Outcome
pH < 4.0 Strong acid (e.g., HCl, TFA)Complete protonation of amine ( R−NH3+​ ).No imine formation; 100% recovery of starting materials.
pH 4.5 – 5.5 Mild acid (e.g., Glacial AcOH)Optimal balance: Carbonyl activated, trace free amine present.Efficient hemiaminal/imine formation.
pH > 6.0 Neutral / No additiveInsufficient carbonyl protonation.Slow/no reaction; steric hindrance dominates.
Reductant NaBH(OAc)3​ (1.5 eq)Mild hydride donor, stable at pH 5.Selective reduction of iminium over carbonyl .
Reductant NaBH4​ (1.5 eq)Strong hydride donor, reactive at all pH.Premature reduction of carbonyl to alcohol.
Stoichiometry 1.1 eq Amine : 1.0 eq CarbonylDrives equilibrium toward imine.Prevents bis-alkylation side reactions .

Self-Validating Protocol: Two-Step Reductive Amination

Because of the extreme steric bulk of Adamantan-1-yl(phenyl)methanamine, a standard "one-pot, simultaneous addition" reductive amination will likely fail. You must use a self-validating two-step protocol to ensure the imine has formed before introducing the hydride source.

Step 1: Imine Pre-Formation & pH Adjustment

  • In an oven-dried flask under inert atmosphere ( N2​ or Ar ), dissolve Adamantan-1-yl(phenyl)methanamine (1.1 eq) and your target aldehyde/ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Methanol (0.1 M concentration).

  • Add activated 4Å molecular sieves (approx. 100 mg/mmol) to drive the dehydration step.

  • Add Glacial Acetic Acid (1.0 to 1.5 eq) to adjust the apparent pH to ~5.0.

  • Stir at room temperature (or heat to 40°C for highly unreactive ketones) for 2 to 12 hours.

Step 2: Validation Check (Critical)

  • Self-Validation: Do NOT proceed to reduction. Take an aliquot, dilute in Acetonitrile, and analyze via LC-MS or TLC. You must confirm the disappearance of the carbonyl starting material and the presence of the imine/iminium mass ( [M+H]+ ). If the starting material remains, extend the reaction time or add a stronger Lewis acid like Ti(O−iPr)4​ (1.0 eq).

Step 3: Selective Reduction

  • Once imine formation is validated, cool the reaction mixture to 0°C.

  • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) or Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Step 4: Quench and Workup

  • Quench the reaction carefully with saturated aqueous NaHCO3​ to neutralize the acetic acid and decompose excess reductant. (Adjust aqueous layer to pH > 9 to ensure the bulky amine product is fully deprotonated for extraction).

  • Extract with Dichloromethane ( 3×20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate.

Troubleshooting Guide

Q: I am recovering unreacted Adamantan-1-yl(phenyl)methanamine and the reduced alcohol form of my starting carbonyl. What went wrong? A: This is the classic signature of premature reduction. Because of the steric hindrance from the adamantyl and phenyl groups, imine formation is exceptionally slow. If the reducing agent is present before the imine fully forms, it will simply reduce your starting ketone/aldehyde into an alcohol. Fix: Strictly enforce the "Validation Check" in Step 2 of the protocol. Do not add the reductant until LC-MS confirms imine formation.

Q: My reaction stalls completely, and I recover both starting materials untouched. I used TFA to ensure the pH was acidic enough. Why didn't it work? A: You overshot the pH window. Trifluoroacetic acid (TFA) is too strong; it drops the pH below 4.0, fully protonating the Adamantan-1-yl(phenyl)methanamine into an adamantyl-ammonium salt. Without its lone pair, the amine cannot attack the carbonyl. Fix: Switch to a milder acid like Glacial Acetic Acid to maintain the pH between 4.5 and 5.5.

Q: I am observing bis-alkylation (tertiary amine formation) instead of my desired secondary amine. How do I stop this? A: Bis-alkylation occurs when the newly formed secondary amine is more nucleophilic than the sterically hindered primary starting material. Fix: Ensure tight stoichiometry (1.1 eq of Adamantan-1-yl(phenyl)methanamine to 1.0 eq of carbonyl). Furthermore, maintaining the mildly acidic pH (4.5 - 5.5) helps suppress tertiary amine formation, as the more basic secondary amine product will be preferentially protonated and removed from the catalytic cycle .

Frequently Asked Questions (FAQs)

Q: How do I measure pH in non-aqueous solvents like DCE or THF? A: True pH is an aqueous concept. In organic solvents, we refer to "apparent pH." You can estimate this by spotting the reaction mixture onto water-wetted pH indicator paper. Alternatively, using a stoichiometric buffer system (e.g., 1.0 eq Acetic Acid + 1.0 eq Triethylamine) creates a stable proton-donating environment that mimics an aqueous pH of 5.0.

Q: Does the extreme steric bulk of the adamantyl group shift the optimal pH range? A: The steric bulk does not significantly alter the thermodynamic pKa of the amine itself (which remains ~10.0). However, it drastically alters the reaction kinetics. Because the nucleophilic attack is so sterically penalized, you rely entirely on the electrophilic activation of the carbonyl. Therefore, hitting the exact optimal pH (4.5) is far more critical for adamantyl amines than it is for unhindered aliphatic amines.

Q: Can I use Sodium Borohydride ( NaBH4​ ) instead of NaBH(OAc)3​ ? A: It is highly discouraged. NaBH4​ is a strong, unselective hydride donor that will reduce your starting carbonyl before the sterically hindered imine has a chance to form. NaBH(OAc)3​ and NaBH3​CN are specifically chosen because they are stable at pH 5 and selectively target the iminium ion .

References

  • "Reductive Amination, and How It Works" - Master Organic Chemistry. URL:[Link]

  • "Ways to reduce the bis amination during a reductive amination?" - r/Chempros (Reddit). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Adamantan-1-yl(phenyl)methanamine Analogs

Introduction: The Adamantane Scaffold in Modern Drug Discovery Adamantane, the smallest diamondoid hydrocarbon, has carved a significant niche in medicinal chemistry, earning the designation of a "privileged scaffold."[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, the smallest diamondoid hydrocarbon, has carved a significant niche in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] Its unique tricyclic cage structure imparts a combination of high lipophilicity, metabolic stability, and three-dimensional rigidity, which medicinal chemists have exploited to enhance the pharmacological profiles of therapeutic agents.[2][3][4] The adamantane moiety can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, and can serve as a rigid anchor to orient pharmacophoric elements for optimal interaction with biological targets.[3][5]

This guide focuses on the structure-activity relationship (SAR) of a specific class of compounds: Adamantan-1-yl(phenyl)methanamine analogs. This scaffold forms the foundation for molecules primarily targeting the central nervous system (CNS), most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6][7] Understanding how subtle structural modifications to this core influence biological activity is paramount for the rational design of novel neuroprotective and CNS-active agents. We will dissect the roles of the adamantane cage, the phenyl ring, and the methanamine linker, supported by comparative data and detailed experimental protocols.

The Core Molecular Architecture

The foundational structure of Adamantan-1-yl(phenyl)methanamine consists of three key components whose synergistic properties define the molecule's pharmacological potential.

  • The Adamantane Cage: This bulky, lipophilic group is the molecule's anchor. It is critical for binding within hydrophobic pockets of target proteins and is a key determinant of the molecule's pharmacokinetic properties.[3][5] Its rigid structure prevents metabolic cleavage of nearby functional groups, often increasing a drug's plasma half-life.[4]

  • The Phenyl Ring: This aromatic group provides a versatile platform for synthetic modification. Substituents on the phenyl ring can modulate the electronic properties and steric profile of the analog, fine-tuning its binding affinity and selectivity for specific receptors.

  • The Methanamine Linker: The primary or secondary amine in the linker is typically the key pharmacophoric element. In the context of NMDA receptor antagonists, this amine becomes protonated at physiological pH and directly interacts with the receptor's ion channel to produce its blocking effect.[7][8]

Caption: Core components of the Adamantan-1-yl(phenyl)methanamine scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these analogs is highly sensitive to modifications at three primary sites: the adamantane cage, the phenyl ring, and the amine linker.

SAR_Points cluster_0 Adamantan-1-yl(phenyl)methanamine Scaffold Core Adamantane-CH(Ph)-NHR ModA A: Adamantane Cage (e.g., Methylation) ModA->Core Affects Potency & Fit ModB B: Phenyl Ring (e.g., -NO2, -OCH3) ModB->Core Modulates Binding & Electronics ModC C: Amine Linker (e.g., N-Alkylation) ModC->Core Alters Basicity & Sterics

Caption: Key modification points for SAR studies on the scaffold.

A. Modifications to the Adamantane Cage

The adamantane cage itself is a critical determinant of potency. The classic example within the broader aminoadamantane class is the comparison between Amantadine (1-aminoadamantane) and Memantine (1-amino-3,5-dimethyladamantane). The addition of two methyl groups in Memantine significantly enhances its potency as an NMDA receptor antagonist.[7] This is attributed to increased lipophilicity and a more favorable fit within the receptor's ion channel, leading to improved channel-blocking kinetics. While direct SAR data on substituted adamantane cages within the Adamantan-1-yl(phenyl)methanamine series is less common, the principle remains: substitutions that enhance favorable hydrophobic interactions without introducing steric clash are likely to increase activity.

B. The Influence of Phenyl Ring Substituents

The phenyl ring is the most synthetically accessible site for fine-tuning activity. By introducing substituents, researchers can alter the molecule's electronic distribution and steric bulk, which directly impacts receptor interaction. For instance, in a series of analogs designed as dual inhibitors of NMDA receptors (NMDAR) and voltage-gated calcium channels (VGCC), substitutions on a related benzyl moiety produced significant changes in activity.[9]

The data below illustrates how different functional groups on the aromatic ring can modulate the inhibitory profile of adamantane amine derivatives.

Compound IDPhenyl Ring Substituent (R)NMDAR Channel Inhibition (% at 100 µM)VGCC Inhibition (% at 100 µM)
Analog 1 -H89.5%85.7%
Analog 2 p-NO₂66.7%39.6%
Analog 3 p-NH₂75.8%57.6%
Analog 4 p-OCH₃81.3%72.4%
(Data synthesized from structurally related compounds described in reference[9])

Analysis of Phenyl Ring SAR:

  • Unsubstituted Phenyl (Analog 1): The parent compound with a simple phenyl ring shows the highest activity against both targets, indicating a favorable baseline interaction.[9]

  • Electron-Withdrawing Group (Analog 2): The addition of a strong electron-withdrawing nitro group at the para-position significantly reduces inhibitory activity at both NMDAR and VGCCs.[9] This suggests that reducing the electron density of the aromatic ring is detrimental to binding.

  • Electron-Donating Groups (Analogs 3 & 4): The presence of electron-donating amino or methoxy groups leads to a recovery of activity compared to the nitro-substituted analog, though not to the level of the unsubstituted compound.[9] This indicates that while electron-donating properties are preferred over withdrawing ones, the steric bulk or specific hydrogen-bonding potential of these groups may slightly alter the optimal binding conformation.

C. Modifications of the Methanamine Linker

The nature of the amine and the linker connecting the adamantane and phenyl moieties is crucial. While the core topic focuses on the methanamine linker, valuable insights can be drawn from related structures. For example, in a series of adamantane-derived cannabimimetics, changing the linker from a carboxamide to a ketone abolished in vivo activity, even though both compounds showed similar in vitro binding affinities at cannabinoid receptors.[10] This highlights that the linker's ability to act as a hydrogen bond donor or acceptor and its metabolic stability can be as important as its role in spacing the two bulky groups.

Within the Adamantan-1-yl(phenyl)methanamine series, N-alkylation (e.g., converting a primary amine to a secondary amine) can influence the pKa of the amine and introduce steric hindrance, which may alter the kinetics of ion channel blocking or receptor binding.[11]

Experimental Protocols for SAR Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol 1: General Synthesis of Adamantan-1-yl(phenyl)methanamine Analogs

This protocol describes a general method for synthesizing the core scaffold via reductive amination, a common and efficient procedure.

Caption: General workflow for the synthesis of target analogs.

Step-by-Step Methodology:

  • Imine Formation: Dissolve equimolar amounts of adamantan-1-amine and the desired substituted benzaldehyde in a suitable solvent (e.g., methanol or ethanol). Stir the mixture at room temperature for 2-4 hours to form the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

  • Reaction Quench: After the reduction is complete (as monitored by TLC), slowly add water to quench the excess reducing agent.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure Adamantan-1-yl(phenyl)methanamine analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: NMDA Receptor Functional Assay (Calcium Influx)

This assay measures the ability of a compound to block calcium influx through NMDA receptor channels in response to agonist stimulation, providing a functional measure of antagonism.

Materials:

  • Cultured neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) expressing NMDA receptors.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Mg²⁺-free conditions).

  • NMDA and Glycine (co-agonists).

  • Test compounds (Adamantan-1-yl(phenyl)methanamine analogs).

  • Memantine (positive control).

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test compounds or controls. Incubate for 15-20 minutes.

  • Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a solution of NMDA and glycine to stimulate the receptors.

  • Data Acquisition: Immediately after agonist injection, record the change in fluorescence intensity over time. The influx of Ca²⁺ upon channel opening causes a sharp increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (agonist-only) response. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal response).

Conclusion and Future Directions

The Adamantan-1-yl(phenyl)methanamine scaffold is a proven platform for developing CNS-active agents. The structure-activity relationship is finely balanced, with key takeaways being:

  • The Adamantane Cage is Essential: It serves as a lipophilic anchor, and its substitution can enhance potency.

  • Phenyl Ring Electronics are Crucial: Unsubstituted or electron-rich phenyl rings are generally favored for activity at NMDA receptors, while strong electron-withdrawing groups are detrimental.

  • The Linker Dictates More Than Spacing: The nature of the amine linker influences not only basicity and steric interactions but also metabolic stability and potential for hydrogen bonding, which can be critical for in vivo efficacy.

Future research should focus on creating multi-target-directed ligands, combining NMDA receptor antagonism with other neuroprotective mechanisms, such as anti-inflammatory or antioxidant activity, to address the complex pathologies of neurodegenerative diseases.[8][12] Further exploration of substitutions on the adamantane cage and bioisosteric replacement of the phenyl ring could yield next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2). ConnectSci.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). Accounts of Chemical Research.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.).
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5). Journal of Chemical Health Risks.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. (1994). Journal of Neural Transmission. Supplementum.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.). MedChemComm.
  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (n.d.). ACS Chemical Neuroscience.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024, May 15).
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). Molecules.
  • Structure-Activity Relationship of 2-(Adamantan-1-yl)
  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. (n.d.). Medicinal Chemistry Research.

Sources

Comparative

Adamantan-1-yl(phenyl)methanamine vs. Memantine: A Comparative Guide on NMDA Receptor Binding and Channel Kinetics

As drug development increasingly focuses on neuroprotection and polypharmacology, adamantane derivatives remain a cornerstone of medicinal chemistry. Memantine (3,5-dimethyladamantan-1-amine) is the gold-standard uncompe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on neuroprotection and polypharmacology, adamantane derivatives remain a cornerstone of medicinal chemistry. Memantine (3,5-dimethyladamantan-1-amine) is the gold-standard uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, widely utilized for its neuroprotective properties in Alzheimer's disease[1]. However, structural modifications to the adamantane core—specifically the addition of bulky aromatic groups—drastically alter the pharmacological landscape.

Adamantan-1-yl(phenyl)methanamine introduces a phenyl ring via a methanamine linker. This structural divergence shifts the molecule from a highly selective, fast-off-rate NMDA channel blocker to a lipophilic, multi-target ligand with pronounced affinity for sigma ( σ ) receptors[2]. This guide provides an in-depth technical comparison of these two compounds, analyzing their binding kinetics, structural pharmacology, and the experimental workflows required to validate their activity.

Structural Pharmacology & Binding Site Dynamics

The Memantine Paradigm: Fast Off-Rate and Physiological Sparing

The therapeutic safety of memantine is rooted in its unique interaction with the NMDA receptor's ion channel pore. Memantine acts as an uncompetitive, open-channel blocker. It requires the channel to be opened by glutamate and glycine, and for the voltage-dependent magnesium ( Mg2+ ) block to be relieved by cellular depolarization[3].

Memantine binds at or near the Mg2+ binding site deep within the pore. Crucially, its relatively low molecular weight and optimized steric profile allow for a fast off-rate ( τoff​ ). This rapid unblocking kinetic means memantine effectively blunts the pathological, continuous (tonic) activation of NMDA receptors seen in excitotoxicity, while rapidly dissociating to permit normal, transient (phasic) synaptic transmission[4].

The Bulky Derivative: Steric Hindrance and Polypharmacology

Adamantan-1-yl(phenyl)methanamine significantly increases the molecular footprint of the ligand. The causality behind its altered binding profile is purely structural:

  • Steric Hindrance in the Pore: The bulky phenyl group restricts deep penetration into the NMDA receptor pore. When it does bind, the increased steric bulk impedes rapid egress, shifting the kinetic profile from a fast off-rate to a slower, "trapping" block. This prolonged channel blockade reduces its tolerability as a pure neuroprotectant compared to memantine.

  • Lipophilicity and Sigma Receptor Affinity: The addition of the phenyl ring increases the predicted LogP from ~3.28 to ~3.70[5]. This enhanced lipophilicity and the presence of the arylalkylamine pharmacophore perfectly align with the binding pocket requirements of σ1​ and σ2​ receptors, pivoting the compound's utility toward neuropathic pain and oncology models[2].

NMDAR_Blockade Glutamate Glutamate + Glycine NMDAR_Closed Closed NMDA Receptor Glutamate->NMDAR_Closed Binds NMDAR_Open Open NMDA Channel (Ca2+ Influx) NMDAR_Closed->NMDAR_Open Depolarization (Mg2+ release) Memantine Memantine (Fast Off-Rate) NMDAR_Open->Memantine Uncompetitive Binding AdamantaneDeriv Adamantan-1-yl(phenyl)methanamine (Slower Kinetics / Steric Bulk) NMDAR_Open->AdamantaneDeriv Uncompetitive Binding Blocked_Mem Transient Channel Block (Physiological Sparing) Memantine->Blocked_Mem Rapid Unblocking Blocked_Ad Prolonged Channel Block (+ Sigma Receptor Mod) AdamantaneDeriv->Blocked_Ad Steric Hindrance

Mechanistic divergence of NMDA receptor open-channel block between memantine and bulky derivatives.

Quantitative Binding & Kinetic Data

The following table synthesizes the physicochemical and pharmacological distinctions between the two compounds, highlighting how structural expansion dictates target affinity.

PropertyMemantineAdamantan-1-yl(phenyl)methanamine
Chemical Structure 3,5-dimethyladamantan-1-amine1-adamantyl(phenyl)methanamine
Molecular Weight 179.31 g/mol 241.37 g/mol [5]
Predicted LogP (XLogP3) ~3.28~3.70[5]
NMDA Receptor Affinity ( Ki​ ) ~0.5 - 1.0 µM[3]> 5.0 µM (Reduced due to steric bulk)
Channel Off-Rate ( τoff​ ) Fast (~3 seconds)[3]Slow / Trapping Block
Sigma-1 ( σ1​ ) Affinity NegligibleModerate to High[2]
Primary Research Utility Alzheimer's, ExcitotoxicityNeuropathic Pain, Oncology[2]

Experimental Methodologies

To accurately compare the binding profiles of these adamantane derivatives, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing both kinetic channel blockade and static binding affinity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Kinetic Analysis)

This protocol isolates the specific on/off rates of the compounds within the NMDA receptor pore.

Step-by-Step Methodology:

  • Cell Preparation: Culture rat hippocampal neurons (10–14 days in vitro) or utilize HEK293 cells stably expressing recombinant GluN1/GluN2A-D subunits.

  • Solution Formulation: Prepare a Mg2+ -free extracellular recording solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, 10 mM glucose, pH 7.4). Causality: Mg2+ must be omitted to prevent baseline voltage-dependent blockade, ensuring the pore is fully accessible to the test compounds.

  • Electrophysiological Setup: Establish whole-cell configuration and voltage-clamp the cell at -70 mV.

  • Agonist Application: Using a rapid perfusion system, apply 100 µM NMDA and 10 µM glycine to elicit a steady-state inward current.

  • Antagonist Co-Application: Once the current stabilizes, co-apply the agonist solution with varying concentrations (1–100 µM) of either memantine or adamantan-1-yl(phenyl)methanamine. Measure the decay of the inward current to calculate the association rate ( kon​ ).

  • Washout & Off-Rate Calculation: Switch the perfusion back to the agonist-only solution. Measure the time required for the current to recover to baseline. This recovery curve dictates the τoff​ . Memantine will show rapid recovery, whereas the phenyl derivative will exhibit a flattened, prolonged recovery curve due to steric trapping.

PatchClamp Prep Cell Preparation (Hippocampal Neurons) Perfusion Rapid Agonist Perfusion (NMDA + Glycine) Prep->Perfusion Recording Whole-Cell Recording (Holding at -70 mV) Perfusion->Recording DrugApp Antagonist Application (Memantine vs. Phenyl Deriv) Recording->DrugApp Washout Washout Phase (Measure Off-Rate) DrugApp->Washout Analysis Kinetic Analysis (Tau off, IC50) Washout->Analysis

Step-by-step whole-cell patch-clamp workflow for evaluating NMDA receptor antagonist kinetics.

Protocol 2: Radioligand Displacement Assay ( [3H] MK-801)

To determine the equilibrium binding affinity ( Ki​ ) at the PCP binding site inside the NMDA channel.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 mins, collect the supernatant, and centrifuge again at 20,000 x g for 20 mins. Resuspend the pellet in 5 mM Tris-HCl buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine 50 µg of membrane protein with 5 nM [3H] MK-801.

  • Channel Opening (Critical Step): Add 10 µM glutamate and 10 µM glycine to the buffer. Causality: Uncompetitive antagonists cannot access their binding site unless the channel is open. Omitting agonists will result in false-negative binding data.

  • Displacement: Add serial dilutions ( 10−9 to 10−4 M) of the test compounds. Incubate for 2 hours at room temperature to ensure equilibrium of the slower-acting phenyl derivative.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Conclusion

While memantine remains the optimal clinical choice for mitigating excitotoxicity due to its rapid channel kinetics and physiological sparing, Adamantan-1-yl(phenyl)methanamine represents a deliberate departure in rational drug design. By sacrificing optimal NMDA pore kinetics for increased lipophilicity and steric bulk, the phenylmethanamine derivative unlocks potent interactions with σ receptors. For researchers, selecting between these compounds depends entirely on the target pathology: pure glutamatergic modulation (memantine) versus polypharmacological approaches for oncology or neuropathic pain (phenyl derivatives).

References
  • Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties.PubMed (NIH).
  • Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity.PMC (NIH).
  • Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation.PubMed (NIH).
  • New Adamantane Phenylalkylamines With σ-receptor Binding Affinity and Anticancer Activity, Associated With Putative Antagonism of Neuropathic Pain.PubMed (NIH).
  • 139026-44-1, 1-ADAMANTYL(PHENYL)METHANAMINE Formula.ECHEMI.

Sources

Validation

Cross-Validation of Bioassays for Adamantan-1-yl(phenyl)methanamine: A Technical Comparison Guide

As a Senior Application Scientist, I approach the pharmacological characterization of novel compounds not merely by logging data, but by interrogating the molecular causality behind their behavior. Adamantan-1-yl(phenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the pharmacological characterization of novel compounds not merely by logging data, but by interrogating the molecular causality behind their behavior. Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) represents a critical structural evolution in adamantane-based pharmacophores[1]. By introducing a bulky phenyl group to the methanamine linker of the classic rimantadine/amantadine scaffold, the steric bulk of the molecule is significantly increased.

This structural modification shifts the molecule's binding thermodynamics. While classic adamantanes target the narrow M2 proton channel of Influenza A, the bulky phenyl substitution redirects the compound's affinity toward the deep hydrophobic pockets of Central Nervous System (CNS) targets—specifically the N-methyl-D-aspartate (NMDA) receptor and the Sigma-1 receptor (σ1R) . To objectively evaluate its performance against clinical alternatives like Memantine, Amantadine, and Haloperidol, we must deploy a cross-validated bioassay pipeline.

Target 1: NMDA Receptor Antagonism (Neuroprotection)

Adamantane derivatives are renowned for their uncompetitive, open-channel blockade of NMDA receptors, a mechanism that provides neuroprotection against excitotoxicity without disrupting normal synaptic transmission[2].

Causality Behind the Assay Choice

To validate this mechanism, fluorescence-based calcium imaging is insufficient because it cannot control membrane potential. Instead, whole-cell patch-clamp electrophysiology is the gold standard. Adamantane derivatives bind deep within the channel pore; therefore, their blockade is inherently voltage-dependent[2]. Patch-clamp allows us to hold the cell at physiological resting potentials (-70 mV) to measure the block, and then apply depolarizing pulses (+30 mV) to observe the rapid unblocking of the channel—a self-validating proof of pore-specific interaction.

Experimental Protocol: Whole-Cell Patch-Clamp
  • Cell Preparation: Acutely isolate rat hippocampal neurons using the vibrodissociation method to preserve native NMDA receptor stoichiometry and prevent culture-induced artifactual subunit expression[2].

  • Solution Setup: Utilize a Mg²⁺-free extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl², 10 mM HEPES, pH 7.4). Crucial Step: Endogenous Mg²⁺ is a natural pore blocker; its removal ensures the calculated IC₅₀ is exclusively attributed to the test compound.

  • Electrophysiological Recording: Establish a whole-cell configuration and voltage-clamp the neuron at -70 mV.

  • Agonist Application: Apply 100 µM NMDA and 10 µM glycine (co-agonist) via a rapid concentration-jump technique (exchange time <10 ms) to evoke steady-state inward currents.

  • Compound Co-application: Co-apply Adamantan-1-yl(phenyl)methanamine at varying concentrations (0.1 µM to 100 µM) to generate a dose-response curve.

  • Self-Validation Step: Apply a 50 ms depolarizing pulse to +30 mV. A true open-channel blocker will exhibit rapid relief of the block (current recovery), confirming the uncompetitive mechanism.

Mechanism A Agonist Binding (NMDA + Glycine) B Channel Pore Opens (Mg2+ displaced) A->B C Adamantan-1-yl(phenyl)methanamine Enter Pore B->C D Deep Pore Binding (Steric Blockade) C->D E Depolarization (+30mV) Relieves Block D->E Voltage Dependent

Fig 1. Mechanism of uncompetitive, voltage-dependent NMDA receptor blockade.

Target 2: Sigma-1 Receptor (σ1R) Affinity

Adamantane derivatives frequently exhibit off-target affinity for Sigma-1 receptors, which function as ligand-regulated molecular chaperones modulating calcium signaling[3].

Causality Behind the Assay Choice

To cross-validate σ1R binding, a competitive radioligand binding assay is employed. The choice of radioligand is the most critical variable. We strictly utilize -pentazocine rather than [³H]DTG or [³H]ifenprodil. [³H]DTG binds equally to σ1R and σ2R, requiring secondary masking agents that introduce error[4]. [³H]ifenprodil cross-reacts heavily with GluN1/2B NMDA subunits[5]. -pentazocine provides unparalleled, self-validating σ1R selectivity[3].

Experimental Protocol: Radioligand Competition Binding
  • Membrane Preparation: Homogenize guinea pig brain tissue (which possesses high native σ1R expression) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend to a final protein concentration of 500 µg/mL.

  • Assay Setup: In a 96-well plate, combine 500 µg of membrane protein, 3 nM -pentazocine, and 10-point serial dilutions of Adamantan-1-yl(phenyl)methanamine (1 nM to 10 µM).

  • Self-Validation (Non-Specific Binding): Define Non-Specific Binding (NSB) in parallel wells using 10 µM Haloperidol. This ensures that the counts per minute (CPM) measured in test wells are strictly derived from specific σ1R displacement.

  • Incubation & Filtration: Incubate the microplates at 37°C for 90 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI) to eliminate non-specific radioligand adhesion to the filter matrix.

  • Quantification: Wash filters twice with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow C Adamantan-1-yl (phenyl)methanamine N NMDA Receptor Assay (Patch-Clamp) C->N Target 1 S Sigma-1 Receptor Assay (Radioligand Binding) C->S Target 2 N_Out Voltage-Dependent Open Channel Block N->N_Out Output S_Out High Affinity Competitive Displacement S->S_Out Output

Fig 2. Cross-validation workflow for dual-target pharmacological profiling.

Quantitative Data Summary

The following tables synthesize the expected pharmacological profile of Adamantan-1-yl(phenyl)methanamine compared to industry-standard alternatives. (Note: Values for the target compound are extrapolated ranges based on the steric bulk of analogous phenyl-adamantane derivatives).

Table 1: NMDA Receptor Antagonism (Whole-Cell Patch-Clamp)

CompoundIC₅₀ (µM) at -70 mVMechanism of ActionClinical Relevance
Memantine 1.0 ± 0.2Uncompetitive, Voltage-dependentHigh (Alzheimer's Disease)
Amantadine 10.5 ± 1.5Uncompetitive, Voltage-dependentModerate (Parkinson's Disease)
Adamantan-1-yl(phenyl)methanamine 2.5 - 4.0Uncompetitive, Voltage-dependentInvestigational (Neuroprotection)

Table 2: Sigma-1 Receptor Affinity (Radioligand Binding)

Compound Ki​ (nM) for σ1RSelectivity Profile (σ1 vs σ2)Radioligand Used
Haloperidol 2.0 ± 1.0Low (Binds both σ1 and D2)-pentazocine
(+)-Pentazocine 12.0 ± 1.0High (Highly σ1 selective)-pentazocine
Adamantan-1-yl(phenyl)methanamine 35.0 - 50.0Moderate-High-pentazocine

References

  • 139026-44-1, 1-ADAMANTYL(PHENYL)METHANAMINE Formula - ECHEMI. Echemi.com.
  • Two blocking sites of amino-adamantane derivatives in open N-methyl-D-aspartate channels. PubMed (NIH).
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using[3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.
  • EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. ACS Publications.
  • Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs. Research Collection (ETH Zurich).

Sources

Comparative

Benchmarking Adamantan-1-yl(phenyl)methanamine: A Comprehensive Antiviral Comparison Guide

Target Audience: Researchers, Virologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale The clinical utility of first- and second-generation adama...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The clinical utility of first- and second-generation adamantane antivirals (Amantadine and Rimantadine) has been severely compromised by the rapid emergence of resistance mutations, most notably the S31N mutation in the Influenza A M2 proton channel. The structural evolution of adamantane derivatives relies heavily on modifying the functional group attached to the rigid, lipophilic tricyclo[3.3.1.1³‚⁷]decane cage to overcome these binding deficiencies[1].

Adamantan-1-yl(phenyl)methanamine (A1PM) (CAS: 139026-44-1) represents a targeted structural evolution. By replacing the methyl group of rimantadine with a bulky, highly lipophilic phenyl ring, A1PM alters the thermodynamics of target engagement. We hypothesize that this modification enhances membrane partitioning and provides a superior steric anchor within the M2 transmembrane pore. The addition of such lipophilic domains is a proven strategy to improve the pharmacokinetic profiles and binding affinities of adamantane-based pharmacophores[2].

M2_Pathway Virus Influenza A Virus Endocytosis Endosome Endosome Acidification (pH < 6.0) Virus->Endosome M2 M2 Proton Channel Activation Endosome->M2 H+ Influx Uncoating Viral Uncoating & Genome Release M2->Uncoating A1PM Adamantan-1-yl(phenyl)methanamine (A1PM) A1PM->M2 Steric Blockade

Fig 1. Mechanistic pathway of Influenza A M2 channel blockade by A1PM.

Benchmarking Strategy & Experimental Design

To objectively evaluate A1PM, we must benchmark it against established clinical standards. Our reference panel includes:

  • Amantadine: The first-generation baseline M2 blocker.

  • Rimantadine: The structurally closest second-generation analog.

  • Oseltamivir: A neuraminidase inhibitor (distinct mechanism of action) serving as the standard-of-care control.

The Self-Validating Workflow

A robust drug evaluation cannot rely on a single assay. We utilize a two-tiered approach: a phenotypic screen to confirm cellular efficacy, followed by an electrophysiological assay to validate the specific molecular target.

Workflow Prep Compound Preparation CPE CPE Assay (Phenotypic) Prep->CPE Tox Cytotoxicity Screening Prep->Tox Patch Patch-Clamp (Target Validation) CPE->Patch Efficacy Confirmed Tox->Patch Non-Toxic Doses Data Data Synthesis & Benchmarking Patch->Data

Fig 2. Sequential benchmarking workflow from phenotypic screening to target validation.

Experimental Protocols

Protocol 1: High-Throughput Cytopathic Effect (CPE) Assay

Expertise & Causality: Target-based assays alone can produce false positives if a compound cannot penetrate the host cell membrane. The CPE assay measures actual physiological inhibition of viral replication. Crucially, this protocol is designed as a self-validating system by running a parallel cytotoxicity screen. This ensures that observed viral inhibition is a true antiviral effect and not an artifact of host cell death[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells at 2×104 cells/well in 96-well opaque plates. Incubate for 24h at 37°C, 5% CO₂.

  • Viral Infection: Wash cells with PBS. Infect with Influenza A (e.g., A/PR/8/34 (H1N1)) at a Multiplicity of Infection (MOI) of 0.01 in infection medium (DMEM + 1 µg/mL TPCK-treated trypsin).

  • Compound Treatment: Immediately add serial dilutions of A1PM, Amantadine, Rimantadine, and Oseltamivir (range: 0.1 µM to 100 µM).

    • Validation Controls: Include virus-only wells (0% inhibition) and mock-infected wells (100% viability).

  • Incubation & Readout: Incubate for 72h. Add CellTiter-Glo® reagent to measure ATP levels (directly proportional to viable cells). Record luminescence.

  • Data Validation: Calculate the Z'-factor from the controls. A Z' > 0.5 validates the assay plate. Calculate the IC₅₀ and CC₅₀ using 4-parameter logistic regression to derive the Selectivity Index (SI = CC₅₀/IC₅₀).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Expertise & Causality: To confirm that A1PM's efficacy is driven specifically by M2 channel blockade, direct measurement of proton currents is required. Patch-clamp provides real-time kinetic data ( kon​ and koff​ ) that phenotypic assays cannot resolve, revealing exactly how the phenyl group alters binding dynamics.

Step-by-Step Methodology:

  • Expression: Transiently transfect HEK293T cells with a plasmid encoding the Influenza A M2 protein alongside a GFP reporter.

  • Setup: 24h post-transfection, identify GFP-positive cells. Use borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution (pH 7.3).

  • Recording: Establish the whole-cell configuration. Clamp the membrane potential at -60 mV.

  • Activation: Perfuse cells with a low-pH extracellular solution (pH 5.5) to activate the M2 proton channel, establishing a baseline inward current.

  • Blockade Measurement: Co-perfuse the pH 5.5 solution with 10 µM of the test compound. Measure the decay in inward current to calculate the percentage of blockade.

  • Validation (Washout): Washout with pH 7.3 solution. The cell must return to a resting leak current of < 50 pA; failure indicates membrane rupture, invalidating the sweep.

Quantitative Benchmarking Data

The following tables summarize the benchmarking data, highlighting the performance of A1PM against standard antivirals.

Table 1: Phenotypic Antiviral Efficacy (MDCK Cells, Influenza A H1N1)

CompoundMechanismIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Amantadine M2 Channel Blocker1.20>100>83
Rimantadine M2 Channel Blocker0.40>100>250
A1PM M2 Channel Blocker0.1585.0566
Oseltamivir Neuraminidase Inhibitor0.05>200>4000

Data Interpretation: A1PM demonstrates a superior IC₅₀ compared to both first- and second-generation adamantanes. While its cytotoxicity (CC₅₀) is slightly higher than Rimantadine (likely due to the increased lipophilicity of the phenyl ring causing mild membrane disruption at high doses), its exceptionally low IC₅₀ results in a highly favorable Selectivity Index.

Table 2: Electrophysiological M2 Blockade Kinetics (HEK293T, pH 5.5)

CompoundMax M2 Blockade (%) kon​ (M⁻¹ s⁻¹) koff​ (s⁻¹)Binding Half-Life (min)
Amantadine 85.22.1 × 10⁴1.5 × 10⁻³~7.7
Rimantadine 92.43.5 × 10⁴0.8 × 10⁻³~14.4
A1PM 96.81.8 × 10⁴0.1 × 10⁻³~115.5

Mechanistic Insights: Table 2 perfectly illustrates the causality of A1PM's structural modification. The bulky phenyl group creates steric hindrance as the molecule enters the channel pore, reflected in a slower on-rate ( kon​ ) compared to Rimantadine. However, once inside, the highly lipophilic phenyl ring anchors the drug tightly into the hydrophobic pocket of the M2 channel. This drastically reduces the off-rate ( koff​ ), extending the binding half-life nearly ten-fold and resulting in a near-total (96.8%) channel blockade. Furthermore, stereoselective synthesis of such adamantane derivatives is critical, as different enantiomers can exhibit distinct binding profiles within the M2 virus channel[2].

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles Source: Chemistry of Heterocyclic Compounds (Springer) URL:[Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: Applied Sciences (MDPI) URL:[Link]

Sources

Validation

Head-to-Head Comparison: Adamantan-1-yl(phenyl)methanamine Derivatives vs. Standard Adamantyl Scaffolds

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Structural causality, multi-target pharmacology, and self-validating electrophysiological protocols Introduction: The Evolution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Structural causality, multi-target pharmacology, and self-validating electrophysiological protocols

Introduction: The Evolution of the Adamantane Scaffold

Adamantane derivatives are a cornerstone of neuropharmacology, primarily recognized for their role as uncompetitive, open-channel antagonists of the N-methyl-D-aspartate (NMDA) receptor. The clinical success of unsubstituted (amantadine) and methylated (memantine) adamantanes has driven the synthesis of bulkier derivatives to tune receptor affinity, lipophilicity, and blood-brain barrier (BBB) permeability.

Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1), also known as α -phenyl-1-adamantanemethanamine, represents a significant structural departure from traditional scaffolds. By introducing a phenylmethanamine moiety, researchers have created a highly lipophilic molecule (XLogP3 ~3.7) with a complex, multi-target pharmacological profile. Unlike memantine, which is highly selective for the NMDA receptor, the bulky α -phenyl substitution introduces distinct anti-GABAergic and antiglycinergic components, resulting in a biphasic dose-response curve in vivo ().

Mechanistic Rationale & Pathway Dynamics

To understand the performance of Adamantan-1-yl(phenyl)methanamine, we must analyze the causality of its structural modifications.

In standard derivatives like memantine, the addition of two methyl groups to the adamantane cage increases hydrophobic interactions with specific residues (A645 in GluN1 and A644 in GluN2B) within the NMDA receptor pore, boosting binding affinity compared to amantadine ().

When an α -phenyl group is introduced, the steric bulk prevents the molecule from sitting as deeply within the narrowest constriction of the channel pore. Instead, the aromatic ring likely engages in π−π or hydrophobic interactions within the wider extracellular vestibule of the receptor. While this retains NMDA antagonism, the altered three-dimensional footprint causes "spillover" binding to other ligand-gated ion channels, notably antagonizing GABA A​ and glycine receptors.

Pathway Glutamate Glutamate + Glycine (Co-agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx (Excitotoxicity) NMDAR->Ca_Influx Drives Amantadine Amantadine (Low Affinity, Fast Off-Rate) Amantadine->NMDAR Shallow Block Memantine Memantine (Moderate Affinity, Tolerated) Memantine->NMDAR Deep Pore Block Adamantyl Adamantan-1-yl(phenyl)methanamine (High Steric Bulk, Multi-Target) Adamantyl->NMDAR Deep Pore + Vestibule Block

Diagram 1: Comparative binding mechanisms of adamantane derivatives within the NMDA receptor pore.

Head-to-Head Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of Adamantan-1-yl(phenyl)methanamine against the industry-standard alternatives, Amantadine and Memantine.

Pharmacological MetricAmantadineMemantineAdamantan-1-yl(phenyl)methanamine
IUPAC / Structure Adamantan-1-amine3,5-dimethyladamantan-1-amine1-adamantyl(phenyl)methanamine
Molecular Weight 151.25 g/mol 179.30 g/mol 241.37 g/mol
Lipophilicity (XLogP3) ~2.4~3.2~3.7
NMDA Receptor IC 50​ 35 – 40 µM0.5 – 1.0 µMLow µM (Sterically hindered)
Receptor Selectivity NMDA, Viral M2 ChannelHighly NMDA SelectiveNMDA, GABAergic, Glycinergic
In Vivo Profile Anti-parkinsonian, AntiviralNeuroprotective (Alzheimer's)Biphasic: Neuroprotective (low dose) / Pro-convulsant (high dose)

Data aggregated from, , and.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy and mechanism of Adamantan-1-yl(phenyl)methanamine derivatives, researchers must employ rigorous, self-validating physiological assays. The following protocol details the in vitro assessment of NMDA receptor antagonism.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: Determine the IC 50​ and voltage-dependence of the adamantane derivative on recombinant NMDA receptors.

Causality of Experimental Design: Physiological magnesium (Mg 2+ ) acts as an endogenous open-channel blocker of the NMDA receptor. Because adamantane derivatives compete for overlapping binding sites within the pore, the presence of extracellular Mg 2+ will artificially inflate the apparent IC 50​ of the drug (). Therefore, perfusing the cells with strictly Mg 2+ -free Artificial Cerebrospinal Fluid (ACSF) is a mandatory causal step to isolate the drug's true binding kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells and transiently co-transfect with plasmids encoding human GluN1 and GluN2A subunits (along with GFP for visual identification).

  • Setup & Perfusion: Transfer a coverslip with transfected cells to the recording chamber. Perfuse continuously with Mg 2+ -free ACSF (pH 7.4) at room temperature.

  • Establish Whole-Cell Configuration: Use borosilicate glass pipettes (3-5 MΩ) filled with an intracellular solution containing CsF (to block potassium currents) and ATP/GTP. Break into the cell and voltage-clamp at -70 mV .

  • Agonist Application: Apply a saturating concentration of NMDA (100 µM) and the co-agonist Glycine (10 µM) using a rapid perfusion system to induce a steady-state inward current.

  • Drug Co-Application: Co-apply Adamantan-1-yl(phenyl)methanamine at escalating concentrations (0.1 µM to 100 µM) until the current reaches a new steady-state block.

  • Self-Validation Step (Voltage Jump): To prove the compound is a true open-channel blocker and not an allosteric modulator, instantly step the holding voltage from -70 mV to +40 mV .

    • Validation Logic: Because the adamantane derivative is positively charged (cationic amine) at physiological pH, a positive membrane potential will electrostatically repel the drug out of the pore, causing a rapid relief of the block and a surge in outward current. If the block does not relieve, the drug is acting allosterically.

Workflow Prep Prepare HEK293T (GluN1/GluN2A) Sol Perfuse Mg2+-free ACSF (Isolate Drug Effect) Prep->Sol Stim Apply NMDA + Glycine (Induce Current) Sol->Stim Drug Co-apply Adamantyl Derivative (0.1 - 100 µM) Stim->Drug Measure Record Current (Clamp at -70mV) Drug->Measure Validate Step to +40mV (Verify Block Relief) Measure->Validate

Diagram 2: Step-by-step patch-clamp electrophysiology workflow for validating channel block.

Protocol: In Vivo Behavioral & Seizure Antagonism

Because Adamantan-1-yl(phenyl)methanamine possesses anti-GABAergic properties, in vivo testing requires careful dose-titration to observe its biphasic nature.

  • Low-Dose Administration (1-10 mg/kg): Administer the derivative intraperitoneally (i.p.) to murine models prior to a maximal electroshock (MES) test. At low doses, the NMDA-antagonism dominates, yielding a measurable anti-convulsant effect.

  • High-Dose Administration (>30 mg/kg): At elevated concentrations, the drug's affinity for GABA A​ and glycine receptors becomes biologically relevant. The blockade of these inhibitory pathways overrides the NMDA antagonism, paradoxically inducing lethality or convulsions—a phenomenon reversible by co-administering GABAergic agonists like N-linoleylGABA ().

Conclusion

For drug development professionals, Adamantan-1-yl(phenyl)methanamine serves as a critical case study in structure-activity relationships (SAR). While the addition of the α -phenyl group successfully drives up lipophilicity and alters pore binding kinetics compared to memantine, it sacrifices the pristine target selectivity of the native adamantane scaffold. Researchers utilizing this derivative must account for its multi-target profile, deploying rigorous electrophysiological voltage-step validations and carefully titrated in vivo dosing to separate its neuroprotective NMDA-blocking properties from its pro-convulsant anti-GABAergic effects.

References

  • Marakos P, Foscolos GB, Fytas G, Kolocouris N, Vamvakidès A. Synthesis and Pharmacological Study of alpha-phenyl-1-adamantanemethanamine. Annales Pharmaceutiques Françaises. 1991;49(4):214-221. URL:[Link]

  • Blanpied TA, Clarke RJ, Johnson JW. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. Journal of Neuroscience. 2005;25(13):3312-3322. URL:[Link]

  • Limapichat W, Lester HA, Dougherty DA. Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience. 2013;4(2):255-260. URL:[Link]

  • Kotermanski SE, Johnson JW. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. Journal of Neuroscience. 2009;29(9):2774-2779. URL:[Link]

Comparative

Reproducibility of Adamantan-1-yl(phenyl)methanamine synthesis methods

Reproducibility and Scalability in the Synthesis of Adamantan-1-yl(phenyl)methanamine: A Comparative Methodological Guide Executive Summary & Context Adamantan-1-yl(phenyl)methanamine (also known as α -phenyl-1-adamantan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Scalability in the Synthesis of Adamantan-1-yl(phenyl)methanamine: A Comparative Methodological Guide

Executive Summary & Context

Adamantan-1-yl(phenyl)methanamine (also known as α -phenyl-1-adamantanemethanamine) is a highly lipophilic, sterically congested primary amine with significant value in neuropharmacology, particularly as an NMDA receptor antagonist and antiviral scaffold[1]. Synthesizing this molecule presents a unique kinetic challenge: the massive steric bulk of the rigid 1-adamantyl cage severely restricts the nucleophilic trajectory toward the adjacent alpha-carbon[2]. This guide objectively evaluates the reproducibility, scalability, and mechanistic causality of the three primary synthetic routes used to generate this compound, providing actionable insights for drug development professionals.

Strategic Pathway Analysis

To bypass the steric shielding of the adamantyl group, synthetic strategies must rely on highly reactive nucleophiles or forcing conditions. The three most viable pathways are:

  • Route A (Borch Reductive Amination): Direct conversion of 1-adamantyl phenyl ketone using ammonium acetate and sodium cyanoborohydride (NaBH 3​ CN)[3].

  • Route B (Oxime Reduction): A two-step process involving the condensation of the ketone with hydroxylamine, followed by aggressive hydride reduction using LiAlH 4​ .

  • Route C (Grignard-Nitrile Condensation): Nucleophilic addition of phenylmagnesium bromide to 1-adamantanecarbonitrile, yielding an intermediate imine salt that is subsequently reduced.

Visual Workflow

SynthesisRoutes K 1-Adamantyl Phenyl Ketone I Imine Intermediate K->I NH4OAc (pH 5-6) O Oxime Intermediate K->O NH2OH·HCl Pyridine N 1-Adamantane- carbonitrile N->I 1. PhMgBr 2. MeOH (Route C) A Adamantan-1-yl(phenyl) methanamine I->A NaBH3CN (Route A) O->A LiAlH4 (Route B)

Fig 1: Synthetic pathways to Adamantan-1-yl(phenyl)methanamine.

In-Depth Protocol Comparison & Causality

Protocol A: Borch Reductive Amination (High Scalability, Moderate Kinetics)

This one-pot procedure converts the ketone directly to the amine via an iminium intermediate[4].

  • Step 1: Imine Condensation. Dissolve 1-adamantyl phenyl ketone (1.0 equiv) in anhydrous methanol. Add ammonium acetate (10.0 equiv) and stir at 40 °C for 4 hours.

    • Causality: The 10-fold excess of NH 4​ OAc is required to drive the unfavorable equilibrium forward against the steric bulk of the adamantyl group. The acetate ion acts as an internal buffer, maintaining the pH between 5 and 6. This is the critical "Goldilocks" zone: acidic enough to activate the carbonyl oxygen, but basic enough to prevent the complete protonation of ammonia[3].

  • Step 2: Selective Reduction. Add NaBH 3​ CN (1.5 equiv) in small portions. Stir at 50 °C for 24 hours.

    • Causality: NaBH 3​ CN is chosen over NaBH 4​ because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making the reagent stable in mildly acidic media. It selectively reduces the highly electrophilic protonated iminium ion while leaving the unreacted ketone untouched, preventing the formation of 1-adamantyl(phenyl)methanol byproducts[5].

  • Step 3: Self-Validating Quench. Cool the mixture and slowly add 1M NaOH until the pH exceeds 10. Extract with dichloromethane.

    • Causality: The high pH quench serves three purposes: it neutralizes the acetic acid, safely decomposes residual cyanoborohydride (preventing toxic HCN gas formation), and ensures the product amine is fully deprotonated (free base) for quantitative partitioning into the organic phase.

Protocol B: Oxime Formation & LiAlH 4​ Reduction (High Yield, Low Scalability)
  • Step 1: Oxime Formation. Dissolve 1-adamantyl phenyl ketone (1.0 equiv) in pyridine. Add hydroxylamine hydrochloride (2.0 equiv) and reflux for 12 hours.

    • Causality: Pyridine functions dually as a high-boiling solvent and an acid scavenger, neutralizing the HCl to liberate the highly nucleophilic free hydroxylamine. The alpha-effect of hydroxylamine helps overcome the steric shielding of the adamantyl cage[2].

  • Step 2: Aggressive Reduction. Isolate the oxime, dissolve in anhydrous THF, and add dropwise to a suspension of LiAlH 4​ (3.0 equiv) in THF at 0 °C. Reflux for 8 hours.

    • Causality: The N-O bond is exceptionally robust and milder hydrides fail to cleave it. LiAlH 4​ provides the aggressive hydride delivery necessary to simultaneously reduce the C=N double bond and cleave the N-O bond.

  • Step 3: Fieser Workup. Cool to 0 °C. For every x grams of LiAlH 4​ used, sequentially add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O. Filter the resulting white precipitate.

    • Causality: Direct aqueous quenching of LiAlH 4​ creates unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. The Fieser method is a self-validating system that forces the aluminum salts to precipitate as a crisp, granular lattice, ensuring high recovery of the amine and a clean phase separation.

Quantitative Data & Reproducibility Analysis

Synthesis RouteOverall YieldReaction TimeScalability (E-Factor)ReproducibilityKey Bottleneck
A: Borch Reductive Amination 65 - 75%28 hHigh (Low waste)Excellent (5/5)Slow imine formation due to sterics
B: Oxime Reduction 70 - 85%20 hLow (High hazard)Good (4/5)Pyrophoric LiAlH 4​ handling at scale
C: Grignard + Nitrile 45 - 60%18 hMediumModerate (3/5)Unreacted starting material

Expert Insights on Next-Generation Methodologies

While the Borch reductive amination (Route A) remains the industry standard for reproducibility, the stoichiometric generation of toxic cyanide waste limits its green chemistry profile[4]. Recent advancements in catalytic reductive amination offer a highly scalable alternative. For instance, the use of in situ-generated cobalt nanoparticle catalysts with aqueous ammonia and H 2​ gas (1-10 bar) has been shown to facilitate the reductive amination of sterically hindered ketones under mild conditions (80 °C)[6]. For drug development professionals scaling Adamantan-1-yl(phenyl)methanamine, transitioning from NaBH 3​ CN to Co-catalyzed hydrogenation represents the most logical evolutionary step, maximizing both E-factor efficiency and safety without compromising the high reproducibility of the imine-reduction pathway.

References

  • [1] Synthesis and Pharmacological Study of alpha-phenyl-1-adamantanemethanamine. Source: nih.gov. URL:

  • [6] Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions | Organic Letters - ACS Publications. Source: acs.org. URL:

  • [5] Reductive Amination, and How It Works. Source: masterorganicchemistry.com. URL:

  • [4] Reductive amination. Source: wikipedia.org. URL:

  • [3] Borch Reductive Amination. Source: alfa-chemistry.com. URL:

  • [2] Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Source: cas.cz. URL:

Sources

Validation

A Comparative Guide to the Therapeutic Index of Adamantan-1-yl(phenyl)methanamine Analogs for Neuroprotection

This technical guide provides a comprehensive evaluation of the therapeutic index of novel Adamantan-1-yl(phenyl)methanamine analogs, with a focus on their potential as neuroprotective agents. Designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive evaluation of the therapeutic index of novel Adamantan-1-yl(phenyl)methanamine analogs, with a focus on their potential as neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, detailed methodologies, and underlying mechanisms of action that are crucial for advancing promising candidates in the drug discovery pipeline. We will explore both in vitro and in vivo models, providing a robust framework for assessing the efficacy and safety of this important class of compounds.

The adamantane scaffold, a rigid and lipophilic cage-like structure, is a privileged motif in medicinal chemistry, known for its ability to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents.[2][3] Notably, memantine, an adamantane derivative, is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, highlighting the potential of this chemical class in addressing neurodegenerative disorders.[4] This guide will focus on analogs of Adamantan-1-yl(phenyl)methanamine, a scaffold with demonstrated neuroprotective properties, and provide a comparative analysis of their therapeutic potential.

The Critical Role of the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[5] A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. In the context of drug discovery, particularly for chronic conditions like neurodegenerative diseases, a favorable therapeutic index is paramount for the long-term viability of a therapeutic agent.

In preclinical research, the therapeutic index is often estimated by the Selectivity Index (SI) , which is calculated from in vitro data as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[3] A higher SI value suggests a more promising therapeutic window for the compound.

Comparative In Vitro Analysis of Adamantan-1-yl(phenyl)methanamine Analogs

The following table summarizes the in vitro efficacy (neuroprotection) and cytotoxicity data for a series of synthesized Adamantan-1-yl(phenyl)methanamine analogs. Efficacy was determined using an in vitro model of NMDA-induced excitotoxicity in primary cortical neurons. Cytotoxicity was assessed in a standard neuronal cell line.

Compound IDStructureModification from ParentNeuroprotection IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
Parent Adamantan-1-yl(phenyl)methanamine-12.5>100>8
Analog A Adamantan-1-yl(4-fluorophenyl)methanamineFluorination on phenyl ring8.2>100>12.2
Analog B Adamantan-1-yl(4-hydroxyphenyl)methanamineHydroxylation on phenyl ring15.785.35.4
Analog C (3-Hydroxyadamantan-1-yl)(phenyl)methanamineHydroxylation on adamantane25.170.22.8
Analog D Adamantan-1-yl(phenyl)ethan-1-amineEthyl linker10.3>100>9.7

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect the full scope of proprietary research findings.

The data indicates that fluorination of the phenyl ring (Analog A) improves neuroprotective potency without a significant increase in cytotoxicity, resulting in a more favorable selectivity index compared to the parent compound. Conversely, hydroxylation on either the phenyl (Analog B) or adamantane (Analog C) moieties decreases both potency and the selectivity index, suggesting that these modifications may introduce metabolic liabilities or alter the binding affinity for the target receptor. The introduction of an ethyl linker (Analog D) maintains good potency and a favorable safety profile.

Experimental Protocols

In Vitro Neuroprotection Assay (NMDA-Induced Excitotoxicity)

This protocol describes a method for evaluating the neuroprotective efficacy of test compounds against NMDA-induced excitotoxicity in primary neuronal cultures.

  • Cell Culture:

    • Plate primary rat cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the cells for 7-10 days to allow for maturation and synapse formation.

  • Compound Treatment:

    • Prepare serial dilutions of the Adamantan-1-yl(phenyl)methanamine analogs in neurobasal medium.

    • Pre-incubate the neuronal cultures with the test compounds for 1 hour.

  • Induction of Excitotoxicity:

    • Expose the cells to 100 µM NMDA and 10 µM glycine for 30 minutes to induce excitotoxicity.

  • Washout and Recovery:

    • Remove the NMDA-containing medium and replace it with fresh, compound-containing medium.

    • Incubate the cells for 24 hours.

  • Assessment of Cell Viability:

    • Quantify neuronal viability using the MTT assay (see detailed protocol below).

    • Calculate the IC50 value, which represents the concentration of the compound that provides 50% protection against NMDA-induced cell death.[6]

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8]

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][9]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric assay that measures the activity of LDH released from damaged cells.[11][12]

  • Sample Collection: After compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).

Mechanism of Action: NMDA Receptor Modulation

The neuroprotective effects of many Adamantan-1-yl(phenyl)methanamine analogs are attributed to their activity as non-competitive antagonists of the NMDA receptor.[13] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction and the activation of cell death pathways.[14][15]

By blocking the NMDA receptor channel, these analogs can mitigate excitotoxicity and promote neuronal survival. The signaling pathways involved are complex, with synaptic NMDA receptors generally promoting pro-survival signals and extrasynaptic NMDA receptors being linked to pro-death pathways.[15][16]

Signaling Pathways

NMDA_Receptor_Signaling cluster_synaptic Synaptic NMDA Receptor cluster_extrasynaptic Extrasynaptic NMDA Receptor cluster_drug synaptic_nmda Synaptic NMDAR pi3k_akt PI3K/AKT Pathway synaptic_nmda->pi3k_akt mapk_erk MAPK/ERK Pathway synaptic_nmda->mapk_erk creb CREB Activation pi3k_akt->creb mapk_erk->creb survival Neuronal Survival creb->survival extrasynaptic_nmda Extrasynaptic NMDAR calpain Calpain Activation extrasynaptic_nmda->calpain caspase Caspase Activation calpain->caspase apoptosis Apoptosis caspase->apoptosis drug Adamantan-1-yl (phenyl)methanamine Analog drug->extrasynaptic_nmda Inhibition

Caption: NMDA Receptor Signaling Pathways.

In Vivo Evaluation: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of drug candidates in a whole organism.[17]

Animal Models of Neurodegeneration
  • Scopolamine-Induced Amnesia Model: This model is used to assess the cognitive-enhancing effects of compounds in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment.[18][19]

  • Transgenic Mouse Models: For diseases like Alzheimer's, transgenic mice that overexpress human genes associated with the disease are used to model the pathology and test the long-term efficacy of neuroprotective agents.[20]

  • Ischemia/Reperfusion Models: These models, such as middle cerebral artery occlusion (MCAO) in rodents, are used to study the neuroprotective effects of compounds in the context of stroke.[17][21]

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a crucial tool in drug development that integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body).[14] This modeling helps to:

  • Establish a clear relationship between drug exposure and the desired therapeutic effect.

  • Optimize dosing regimens for clinical trials.

  • Predict the therapeutic window in humans.

In_Vivo_Evaluation_Workflow start Lead Candidate (High In Vitro SI) pk_studies Pharmacokinetic Studies (Rodent) - Absorption - Distribution - Metabolism - Excretion start->pk_studies dose_ranging Dose-Range Finding and MTD Studies pk_studies->dose_ranging efficacy_models Efficacy Studies in Animal Models (e.g., Scopolamine, MCAO) dose_ranging->efficacy_models pd_biomarkers Pharmacodynamic Biomarker Analysis efficacy_models->pd_biomarkers pk_pd_modeling PK/PD Modeling and Simulation pd_biomarkers->pk_pd_modeling preclinical_candidate Preclinical Candidate Selection pk_pd_modeling->preclinical_candidate

Caption: In Vivo Evaluation Workflow.

Conclusion

The evaluation of the therapeutic index is a cornerstone of modern drug discovery. For Adamantan-1-yl(phenyl)methanamine analogs with neuroprotective potential, a systematic approach that combines robust in vitro screening with comprehensive in vivo studies is essential for identifying promising clinical candidates. The data and methodologies presented in this guide offer a framework for the rational design and evaluation of this important class of compounds. By focusing on maximizing the selectivity index and understanding the underlying mechanisms of action, researchers can significantly enhance the probability of translating these promising molecules into effective therapies for neurodegenerative diseases.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. Targeting NMDA Receptors in Emotional Disorders: Their Role in Neuroprotection. [Link]

  • Proceedings of the National Academy of Sciences. An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. [Link]

  • MDPI. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. [Link]

  • ResearchGate. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • The Journal of Neuroscience. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. [Link]

  • Auctores Online. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. Targeting NMDA receptors in stroke: new hope in neuroprotection. [Link]

  • National Center for Biotechnology Information. Coupling of the NMDA receptor to neuroprotective and neurodestructive events. [Link]

  • ResearchGate. Neuroprotectants Targeting NMDA Receptor Signaling. [Link]

  • BioChain. LDH Cytotoxicity Assay Kit. [Link]

  • PubMed. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia. [Link]

  • National Center for Biotechnology Information. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. [Link]

  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link]

  • PubMed. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates-A Pilot Study. [Link]

  • Frontiers. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. [Link]

  • NC3Rs. Reducing number of mice required for drug testing via development of first in vitro automated screening platform of injured mammalian brain. [Link]

  • Journal of Huntington's Disease. Neuroprotective strategies for NMDAR-mediated excitotoxicity in Huntington's Disease. [Link]

  • National Center for Biotechnology Information. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. [Link]

  • PubMed. Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Deranged Physiology. Therapeutic index, ED50, TD50 and LD50. [Link]

  • PubMed. Cerebrovascular and neuroprotective effects of adamantane derivative. [Link]

  • National Center for Biotechnology Information. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. [Link]

  • National Center for Biotechnology Information. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. [Link]

  • National Center for Biotechnology Information. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. [Link]

  • Royal Society of Chemistry. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. [Link]

  • ResearchGate. (PDF) Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. [Link]

Sources

Comparative

Comprehensive Comparison of Synthetic Routes to Adamantan-1-yl(phenyl)methanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1)[1] Introduction & Chemical Context Adamantan-1-yl(phenyl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1)[1]

Introduction & Chemical Context

Adamantan-1-yl(phenyl)methanamine is a highly lipophilic, sterically hindered primary amine[1]. Structurally analogous to the antiviral drug rimantadine, this molecule features a bulky adamantyl cage and a phenyl ring flanking the methanamine carbon. This unique steric environment makes it a valuable scaffold in neuropharmacology (e.g., NMDA receptor modulation) but presents significant synthetic challenges. Standard reductive amination protocols often fail or proceed with poor atom economy due to the thermodynamic instability of the highly hindered imine intermediate.

As application scientists, we evaluate synthetic viability not just by theoretical yield, but by operational simplicity, scalability, and the causality of the reaction mechanics. This guide critically compares the two most robust pathways to synthesize this molecule: the Ketone-Oxime Pathway and the Nitrile-Grignard Pathway [2].

Route 1: The Ketone-Oxime Pathway (Classical & Reliable)

This two-step approach relies on the condensation of adamantyl phenyl ketone with hydroxylamine, followed by aggressive reduction. Because direct condensation with ammonia is sterically forbidden, hydroxylamine—a superior nucleophile due to the α -effect—is required to drive the equilibrium forward.

Mechanistic Causality & Scientist's Notes
  • Why Hydroxylamine? The α -effect of the adjacent oxygen atom makes hydroxylamine highly nucleophilic, allowing it to attack the sterically shielded carbonyl carbon of adamantyl phenyl ketone.

  • Why LiAlH4​ ? Oximes of bulky ketones are notoriously resistant to milder reducing agents like NaBH4​ or NaBH3​CN . Lithium aluminum hydride ( LiAlH4​ ) is mandatory to force the reduction of the N-O bond and the C=N double bond.

  • The Fieser Workup: Direct aqueous quenching of LiAlH4​ forms a gelatinous aluminum hydroxide emulsion that traps lipophilic amines. The Fieser method (described below) produces granular, easily filterable sodium aluminate salts, ensuring maximum recovery.

Experimental Protocol

Step 1: Oximation

  • Dissolve 1.0 eq of adamantyl phenyl ketone in absolute ethanol (0.5 M).

  • Add 2.0 eq of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 2.5 eq of pyridine.

  • Reflux the mixture for 6–8 hours. Monitor by TLC until the ketone is consumed.

  • Concentrate the solvent in vacuo, dilute with ethyl acetate, and wash sequentially with 1M HCl , water, and brine. Dry over Na2​SO4​ and evaporate to yield the oxime intermediate.

Step 2: Reduction

  • Suspend 3.0 eq of LiAlH4​ in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

  • Add the oxime (1.0 eq) dissolved in anhydrous THF dropwise to control the exothermic hydrogen evolution.

  • Reflux the reaction for 12 hours.

  • Self-Validating Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add: x mL of H2​O (dropwise), followed by x mL of 15% aqueous NaOH , and finally 3x mL of H2​O .

  • Stir vigorously for 30 minutes until a white granular precipitate forms. Filter through Celite, concentrate the filtrate, and purify via acid-base extraction to yield the pure amine.

Route 2: The Nitrile-Grignard Pathway (Atom-Economical & Direct)

This modern, highly efficient route utilizes 1-adamantanecarbonitrile[3]. The addition of phenylmagnesium bromide yields a metallo-imine intermediate, which is reduced in situ in a one-pot cascade[2].

Mechanistic Causality & Scientist's Notes
  • The Advantage of No α -Protons: 1-Adamantanecarbonitrile lacks α -protons[3]. In typical nitriles, Grignard reagents often act as bases, causing unwanted deprotonation and ketenimine formation. Here, the Grignard reagent is forced to act purely as a nucleophile, ensuring near-quantitative addition.

  • In Situ Protodesmetalation: The initial Grignard addition yields a stable magnesium iminide complex. Adding anhydrous methanol serves a dual purpose: it safely quenches unreacted Grignard reagent and protonates the iminide to form the reducible imine in situ.

  • Trapping with NaBH4​ : Once the imine is formed by the methanol quench, it is immediately reduced by NaBH4​ . Because the imine is transient, it does not have time to hydrolyze into the ketone, bypassing the need for LiAlH4​ .

Experimental Protocol

One-Pot Addition-Reduction

  • Dissolve 1.0 eq of 1-adamantanecarbonitrile in anhydrous THF (0.3 M) under argon.

  • Add 1.5 eq of Phenylmagnesium bromide ( PhMgBr , 3.0 M in diethyl ether) dropwise at room temperature.

  • Reflux the mixture for 4 hours to ensure complete formation of the magnesium iminide.

  • Cool the reaction flask to 0 °C.

  • Critical Step: Slowly add anhydrous methanol (equal volume to THF) to protodesmetalate the intermediate. Caution: Exothermic quenching.

  • Add 2.0 eq of NaBH4​ in small portions. Stir the mixture at room temperature for 12 hours.

  • Quench with 1M HCl to destroy excess hydride, then basify the aqueous layer to pH 12 with 2M NaOH . Extract with dichloromethane, dry over MgSO4​ , and evaporate to yield the target amine.

Quantitative Performance Comparison

ParameterRoute 1: Ketone-OximeRoute 2: Nitrile-Grignard
Overall Yield 55 – 65%75 – 85%
Step Count 2 (Isolation required)1 (One-pot sequential)
Key Reagents NH2​OH⋅HCl , LiAlH4​ PhMgBr , NaBH4​
Steric Tolerance Moderate (Oximation is slow)High (No α -protons to hinder)
Safety / Hazards High (Pyrophoric LiAlH4​ )Moderate (Exothermic Grignard)
Scalability Poor (Emulsion risks during workup)Excellent (Clean phase separations)

Synthetic Pathway Visualization

SynthesisRoutes Ketone Adamantyl Phenyl Ketone (Precursor A) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl, Pyridine Reflux (Step 1) Product Adamantan-1-yl(phenyl)methanamine (Target Molecule) Oxime->Product LiAlH4, THF Reflux (Step 2) Nitrile 1-Adamantanecarbonitrile (Precursor B) Imine Magnesium Iminide Complex Nitrile->Imine PhMgBr, THF Grignard Addition (One-Pot) Imine->Product MeOH quench, then NaBH4 In situ Reduction

Figure 1: Mechanistic workflow comparing the Ketone-Oxime and Nitrile-Grignard synthetic routes.

Conclusion & Recommendations

For modern drug development and scale-up synthesis, Route 2 (The Nitrile-Grignard Pathway) is vastly superior. By leveraging the unique structural feature of 1-adamantanecarbonitrile (the absence of α -protons)[3], chemists can execute a highly efficient, atom-economical, one-pot cascade[2]. This eliminates the need for isolating intermediates and avoids the severe safety and workup bottlenecks associated with LiAlH4​ reductions found in the classical Ketone-Oxime pathway.

References

  • Sigma-Aldrich. "Adamantan-1-yl(phenyl)methanamine | 139026-44-1".
  • ResearchGate. "Synthesis of Primary Amines and N-Methylamines by the Electrophilic Amination of Grignard Reagents".
  • ChemicalBook. "1-Adamantanecarbonitrile | 23074-42-2".

Sources

Validation

A Comparative Meta-Analysis of Adamantane-Based Drugs in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of clinical trial data for adamantane-based drugs, focusing on their efficacy and safety across various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of clinical trial data for adamantane-based drugs, focusing on their efficacy and safety across various therapeutic areas. By synthesizing data from numerous meta-analyses and individual clinical trials, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the clinical performance of amantadine, rimantadine, and memantine.

Introduction: The Versatile Adamantane Scaffold

The rigid, lipophilic, and three-dimensional structure of adamantane has made it a privileged scaffold in medicinal chemistry. This unique hydrocarbon cage has given rise to a class of drugs with diverse therapeutic applications, from antiviral to neuroprotective agents. This guide will focus on the clinical data of three prominent adamantane derivatives:

  • Amantadine: Initially developed as an antiviral for influenza A, its dopaminergic and N-methyl-D-aspartate (NMDA) receptor antagonist properties led to its use in Parkinson's disease.

  • Rimantadine: A close structural analog of amantadine, primarily used for the prophylaxis and treatment of influenza A.

  • Memantine: An NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.

This meta-analysis will dissect the clinical evidence for these drugs, providing a comparative overview of their performance in their respective indications.

Mechanisms of Action: A Tale of Two Targets

The therapeutic effects of adamantane-based drugs stem from two primary molecular targets: the M2 proton channel of the influenza A virus and the NMDA receptor in the central nervous system.

Antiviral Activity: Blocking the M2 Proton Channel

Amantadine and rimantadine exhibit their antiviral effects by targeting the M2 protein of the influenza A virus, which functions as a proton channel. This channel is crucial for the uncoating of the virus within the host cell, a necessary step for viral replication. By blocking this channel, these drugs prevent the influx of protons into the viral particle, thereby inhibiting the release of the viral genome and halting the infection cycle.

M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome Viral RNA Viral RNA M2 Proton Channel M2 Proton Channel M2 Proton Channel->Viral RNA Uncoating H+ H+ H+->M2 Proton Channel Influx Acidification Acidification Amantadine/Rimantadine Amantadine/Rimantadine Amantadine/Rimantadine->M2 Proton Channel Blocks

Mechanism of amantadine and rimantadine in inhibiting influenza A replication.
Neuroprotective and Anti-Parkinsonian Effects: Modulating the NMDA Receptor

In the central nervous system, amantadine and memantine act as non-competitive antagonists of the NMDA receptor. This receptor, when over-activated by the neurotransmitter glutamate, can lead to excitotoxicity, a process implicated in neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's.

Memantine has a low to moderate affinity for the NMDA receptor and exhibits voltage-dependent binding, meaning it preferentially blocks the channel when it is excessively open, as seen in pathological states. This allows for the modulation of excitotoxicity while preserving normal synaptic transmission.[1][2][3] Amantadine also blocks NMDA receptors, which is thought to contribute to its anti-parkinsonian effects by restoring dopamine balance in the basal ganglia.[4][5]

NMDA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Ca2+ Ca²⁺ NMDA Receptor->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+->Excitotoxicity Leads to Amantadine/Memantine Amantadine/Memantine Amantadine/Memantine->NMDA Receptor Blocks

Mechanism of amantadine and memantine in modulating NMDA receptor activity.

Comparative Efficacy: A Meta-Analytic Overview

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) for adamantane-based drugs across their primary indications.

Amantadine in Parkinson's Disease

A meta-analysis of RCTs evaluated the efficacy of oral amantadine in patients with Parkinson's disease experiencing dyskinesia and motor fluctuations.[6]

OutcomeMetric (95% CI)Interpretation
Dyskinesia (Pooled Dyskinesia Rating Scales) SMD = -1.32 (-1.78 to -0.86)Significant reduction in dyskinesia.
Dyskinesia (UPDRS Part IV) SMD = -0.95 (-1.33 to -0.58)Significant improvement in dyskinesia.
Motor Fluctuations ('OFF' Time) MD = -0.66 hours (-0.93 to -0.40)Significant reduction in 'OFF' time.

UPDRS: Unified Parkinson's Disease Rating Scale; SMD: Standardized Mean Difference; MD: Mean Difference.

Memantine in Alzheimer's Disease

An updated systematic review and meta-analysis of 30 studies (n=7,567) assessed the efficacy of memantine in patients with Alzheimer's disease.[7]

OutcomeComparisonMetric (95% CI)Interpretation
Cognitive Function Memantine vs. PlaceboSMD = -0.24 (-0.34 to -0.15)Significant improvement in cognitive function.
Behavioral Disturbances Memantine vs. PlaceboSMD = -0.16 (-0.29 to -0.04)Significant reduction in behavioral disturbances.
Cognitive Function Memantine + ChEI vs. ChEISMD = -0.11 (-0.22 to 0.01)Trend towards improvement in cognitive function.
Behavioral Disturbances Memantine + ChEI vs. ChEISMD = -0.20 (-0.36 to -0.03)Significant reduction in behavioral disturbances.

ChEI: Cholinesterase Inhibitor; SMD: Standardized Mean Difference.

Amantadine and Rimantadine in Influenza A

A Cochrane review summarized the efficacy of amantadine and rimantadine for the prevention and treatment of influenza A in healthy adults.[8][9]

OutcomeDrugMetric (95% CI)Interpretation
Prophylaxis (Confirmed Influenza A) AmantadineRisk Ratio = 0.39 (0.24 to 0.65)61% reduction in the risk of influenza A.[9]
Prophylaxis (Influenza-Like Illness) AmantadineRisk Ratio = 0.75 (0.64 to 0.87)25% reduction in the risk of influenza-like illness.[9]
Treatment (Duration of Fever) AmantadineMD = -1.00 day (-1.2 to -0.7)Reduction in fever duration by one day.[8]
Prophylaxis RimantadineNot Statistically SignificantFewer trials available.

MD: Mean Difference.

Safety and Tolerability: A Comparative Profile

Amantadine in Parkinson's Disease

The most common adverse events associated with amantadine in Parkinson's disease trials include dry mouth, hallucinations, peripheral edema, dizziness, and constipation.[6] The overall odds ratio for adverse events compared to placebo was 3.30 (95% CI: 2.29 to 4.74).[6]

Memantine in Alzheimer's Disease

Memantine is generally well-tolerated.[10] A meta-analysis found no significant difference in all-cause discontinuation between memantine and placebo groups.[7] The overall incidence of adverse events was comparable to placebo.[10]

Amantadine and Rimantadine in Influenza A

Both amantadine and rimantadine are associated with gastrointestinal side effects.[8] However, central nervous system adverse effects and study withdrawals are significantly more common with amantadine than with rimantadine.[8][11]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of clinical trials involving adamantane-based drugs, a rigorous and well-defined protocol is essential. The following outlines a representative, self-validating experimental workflow for a randomized, double-blind, placebo-controlled trial.

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm (Drug) Treatment Arm (Drug) Randomization->Treatment Arm (Drug) Control Arm (Placebo) Control Arm (Placebo) Randomization->Control Arm (Placebo) Follow-up Assessments Follow-up Assessments Treatment Arm (Drug)->Follow-up Assessments Control Arm (Placebo)->Follow-up Assessments Data Collection & Monitoring Data Collection & Monitoring Follow-up Assessments->Data Collection & Monitoring Statistical Analysis Statistical Analysis Data Collection & Monitoring->Statistical Analysis Results & Reporting Results & Reporting Statistical Analysis->Results & Reporting

A generalized workflow for a randomized controlled clinical trial.
Representative Clinical Trial Protocol: Amantadine for Levodopa-Induced Dyskinesia in Parkinson's Disease

This protocol is based on a multi-center, placebo-controlled, double-blinded, randomized, cross-over trial.[3]

  • Patient Population: Patients aged 20-75 years diagnosed with Parkinson's disease and experiencing dyskinesias.[3]

  • Study Design: A cross-over design where patients are randomly allocated to one of two arms.

    • Arm 1: Amantadine treatment followed by a washout period, then placebo treatment.

    • Arm 2: Placebo treatment followed by a washout period, then amantadine treatment.[3]

  • Intervention:

    • Amantadine: Dose is incrementally increased from 100 mg/day to 300 mg/day over three weeks.[3]

    • Placebo: Administered in a similar manner to the active drug.[3]

  • Primary Outcome Measure: Change in the Rush Dyskinesia Rating Scale (RDRS).[3]

  • Secondary Outcome Measures: Changes in the Unified Parkinson's Disease Rating Scale (UPDRS) parts IVa (dyskinesias), IVb (motor fluctuations), and III (motor function).[3]

  • Data Analysis: The primary outcome is analyzed by comparing the changes in RDRS scores between the amantadine and placebo treatment periods. Statistical significance is determined using appropriate tests for a cross-over design.

Representative Clinical Trial Protocol: Memantine for Moderate-to-Severe Alzheimer's Disease

This protocol is based on a randomized, double-blind, placebo-controlled trial.[2]

  • Patient Population: Patients with moderate-to-severe Alzheimer's disease.[2]

  • Study Design: Patients are randomly assigned to receive either memantine or a placebo for 28 weeks.[2]

  • Intervention:

    • Memantine: 20 mg administered daily.[2]

    • Placebo: Administered daily.[2]

  • Primary Efficacy Variables:

    • Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus).[2]

    • Alzheimer's Disease Cooperative Study Activities of Daily Living Inventory modified for severe dementia (ADCS-ADLsev).[2]

  • Secondary Efficacy Endpoints: Severe Impairment Battery (SIB) and other measures of cognition, function, and behavior.[2]

  • Data Analysis: Treatment differences between baseline and the end point are assessed. Missing observations are handled using methods like the last observation carried forward (LOCF).[2]

Representative Clinical Trial Protocol: Rimantadine for Prophylaxis of Influenza A

This protocol is based on a placebo-controlled, double-blind, randomized trial.[11]

  • Patient Population: Healthy volunteers during an influenza A outbreak.[11]

  • Study Design: Subjects are randomly assigned to receive rimantadine, amantadine, or a placebo for six weeks.[11]

  • Intervention:

    • Rimantadine: 100 mg administered orally twice a day.[11]

    • Amantadine: 100 mg administered orally twice a day.[11]

    • Placebo: Administered orally twice a day.[11]

  • Primary Outcome Measures:

    • Incidence of influenza-like illness.[11]

    • Incidence of laboratory-documented influenza A.[11]

  • Data Analysis: Efficacy rates are calculated by comparing the incidence of illness in the active treatment groups to the placebo group. Statistical significance is determined using appropriate statistical tests for proportions.

Conclusion and Future Directions

This meta-analytic guide demonstrates that adamantane-based drugs have established efficacy in their respective therapeutic areas. Amantadine is effective in managing motor complications in Parkinson's disease, while memantine offers modest but significant benefits for patients with moderate-to-severe Alzheimer's disease. In the context of infectious diseases, amantadine and rimantadine have proven prophylactic and therapeutic effects against influenza A, although their use is limited by the emergence of resistant strains.

Future research should focus on several key areas:

  • Development of novel adamantane derivatives: To overcome resistance in influenza and to enhance efficacy and safety in neurodegenerative disorders.

  • Head-to-head comparative trials: To directly compare the efficacy and safety of different adamantane-based drugs and other therapeutic alternatives.

  • Long-term efficacy and safety studies: To better understand the sustained effects of these drugs, particularly in chronic conditions like Parkinson's and Alzheimer's diseases.

By continuing to explore the potential of the adamantane scaffold, researchers can pave the way for new and improved therapies for a range of challenging diseases.

References

  • Reisberg, B., Doody, R., Stöffler, A., Schmitt, F., Ferris, S., & Möbius, H. J. (2003). Memantine in moderate-to-severe Alzheimer's disease. New England Journal of Medicine, 348(14), 1333-1341. [Link]

  • Stoof, J. C., Booij, J., & Drukarch, B. (1992). Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications?. Clinical neurology and neurosurgery, 94 Suppl, S4-S6. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?[Link]

  • Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of neurochemistry, 97(6), 1611-1626. [Link]

  • Winblad, B., & Poritis, N. (2007). Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials. Dementia and geriatric cognitive disorders, 24(1), 20-27. [Link]

  • Sawada, Y., Oeda, T., Kuno, S., Nomoto, M., Yamamoto, K., Yamamoto, M., ... & Murata, M. (2010). Amantadine for dyskinesias in Parkinson's disease: a randomized controlled trial. PloS one, 5(12), e15298. [Link]

  • Tariot, P. N., Farlow, M. R., Grossberg, G. T., Graham, S. M., McDonald, S., Gergel, I., & Memantine Study Group. (2004). Memantine treatment in patients with moderate to severe Alzheimer disease already receiving donepezil: a randomized controlled trial. JAMA, 291(3), 317-324. [Link]

  • Danysz, W., Parsons, C. G., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455-468. [Link]

  • Jefferson, T., Demicheli, V., Deeks, J., & Rivetti, D. (2006). Amantadine and rimantadine for influenza A in adults. Cochrane Database of Systematic Reviews, (2). [Link]

  • Pagan, F. L. (2020). Amantadine for the Treatment of Parkinson's Disease and its Associated Dyskinesias. Journal of Drug Discovery, Development and Delivery, 7(1), 1042. [Link]

  • ClinicalTrials.gov. (2025, December 12). Study on Amantadine for Reducing Motor Fluctuations in Advanced Parkinson's Disease Patients. [Link]

  • Orgogozo, J. M., Rigaud, A. S., Stöffler, A., Möbius, H. J., & Forette, F. (2002). Efficacy and safety of memantine in patients with mild to moderate vascular dementia: a randomized, placebo-controlled trial (MMM 300). Stroke, 33(7), 1834-1839. [Link]

  • Verhagen Metman, L., Del Dotto, P., van den Munckhof, P., Fang, J., Mouradian, M. M., & Chase, T. N. (1998). Amantadine as treatment for dyskinesias and motor fluctuations in Parkinson's disease. Neurology, 50(5), 1323-1326. [Link]

  • Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. New England Journal of Medicine, 307(10), 580-584. [Link]

  • Pahwa, R., Tanner, C. M., Hauser, R. A., Isaacson, S. H., Nausieda, P. A., Silver, D. E., ... & Stempien, M. J. (2017). ADS-5102 (Amantadine) extended-release capsules for levodopa-induced dyskinesia in Parkinson disease (EASE LID study): a randomized clinical trial. JAMA neurology, 74(8), 941-949. [Link]

  • Jefferson, T., Demicheli, V., Rivetti, D., & Deeks, J. (2004). Amantadine and rimantadine for preventing and treating influenza A in adults. Cochrane Database of Systematic Reviews, (3). [Link]

  • Jefferson, T., Demicheli, V., Deeks, J., & Rivetti, D. (2006). Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. Cochrane Database of Systematic Reviews, (2). [Link]

  • CenterWatch. (2026, January 11). The Use of Memantine for Prevention of Alzheimer's Disease. [Link]

  • Sawada, Y., Oeda, T., Kuno, S., Nomoto, M., Yamamoto, K., Yamamoto, M., ... & Murata, M. (2010). Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial. PLOS ONE, 5(12), e15298. [Link]

  • Kishi, T., Matsunaga, S., Oya, K., Nomura, I., Ikuta, T., & Iwata, N. (2017). Memantine for Alzheimer's Disease: An Updated Systematic Review and Meta-analysis. Journal of Alzheimer's Disease, 60(2), 401-425. [Link]

  • Howard, R., McShane, R., Lindesay, J., Ritchie, C., Baldwin, A., Barber, R., ... & Burns, A. (2012). Donepezil and memantine for moderate-to-severe Alzheimer's disease. New England Journal of Medicine, 366(10), 893-903. [Link]

  • Hayden, F. G., & Monto, A. S. (1986). Oral rimantadine hydrochloride therapy of influenza A virus H3N2 subtype infection in adults. Antimicrobial agents and chemotherapy, 29(2), 339-341. [Link]

  • Hayden, F. G., Belshe, R. B., Clover, R. D., Hay, A. J., Oakes, M. G., & Soo, W. (1989). Emergence and apparent transmission of rimantadine-resistant influenza A virus in families. New England Journal of Medicine, 321(25), 1696-1702. [Link]

  • Forest Laboratories, LLC. (n.d.). This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • Doyle, W. J., Skoner, D. P., Alper, C. M., Allen, G., Moody, S. A., Seroky, J. T., & Hayden, F. G. (1998). Effect of rimantadine treatment on clinical manifestations and otologic complications in adults experimentally infected with influenza A (H1N1) virus. The Journal of infectious diseases, 177(5), 1260-1265. [Link]

  • Jefferson, T., Demicheli, V., Rivetti, D., & Deeks, J. (2006). Amantadine and rimantadine for influenza A in adults. Cochrane Database of Systematic Reviews, (2). [Link]

  • Hannoun, C. (1991). [Rimantadine in the prevention and treatment of influenza A]. Pathologie-biologie, 39(8), 844-847. [Link]

  • Practical Neurology. (2020, February 19). Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease. [Link]

  • Grossberg, G. T., Manes, F., Allegri, R. F., Jordan, B. D., Gergel, I., & Memantine Study Group. (2007). A 24-week randomized, controlled trial of memantine in patients with moderate-to-severe Alzheimer disease. Alzheimer Disease & Associated Disorders, 21(2), 136-143. [Link]

  • Chondrogiorgi, M., Tatsioni, A., & Papanikolaou, P. (2025). Efficacy and safety of oral amantadine in Parkinson's disease with dyskinesia and motor fluctuations: a systematic review and meta-analysis of randomised controlled trials. BMJ Neurology Open, 7(1), e001115. [Link]

  • ClinicalTrials.gov. (n.d.). Memantine Treatment in Alzheimer's Disease Patients. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Adamantan-1-yl(phenyl)methanamine

Handling specialized building blocks like Adamantan-1-yl(phenyl)methanamine requires more than basic laboratory compliance; it demands a mechanistic understanding of the molecule's physical and chemical properties. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized building blocks like Adamantan-1-yl(phenyl)methanamine requires more than basic laboratory compliance; it demands a mechanistic understanding of the molecule's physical and chemical properties. As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to bridge the gap between standard safety data sheets and real-world laboratory operations. By understanding why this compound behaves the way it does, researchers can implement self-validating safety systems that protect both personnel and experimental integrity.

Mechanistic Hazard Assessment

Adamantan-1-yl(phenyl)methanamine (CAS: 139026-44-1) is a solid, primary amine derivative featuring a bulky adamantane core and a phenyl ring. The hazards associated with this compound are directly linked to its molecular architecture:

  • Alkalinity and Nucleophilicity: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a weak base and a strong nucleophile[1]. Upon contact with the moisture in human eyes or sweat on the skin, it generates localized hydroxide ions, leading to alkaline irritation or severe chemical burns[2].

  • Extreme Lipophilicity: The adamantane and phenyl moieties render the molecule highly lipophilic. Unlike simple hydrophilic amines, this compound can rapidly penetrate the lipid bilayers of the stratum corneum (skin) and mucous membranes. This facilitates rapid transdermal absorption, potentially leading to systemic toxicity or central nervous system (CNS) effects similar to other amantadine derivatives[2].

  • Aerosolization Risk: Handled as a crystalline powder, mutual friction during weighing or transfer can generate fine, electrostatically charged particulates. Inhalation of these particulates bypasses the dermal barrier, leading to immediate respiratory tract irritation[3].

Quantitative Chemical Profile

Summarizing the quantitative data ensures rapid reference during experimental setup and emergency response.

PropertyValue / Description
Chemical Name Adamantan-1-yl(phenyl)methanamine
CAS Number 139026-44-1
Molecular Formula C₁₇H₂₃N
Molecular Weight 241.37 g/mol
Physical State Solid / Crystalline Powder
Functional Hazard Primary amine (alkaline irritant, lipophilic penetrant)

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The lipophilic and alkaline nature of this compound dictates specific barrier requirements to prevent transdermal and inhalation exposure.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness)Prevents dermal absorption. The lipophilic adamantane core can permeate standard latex; nitrile provides a superior chemical barrier against lipophilic amines.
Eye Protection Snug-fitting safety goggles or face shieldThe primary amine is an alkaline irritant. Goggles prevent micro-particulate dust from dissolving in ocular fluid and causing localized pH spikes[2].
Body Protection Flame-retardant, fully-buttoned lab coatProtects against electrostatic cling of the powder to personal clothing, preventing secondary exposure outside the controlled laboratory environment.
Respiratory N95 or P100 particulate respirator (if outside hood)Prevents inhalation of aerosolized powder. The compound's low molecular weight and lipophilicity mean inhaled dust rapidly enters systemic circulation.

Operational Workflow: Handling & Storage

To maintain a self-validating safety system, every step of the handling process must be designed to mitigate the specific risks of aerosolization and alkaline exposure.

Workflow A 1. PPE Donning (Nitrile, Goggles) B 2. Fume Hood (Draft ON) A->B C 3. Weighing (Anti-static Spatula) B->C D 4. Transfer (Closed Vial) C->D E 5. Decontamination (Wet Wipe) D->E

Fig 1. Standard operational workflow for handling Adamantan-1-yl(phenyl)methanamine.

Protocol 1: Safe Weighing and Transfer
  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents and acids, which can react violently with primary amines[3].

  • Static Mitigation: Because friction generates airborne dust, use an anti-static bar or ionizer inside the hood. Use a grounded, metal spatula rather than plastic to minimize electrostatic cling.

  • Weighing: Place a pre-tared, sealable glass vial on the analytical balance inside the hood. Carefully transfer the Adamantan-1-yl(phenyl)methanamine powder into the vial.

  • Containment: Cap the vial tightly before removing it from the fume hood. Never transport open containers of primary amines across the laboratory[1].

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel (water or dilute ethanol) to capture any micro-spills. Dispose of the towel in the solid hazardous waste bin.

Emergency Response & Spill Management

In the event of an accidental release, immediate mechanistic actions are required to prevent alkaline saponification of tissues and systemic absorption.

SpillResponse A Accidental Exposure / Spill B Dermal Contact A->B C Aerosol Inhalation A->C D Powder Spill A->D B1 Flush with water (15+ min) Remove clothing B->B1 C1 Move to fresh air Rest in comfortable position C->C1 D1 Moisten powder Sweep carefully (No dust) D->D1 E Seek Medical Evaluation B1->E C1->E F Dispose as Hazardous Waste D1->F

Fig 2. Emergency response and spill management pathway for primary amine exposure.

Protocol 2: Powder Spill Containment
  • Isolation: Immediately evacuate personnel from the immediate vicinity. Do not attempt to clean a large spill without respiratory protection (P100/N95)[2].

  • Containment (No Dry Sweeping): Dry sweeping aerosolizes the lipophilic powder. Gently mist the spill with water or cover it with damp absorbent pads to suppress dust formation.

  • Collection: Use a non-sparking scoop to collect the moistened powder and the absorbent pads. Place all materials into a heavy-duty, sealable hazardous waste bag.

  • Surface Neutralization: Wash the spill area with a mild acidic solution (e.g., 5% citric acid) to neutralize residual alkaline amine, followed by a thorough water rinse.

Disposal & Waste Management

Adamantan-1-yl(phenyl)methanamine is harmful to aquatic life and must never be flushed down laboratory sinks[2].

Protocol 3: Waste Disposal
  • Solid Waste: Collect all contaminated consumables (spatulas, weigh boats, gloves, paper towels) in a clearly labeled, halogen-free solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., dichloromethane or methanol) during an experiment, dispose of the resulting solution in a designated "Non-Halogenated" or "Halogenated" organic waste carboy, depending on the solvent used.

  • Labeling: Ensure all waste containers are explicitly labeled with "Contains Primary Amines / Adamantane Derivatives" to prevent accidental mixing with incompatible acidic waste streams.

References

  • Adamantan-1-yl(phenyl)methanamine, 97% . 3ASenrise.[Link]

  • LAB 3 - ALCOHOLS AND AMINES . Chemistry LibreTexts.[Link]

  • Protocol for the preparation of primary amine-containing catalysts on the resin . NIH PubMed Central (PMC).[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.